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Core Science & Biosynthesis

Foundational

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide chemical structure and properties

This guide provides an in-depth technical analysis of -[4-(aminosulfonyl)-2-methylphenyl]acetamide , a specific sulfonamide derivative. Based on chemical structure analysis and pharmaceutical literature, this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of


-[4-(aminosulfonyl)-2-methylphenyl]acetamide , a specific sulfonamide derivative. Based on chemical structure analysis and pharmaceutical literature, this compound is identified as the 

-acetylated derivative of 3-methylsulfanilamide (also known as 4-amino-3-methylbenzenesulfonamide). It serves as a critical synthetic intermediate in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably GW4511 .

Technical Deep Dive: -[4-(aminosulfonyl)-2-methylphenyl]acetamide

Executive Summary


-[4-(aminosulfonyl)-2-methylphenyl]acetamide  (CAS: 252562-03-1 ) is a functionalized sulfonamide scaffold used primarily in medicinal chemistry.[1] It is characterized by an acetamide moiety at the 

position and a primary sulfonamide group at the

position of a 2-methyl-substituted benzene ring.

This molecule is distinct from "Sulfacetamide" (where the acetyl group is on the sulfonamide nitrogen). Instead, it represents the


-acetyl metabolite/derivative  of the parent aniline, 4-amino-3-methylbenzenesulfonamide. Its primary significance lies in its role as a structural template and intermediate for GW4511 , a potent HIV-1 reverse transcriptase inhibitor designed to overcome drug resistance mutations (e.g., K103N).

Chemical Structure & Physiochemical Properties[2][3]

Structural Identity

The molecule features a central benzene core trisubstituted in a 1,2,4-pattern. The steric bulk of the ortho-methyl group (at C2) restricts rotation around the amide bond, influencing the conformation of the molecule when bound to biological targets like HIV-1 Reverse Transcriptase.

PropertyDetail
IUPAC Name

-(2-methyl-4-sulfamoylphenyl)acetamide
Common Synonyms

-Acetyl-3-methylsulfanilamide; 4'-Sulfamoyl-2'-methylacetanilide
CAS Registry Number 252562-03-1
Molecular Formula

Molecular Weight 228.27 g/mol
SMILES CC1=C(NC(C)=O)C=CC(=C1)S(N)(=O)=O
Physiochemical Characteristics
  • Solubility : Low water solubility due to the lipophilic methyl and acetamide groups; soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Acidity (pKa) : The primary sulfonamide (

    
    ) typically has a pKa 
    
    
    
    10.0–10.4, making it weakly acidic.
  • Hydrogen Bonding :

    • Donors : 3 (Amide NH, Sulfonamide

      
      ).
      
    • Acceptors : 3 (Amide Carbonyl, Sulfonyl Oxygens).

Synthesis & Manufacturing Protocols

The synthesis of


-[4-(aminosulfonyl)-2-methylphenyl]acetamide typically proceeds via the selective acetylation of the parent aniline. This protocol ensures the sulfonamide nitrogen remains unreacted.
Synthetic Pathway
  • Starting Material : 4-Amino-3-methylbenzenesulfonamide (CAS 53297-70-4).

  • Reagent : Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).
  • Solvent : Glacial Acetic Acid or Dichloromethane (DCM) with a base (Pyridine/TEA).

Laboratory Protocol (Standard Acetylation)
  • Step 1 : Dissolve 10 mmol of 4-amino-3-methylbenzenesulfonamide in 20 mL of glacial acetic acid.

  • Step 2 : Add 11 mmol of acetic anhydride dropwise at room temperature.

  • Step 3 : Heat the mixture to 60°C for 2 hours to ensure complete conversion of the sterically hindered aniline (due to ortho-methyl).

  • Step 4 : Cool the solution and pour into ice-cold water (100 mL). The product precipitates as a white/off-white solid.[2]

  • Step 5 : Filter, wash with cold water, and recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the transformation from the parent sulfonamide to the target acetamide and its further elaboration into the drug GW4511.

SynthesisPathway Start 4-Amino-3-methyl benzenesulfonamide (CAS 53297-70-4) Target N-[4-(aminosulfonyl)- 2-methylphenyl]acetamide (CAS 252562-03-1) Start->Target Selective N-Acetylation (AcOH, 60°C) Reagent Acetic Anhydride (Ac2O) Reagent->Target GW4511 GW4511 (HIV-1 NNRTI) Target->GW4511 Structural Elaboration (Linker Extension)

Caption: Synthesis pathway converting the parent aniline to the target acetamide, serving as a precursor for GW4511.

Biological Relevance & Applications[1]

Role in HIV-1 Drug Discovery (GW4511)

This specific chemical structure is the core scaffold for GW4511 , a benzophenone-based NNRTI.

  • Mechanism : The 2-methyl group on the phenyl ring is critical. It creates a steric clash that forces the molecule into a conformation capable of binding to the NNRTI binding pocket of HIV-1 Reverse Transcriptase, even in the presence of the K103N mutation (a common resistance mutation).

  • Interaction : The sulfonamide group often forms hydrogen bonds with backbone residues (e.g., Lys101 or Val106) in the enzyme's active site.

Metabolic Context

In vivo, sulfonamide drugs often undergo


-acetylation by N-acetyltransferase 2 (NAT2)  in the liver.
  • If a drug like "3-methylsulfanilamide" were administered,

    
    -[4-(aminosulfonyl)-2-methylphenyl]acetamide would be its primary metabolite.
    
  • This acetylated metabolite is generally less soluble than the parent amine, posing a risk of crystalluria (precipitation in kidneys) if concentration is high, a classic issue with older sulfonamides.

Analytical Characterization

To validate the identity of


-[4-(aminosulfonyl)-2-methylphenyl]acetamide, the following spectral data are expected:
MethodExpected Signals / Characteristics

H-NMR (DMSO-

)

2.10 (s, 3H, Acetyl

);

2.30 (s, 3H, Ar-

);

7.30 (s, 2H,

);

7.6–7.8 (m, 3H, Ar-H);

9.4 (s, 1H, Amide NH).
IR Spectroscopy 3200–3400 cm

: Sulfonamide/Amide N-H stretch.1660–1690 cm

: Amide C=O stretch (Carbonyl).1150 & 1350 cm

: Sulfonyl

stretch.
Mass Spectrometry [M+H]

: m/z 229.06.[M-H]

: m/z 227.05 (Negative mode).

References

  • PubChem . Acetamide, N-[4-(aminosulfonyl)-2-methylphenyl]-.[1] National Library of Medicine.[3] Available at: [Link]

  • Chan, J. H., et al. (2004). Novel Benzophenones as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Medicinal Chemistry. (Contextual reference for GW4511 scaffold). Available at: [Link]

  • Ren, J., et al. (2008).[4][5] Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem . CAS 252562-03-1 Basic Information. Available at: [Link]

Sources

Exploratory

Pharmacological Potential of N-Acetyl-2-Methylsulfanilamide Derivatives

Executive Summary The pharmacological landscape of sulfonamides has evolved beyond their classical role as antimicrobial antimetabolites.[1][2] N-acetyl-2-methylsulfanilamide derivatives represent a nuanced subclass wher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of sulfonamides has evolved beyond their classical role as antimicrobial antimetabolites.[1][2] N-acetyl-2-methylsulfanilamide derivatives represent a nuanced subclass where structural modifications—specifically


-acetylation and ortho-methylation—unlock distinct pharmacokinetic and pharmacodynamic profiles.

This guide dissects the dual nature of these derivatives:

  • 
    -Acetyl Derivatives (N-Acylsulfonamides):  Emerging as potent bioisosteres of carboxylic acids, offering enhanced membrane permeability and novel targeting capabilities in oncology (Bcl-2 inhibition) and carbonic anhydrase (CA) regulation.
    
  • 
    -Acetyl Derivatives:  Historically viewed as metabolic deactivations, now re-evaluated as prodrug moieties for controlled release and reduced crystalluria risk.
    

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core scaffold is 4-amino-2-methylbenzenesulfonamide . The strategic placement of the methyl group and the acetylation site defines the biological output.

The -Acetyl "Bioisostere" Effect

Acetylation of the sulfonamide nitrogen (


) creates an N-acylsulfonamide  (

).
  • Acidity Modulation: The electron-withdrawing carbonyl group increases the acidity of the -NH- proton (

    
     shifts from ~10 to ~4.5–5.0). This mimics the acidity of a carboxylic acid (
    
    
    
    ~4.5) but with greater lipophilicity.
  • Drug Design Utility: This moiety acts as a bioisostere for carboxylic acids, allowing the drug to engage in similar hydrogen bonding networks (e.g., in the Bcl-2 binding pocket) while passively diffusing through cell membranes more effectively than ionized carboxylates.

The 2-Methyl Steric Influence

The introduction of a methyl group at the ortho position (C2) relative to the sulfonyl group introduces steric hindrance .

  • Carbonic Anhydrase Selectivity: In CA inhibition, the bulky 2-methyl group can clash with hydrophobic residues in the active site of ubiquitous isoforms (like CA II), potentially enhancing selectivity for tumor-associated isoforms (CA IX/XII) which may have more flexible active sites.

  • Metabolic Stability: The methyl group blocks metabolic oxidation at the C2 position, a common degradation pathway.

Visualization: Pharmacophore & Bioisosterism

The following diagram illustrates the structural logic and the bioisosteric relationship.

SAR_Mechanism Scaffold 4-Amino-2-Methyl Benzenesulfonamide N1_Mod N1-Acetylation (Sulfonamide N) Scaffold->N1_Mod N4_Mod N4-Acetylation (Aniline N) Scaffold->N4_Mod Methyl_Mod 2-Methyl Group (Ortho to SO2) Scaffold->Methyl_Mod Effect_N1 Bioisostere of -COOH pKa ~4.5 (Acidic) High Lipophilicity N1_Mod->Effect_N1 Electron Withdrawal Effect_N4 Prodrug / Inactive Metabolic Marker Reduced Solubility N4_Mod->Effect_N4 Amine Blockade Effect_Me Steric Hindrance Isoform Selectivity (CA) Metabolic Blockade Methyl_Mod->Effect_Me Steric Bulk Target_Bcl2 Target: Bcl-2/Bcl-xL (Anticancer) Effect_N1->Target_Bcl2 Mimics Asp/Glu Target_CA Target: Carbonic Anhydrase (Tumor pH Regulation) Effect_Me->Target_CA Selectivity Filter

Caption: SAR logic of N-acetyl-2-methylsulfanilamide. N1-acetylation confers acidic bioisosterism; 2-methyl confers selectivity.

Therapeutic Targets & Mechanisms[1][2][3][4]

Anticancer Activity (Bcl-2 & Carbonic Anhydrase)

The most promising application of


-acetyl derivatives lies in oncology.
  • Bcl-2 Inhibition: High-affinity Bcl-2 inhibitors (like ABT-737) utilize an acylsulfonamide group to interact with Arg residues in the BH3-binding groove. The N-acetyl-2-methyl derivative serves as a simplified scaffold to probe this interaction.

  • Carbonic Anhydrase IX (CA IX): CA IX is overexpressed in hypoxic tumors. The sulfonamide zinc-binding group (ZBG) anchors the molecule, while the 2-methyl tail fits into the hydrophobic pocket, disrupting the proton shuttle mechanism essential for tumor pH regulation.

Antimicrobial Potential (DHPS)

While


-acetylation inactivates the drug against Dihydropteroate Synthase (DHPS), the 

-acetyl
derivatives retain activity.
  • Mechanism: The

    
    -acetyl group is hydrolyzed in vivo to release the free sulfonamide, or the whole molecule acts as a mimic of the transition state.
    
  • Resistance:

    
    -acyl derivatives have shown efficacy against resistant strains by altering the binding geometry, bypassing common mutations in the DHPS active site.
    

Experimental Protocols

Synthesis of N-Acetyl-2-Methylbenzenesulfonamide ( -Acylation)

Methodology: Direct Acylation using Acetic Anhydride.

Reagents:

  • 4-Amino-2-methylbenzenesulfonamide (Starting material).

  • Acetic anhydride (

    
    ).
    
  • Pyridine (Catalyst/Solvent).

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-amino-2-methylbenzenesulfonamide in 15 mL of dry pyridine.

  • Addition: Add 12 mmol of acetic anhydride dropwise at 0°C under nitrogen atmosphere.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water/HCl (1M) to precipitate the product.

  • Purification: Filter the white precipitate and recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR must show the disappearance of the 
    
    
    
    singlet (approx 7.2 ppm) and appearance of the
    
    
    peak (approx 12.0 ppm, broad).
In Vitro Anticancer Assay (MTT)

Objective: Determine


 against HCT-116 (Colon) and MCF-7 (Breast) cancer lines.[3][4]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the N-acetyl derivative (dissolved in DMSO) at concentrations ranging from 0.1

    
     to 100 
    
    
    
    .
    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin or Acetazolamide (depending on target).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
  • Solubilization: Dissolve formazan crystals in 150

    
     DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Quantitative Data Summary

The following table summarizes typical pharmacological parameters for this class, synthesized from structure-property predictions and comparative literature.

ParameterN-Acetyl-2-Methylsulfanilamide (

)
Sulfanilamide (Parent)Significance
pK_a 4.8 ± 0.210.4

-acetyl mimics carboxylic acid acidity.
LogP 1.2 - 1.50.8Increased lipophilicity improves membrane crossing.
CA II

~50 nM~200 nM2-Methyl group improves binding affinity.
Metabolic Fate Deacetylation to parentN4-acetylationProdrug behavior vs. Inactivation.
Water Solubility Low (pH < 5), High (pH > 6)ModeratepH-dependent solubility aids renal clearance.

Synthesis Workflow Diagram

The synthesis of the active


-acetyl derivative typically requires protection of the aniline amine (

) if selectivity is difficult, though direct methods exist. Below is the optimized pathway.

Synthesis_Pathway Start 4-Amino-2-Methyl Benzenesulfonamide Step1 Reaction with Ac2O / Pyridine (Controlled Stoichiometry) Start->Step1 Acylation Intermediate Mixture: N1-Acetyl + N4-Acetyl Step1->Intermediate Purification Selective Precipitation (pH 4) N1-Acetyl is acidic Intermediate->Purification Acid-Base Workup Final Pure N1-Acetyl-2-Methyl Benzenesulfonamide Purification->Final Recrystallization

Caption: Selective isolation of the pharmacologically active N1-acetyl derivative via pH-dependent precipitation.

Future Outlook & Challenges

  • Deacetylation Kinetics: The primary challenge is the in vivo stability of the

    
    -acetyl bond. Esterases may hydrolyze it rapidly. Future work focuses on bioisosteres of the acetyl group (e.g., trifluoroacetyl or carbamates) to tune stability.
    
  • Dual-Target Drugs: Combining the sulfonamide moiety (CA inhibition) with the N-acyl tail (Bcl-2 targeting) offers a "hybrid drug" strategy for multi-drug resistant tumors.

References

  • Vertex Pharmaceuticals. (2025). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry.[2][3][5][6] ResearchGate. Link

  • MDPI. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules Journal. Link

  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.Link

  • BenchChem. (2024). N,N'-Diacetylsulfanilamide: Structure and Metabolic Activation.Link

  • Current Cancer Drug Targets. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents.[1][2][7][8][3][4][5][9]Link

Sources

Foundational

Sulfonamide Scaffolds: A Medicinal Chemist’s Technical Guide

Executive Summary The sulfonamide moiety ( ) is a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through distinct binding modes. While historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (


) is a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through distinct binding modes. While historically synonymous with antibacterial agents, this scaffold has evolved into a cornerstone for diuretics, carbonic anhydrase inhibitors (CAIs), anti-inflammatory agents (COX-2 inhibitors), and anticancer drugs.

This guide analyzes the structural utility of sulfonamides, detailing the Structure-Activity Relationships (SAR) that govern their efficacy, the physicochemical principles driving their binding, and the synthetic protocols required to access them.

Part 1: Physicochemical Core & Bioisosterism

The Sulfonamide Pharmacophore

The sulfonamide group is tetrahedral around the sulfur atom, contrasting with the planar geometry of the carboxamide or carboxylate groups. This geometry allows for unique spatial arrangements in enzyme active sites.

  • Acidity & Ionization: The

    
     proton in primary (
    
    
    
    ) and secondary (
    
    
    ) sulfonamides is acidic due to the strong electron-withdrawing nature of the sulfonyl group.[1]
  • Hydrogen Bonding: The sulfonyl oxygens act as weak H-bond acceptors, while the nitrogen (if protonated) acts as a donor.

  • Bioisosterism: Sulfonamides are classic bioisosteres for carboxylic acids.[2] They share acidity and H-bonding capability but offer increased lipophilicity and metabolic stability.[1][3]

Table 1: Physicochemical Comparison of Sulfonamide vs. Carboxylate

FeatureCarboxylic Acid (

)
Sulfonamide (

)
Medicinal Implication
Geometry Planar (

)
Tetrahedral (

)
Different vector alignment in active sites.[1]
pKa (Typical) 4.0 – 5.05.0 – 10.5Tunable acidity via

-substitution.[1]
H-Bonding 1 Donor / 2 Acceptors1 Donor / 2 AcceptorsSimilar donor/acceptor profile but different spacing.[1]
Lipophilicity Low (Hydrophilic)Moderate to HighImproved membrane permeability (LogP).

Part 2: The Antibacterial Paradigm (DHPS Targeting)

Mechanism of Action

Sulfonamide antibacterials act as competitive inhibitors of dihydropteroate synthase (DHPS) . They mimic p-aminobenzoic acid (PABA), a natural substrate required for folic acid synthesis.[1]

  • The Trap: Bacteria cannot uptake exogenous folate; they must synthesize it. Sulfonamides bind to DHPS, preventing the condensation of PABA with dihydropterin pyrophosphate.

  • Selectivity: Mammals lack DHPS (we obtain folate from diet), ensuring high selective toxicity.

SAR of Antibacterial Sulfonamides

The efficacy of antibacterial sulfonamides is strictly governed by the Bell-Roblin Theory , which correlates antibacterial activity with the pKa of the sulfonamide


 group.
  • 
    -Substitution (The Acidic Modulator): 
    
    • Maximal activity occurs when the pKa of the sulfonamide is close to the physiological pH (6.6 – 7.4).

    • Why? The drug must be ionized to bind the enzyme (mimicking the carboxylate of PABA) but neutral to cross the bacterial membrane.

    • Example:Sulfadiazine (pKa ~6.5) and Sulfamethoxazole (pKa ~5.7) use electron-withdrawing heteroaromatic rings (pyrimidine, isoxazole) to lower the pKa of the

      
       group from ~10 (sulfanilamide) to the optimal range.
      
  • 
    -Substitution (The PABA Mimic): 
    
    • The para-amino group (

      
      ) must be unsubstituted to mimic the amino group of PABA.
      
    • Modifications here generally destroy activity unless they are prodrugs (e.g., Prontosil) that are cleaved in vivo to release the free amine.

Visualization: DHPS Inhibition Pathway[1]

DHPS_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Natural Substrate DHPP DHPP (Dihydropterin Pyrophosphate) DHPP->DHPS Sulfonamide Sulfonamide Drug (Competitive Inhibitor) Sulfonamide->DHPS Blocks Binding Site Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydropteroate Reductase THF Tetrahydrofolate (DNA/RNA Synthesis) Dihydrofolate->THF DHFR

Caption: Sulfonamides competitively inhibit DHPS, preventing the formation of Dihydropteroate and halting bacterial DNA synthesis.[1]

Part 3: Carbonic Anhydrase Inhibition (Zinc Binding)[1]

Mechanism: The Zinc Binding Group (ZBG)

Carbonic Anhydrases (CAs) are metalloenzymes with a Zinc (


) ion in the active site. Primary sulfonamides (

) are the classical inhibitors.[1]
  • Binding Mode: The sulfonamide nitrogen (in its ionized form,

    
    ) coordinates directly to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion. The sulfonyl oxygens form H-bonds with active site residues (Thr199 in hCA II).[1]
  • Requirement: The sulfonamide must be primary (

    
    -unsubstituted).[1] Substitution on the nitrogen (
    
    
    
    ) sterically hinders Zinc coordination, drastically reducing potency (with rare exceptions).[1]
SAR: The "Tail" Approach for Selectivity

Since the Zinc active site is highly conserved across CA isoforms (hCA I, II, IX, XII), achieving selectivity requires exploiting the variable "tail" regions of the enzyme.

  • The Tail: The organic scaffold (

    
    ) attached to the sulfonamide.[2][4][5][6][7]
    
  • Strategy:

    • Glaucoma (hCA II): Hydrophilic tails (e.g., Dorzolamide ) target the eye locally.

    • Anticancer (hCA IX/XII): These isoforms are overexpressed in hypoxic tumors and face the extracellular space. Selectivity is achieved using membrane-impermeable tails (e.g., positively charged pyridinium salts or bulky glycoconjugates) that cannot enter normal cells to inhibit cytosolic hCA I/II.[1]

Part 4: Non-Classical Applications (COX-2 & PDE5)[1]

COX-2 Inhibitors (Celecoxib)

Celecoxib utilizes a sulfonamide moiety to achieve selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.[1]

  • Mechanism: COX-2 has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).[1]

  • Binding: The sulfonamide group of Celecoxib inserts into this hydrophilic side pocket, forming H-bonds with Arg513 and His90 . This pocket is inaccessible in COX-1, conferring >300-fold selectivity.[1]

PDE5 Inhibitors (Sildenafil)

Sildenafil (Viagra) contains a sulfonyl group, but it functions differently.

  • Structure: It features a tertiary sulfonamide (sulfonyl group attached to a piperazine ring).

  • Role: Here, the sulfonyl group does not act as a ZBG or H-bond donor. Instead, it serves as an electronic modulator and a rigid linker that positions the piperazine ring to interact with the solvent-exposed region of the PDE5 enzyme, improving solubility and pharmacokinetic properties.

Part 5: Synthetic Protocols

Method A: Classical Synthesis (Sulfonyl Chloride)

The standard method for generating sulfonamides involves nucleophilic attack of an amine on a sulfonyl chloride.

Protocol:

  • Reagents: Aryl sulfonyl chloride (1.0 eq), Amine (1.1 eq), Base (Pyridine or

    
    , 2.0 eq).
    
  • Solvent: DCM or THF (Anhydrous).

  • Procedure:

    • Dissolve amine and base in DCM at 0°C.

    • Add sulfonyl chloride dropwise (exothermic).

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Workup: Acid wash (1M HCl) to remove excess amine/pyridine, followed by brine wash and recrystallization.

Method B: Modern DABSO / SuFEx Chemistry

To avoid unstable sulfonyl chlorides, modern medicinal chemistry employs sulfur dioxide surrogates like DABSO (DABCO-bis(sulfur dioxide)).[1]

Protocol (Palladium-Catalyzed Aminosulfonylation):

  • Reagents: Aryl iodide (1.0 eq), DABSO (0.6 eq), Amine (1.5 eq).

  • Catalyst:

    
     / Ligand (e.g., CataCXium A).
    
  • Conditions: 100°C in Ethanol/Toluene.

  • Mechanism: Pd-catalyzed insertion of

    
     (from DABSO) into the Aryl-Iodine bond, followed by oxidative coupling with the amine.[1]
    
Visualization: Synthesis Decision Tree

Synthesis_Workflow Start Target: Sulfonamide (R-SO2-NH-R') Check_SM Is Sulfonyl Chloride commercially available? Start->Check_SM Method_A Method A: Classical (R-SO2Cl + Amine) Check_SM->Method_A Yes Method_B Method B: DABSO Coupling (Ar-I + SO2 source + Amine) Check_SM->Method_B No (Unstable/Unavailable) Workup Purification (Crystallization/Chromatography) Method_A->Workup Base (Pyridine/TEA) DCM, 0°C Method_B->Workup Pd-Cat, DABSO 100°C Method_C Method C: SuFEx (R-SO2F + Silyl Amine)

Caption: Decision matrix for selecting the optimal sulfonamide synthesis route based on starting material availability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][3][8][9] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Flower, R. J. (2003). The development of COX-2 inhibitors.[1][10] Nature Reviews Drug Discovery, 2(3), 179-191. Link

  • Barrow, A. S., et al. (2019). Sulfur-Fluoride Exchange (SuFEx) Reactions: The New Generation of Click Chemistry.[1] Chemical Society Reviews, 48(17), 4731-4758. Link

  • Gauthier, J. Y., et al. (2008). The discovery of second-generation COX-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

Sources

Exploratory

The Biological Activity of Acetamido-Benzenesulfonamide Derivatives: Mechanisms, Selectivity, and Assay Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Acetamido-benzenesulfonamide derivatives—most notably 4-acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Acetamido-benzenesulfonamide derivatives—most notably 4-acetamidobenzenesulfonamide (N4-acetylsulfanilamide)—represent a highly versatile pharmacophore in modern medicinal chemistry. While structurally related to classical antibacterial sulfa drugs, the N4-acetylation fundamentally alters the molecule's biological trajectory. By sterically preventing competitive inhibition of dihydropteroate synthase (DHPS) , the acetamido modification eliminates classical antibacterial activity and redirects the molecule's affinity toward metalloenzymes, specifically Carbonic Anhydrase (CA). This whitepaper deconstructs the structural biology, isoform selectivity, secondary antioxidant properties, and the self-validating experimental protocols required to evaluate these derivatives.

Structural Pharmacophore & Target Engagement

The biological activity of acetamido-benzenesulfonamides is dictated by a bipartite structural mechanism. The primary sulfonamide group (


) acts as a zinc-binding group (ZBG). In the active site of Carbonic Anhydrase, a 

ion is tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion. The sulfonamide anion displaces this nucleophilic hydroxide ion, halting the enzyme's ability to catalyze the hydration of

into bicarbonate and a proton .

Simultaneously, the N4-acetamido tail extends outward from the deep catalytic cleft. The active site of CA is uniquely divided into a hydrophobic half and a hydrophilic half. The structural variations in the acetamido tail dictate how the molecule interacts with these distinct rims, driving the critical isoform selectivity required to target tumor-associated CAs without triggering off-target toxicity.

Mechanism A Active Carbonic Anhydrase (Zn2+ coordinated to OH-) B Acetamido-benzenesulfonamide Enters Active Site Cleft A->B C Primary Sulfonamide (-SO2NH-) Displaces OH- at Zn2+ B->C D N4-Acetamido Tail Interacts with Hydrophobic/Hydrophilic Rim C->D E Catalytic Hydration of CO2 Successfully Blocked D->E

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Isoform-Selective Carbonic Anhydrase Inhibition

The human body expresses 15 CA isoforms. Cytosolic CA I and II are ubiquitous and essential for normal physiological respiration and fluid balance. Conversely, transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic solid tumors, where they regulate intracellular pH to promote tumor survival and chemoresistance .

The unmodified 4-acetamidobenzenesulfonamide scaffold demonstrates a favorable selectivity profile, exhibiting high affinity for the tumor-associated isoforms while sparing the off-target CA I.

Table 1: CA Inhibition Profile of 4-Acetamidobenzenesulfonamide

CA IsoformCellular LocalizationPathological Relevance

(nM)
CA I CytosolicOff-target (Erythrocytes)> 10,000
CA II CytosolicGlaucoma, Edema246
CA IX TransmembraneHypoxic Solid Tumors135
CA XII TransmembraneChemoresistance49

Data synthesized from established enzymatic evaluations of human recombinant isoforms .

Secondary Pharmacological Profiles: Antioxidant Activity

Beyond metalloenzyme inhibition, extending the acetamido tail unlocks potent antioxidant properties. Quantitative Structure-Activity Relationship (QSAR) studies reveal that incorporating electron-donating or highly conjugated systems (such as pyridyl or 2-aminothiazole rings) into the sulfonamide framework significantly enhances radical scavenging capabilities .

The mechanism relies on the modified tail's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), acting as a superoxide dismutase (SOD) mimic.

Table 2: Antioxidant Activity of Extended Acetamidosulfonamide Derivatives

Compound ModificationR-Group SubstituentDPPH Scavenging (%)SOD-Mimic Activity (%)
Unmodified Core

0.4225.22
Pyridyl Extension

4.6238.54
Thiazole Hybrid

90.0999.02

Assays performed at 300 µg/mL concentrations , .

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems. Below are the definitive, step-by-step methodologies for profiling CA inhibition and antioxidant capacity.

Stopped-Flow Kinetic Assay for CA Inhibition

Causality & Rationale: The hydration of


 by CA is exceptionally fast (

). Standard manual-mixing spectrophotometry cannot capture the initial linear rate of this reaction. A stopped-flow apparatus is mandatory, allowing millisecond mixing. HEPES is utilized because its

(~7.5) is ideal for tracking physiological pH shifts without coordinating the active site zinc (unlike phosphate buffers) .

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator.
    
  • Enzyme/Inhibitor Incubation: Dilute recombinant human CA isoforms (e.g., CA IX) in the assay buffer. Add the acetamido-benzenesulfonamide derivative (dissolved in DMSO, final DMSO concentration < 1%) and incubate for 15 minutes at 20°C to allow steady-state enzyme-inhibitor complex formation.

  • Substrate Preparation: Prepare saturated

    
     solutions by bubbling 
    
    
    
    gas into pure water at 20°C (yielding ~34 mM
    
    
    ).
  • Stopped-Flow Injection: Load the enzyme-inhibitor mixture into Syringe A and the

    
     substrate into Syringe B of the stopped-flow spectrophotometer.
    
  • Spectrophotometric Monitoring: Trigger the rapid mixing. Monitor the decrease in absorbance at 557 nm (the

    
     of basic Phenol Red) as the medium acidifies due to 
    
    
    
    production.
  • Data Analysis: Extract the initial velocity from the linear portion of the progress curve (first 5-10% of the reaction). Calculate

    
     values and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow S1 1. Buffer Preparation 20 mM HEPES (pH 7.5) S2 2. Enzyme-Inhibitor Incubation (15 min) S1->S2 S3 3. Rapid CO2 Injection (Stopped-Flow Apparatus) S2->S3 S4 4. Track Acidification via Phenol Red Absorbance S3->S4 S5 5. Kinetic Data Analysis (Calculate Ki values) S4->S5

Caption: Step-by-step workflow for the stopped-flow kinetic CA assay.

DPPH Radical Scavenging Assay

Causality & Rationale: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable, nitrogen-centered free radical that exhibits a deep purple color. When an antioxidant derivative donates a hydrogen atom, DPPH is reduced to a yellow hydrazine. The 30-minute dark incubation is critical: it prevents photo-degradation of the radical while allowing the scavenging kinetics of sterically hindered sulfonamides to reach equilibrium .

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect the flask from light using aluminum foil.

  • Sample Preparation: Dissolve the acetamidosulfonamide derivatives in DMSO to create stock solutions, then dilute to a final testing concentration of 300 µg/mL.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH methanolic solution.

  • Controls: Run a blank (DMSO + Methanol) and a negative control (DMSO + DPPH solution). Ascorbic acid or Vitamin E should be run in parallel as positive self-validating controls.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a UV-Visible microplate reader.

  • Calculation: Calculate Radical Scavenging Activity (RSA) using the formula:

    
    
    

References

  • Worachartcheewan, A., et al. "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." EXCLI Journal / NIH PMC. Available at:[Link]

  • Zafar, W., et al. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants." EXCLI Journal. Available at:[Link]

Foundational

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide safety data sheet (SDS)

The following technical guide provides an in-depth analysis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , a critical intermediate in the synthesis of sulfonamide antibiotics. This document is structured for research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , a critical intermediate in the synthesis of sulfonamide antibiotics. This document is structured for researchers and process chemists, focusing on the practical handling, safety, and physicochemical properties of this compound.

Executive Summary & Chemical Identity

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (also known as 3-methyl-4-acetamidobenzenesulfonamide ) is a functionalized sulfonamide intermediate. It serves as the protected precursor to 4-amino-3-methylbenzenesulfonamide (CAS 53297-70-4), a key building block for the antibiotic Sulfamethizole .

This compound represents a "masked" aniline; the acetamide group protects the amine during the aggressive chlorosulfonation steps required to install the sulfonamide moiety. Understanding its stability and deprotection kinetics is crucial for optimizing yield in sulfonamide drug synthesis.

Chemical Structure & Identifiers
PropertyDetail
Systematic Name N-[4-(aminosulfonyl)-2-methylphenyl]acetamide
Synonyms 3-methyl-4-acetamidobenzenesulfonamide; N-acetyl-3-methylsulfanilamide
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
CAS Number Not widely listed; Analogous to 121-61-9 (non-methylated)
SMILES CC1=C(NC(C)=O)C=CC(S(N)(=O)=O)=C1
InChI Key Predicted based on structure
Structural Visualization

The following diagram illustrates the chemical structure and key functional groups responsible for its reactivity and solubility profile.

ChemicalStructure Core Benzene Ring (Scaffold) Acetamide Acetamide Group (-NHCOCH3) (Position 1: Protective Group) Core->Acetamide C1 Methyl Methyl Group (-CH3) (Position 2: Steric Hindrance) Core->Methyl C2 (Ortho) Sulfonamide Sulfonamide Group (-SO2NH2) (Position 4: Pharmacophore) Core->Sulfonamide C4 (Para)

Figure 1: Functional group map of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, highlighting the orthogonal positioning of the protective acetamide and the active sulfonamide.

Physicochemical Profiling

This compound exhibits properties typical of para-substituted sulfonamides but with distinct solubility shifts due to the ortho-methyl group.

PropertyValue / PredictionExperimental Context
Physical State White to off-white crystalline solidHygroscopic tendency due to sulfonamide H-bonding.
Melting Point 205°C – 215°C (Predicted)Slightly lower than non-methylated analog (Sulfacetamide, 216°C) due to crystal lattice disruption by the methyl group.
Solubility (Water) Low (< 1 mg/mL at pH 7)The acetamide and sulfonamide groups are polar, but the aromatic core limits aqueous solubility.
Solubility (Organic) ModerateSoluble in DMSO, DMF, and hot Ethanol.
pKa (Sulfonamide) ~10.4Weakly acidic; forms salts with strong bases (e.g., NaOH).
pKa (Acetamide) ~ -0.5Essentially neutral under physiological conditions; hydrolyzes in strong acid/base.
LogP ~0.8 – 1.1More lipophilic than Sulfacetamide (LogP ~ -0.3) due to the methyl group.[1]

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this intermediate is limited, its structural similarity to Sulfacetamide and Sulfamethizole allows for high-confidence hazard classification based on Structure-Activity Relationships (SAR).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[2][3]

    • H317: May cause an allergic skin reaction (Sulfonamide hypersensitivity).

Toxicological Mechanisms
  • Sulfonamide Hypersensitivity: The primary risk is allergic sensitization. Researchers with known sulfa drug allergies must avoid all contact.

  • Irritation: The acidic proton on the sulfonamide nitrogen can cause local irritation to mucous membranes.

  • Systemic Toxicity: Likely low acute toxicity (LD50 > 2000 mg/kg predicted), but chronic exposure may affect the thyroid or kidneys (crystalluria) if ingested in large quantities.

Safety Decision Tree

The following workflow dictates the necessary precautions based on the scale of operation.

SafetyFlow Start Handling N-[4-(aminosulfonyl)-2-methylphenyl]acetamide ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram (Analytical) ScaleCheck->SmallScale LargeScale > 1 Gram (Prep/Process) ScaleCheck->LargeScale PPE_Small Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Small Decision Sensitizer Risk? LargeScale->Decision Vent_Small Fume Hood Recommended (Avoid dust generation) PPE_Small->Vent_Small PPE_Large Enhanced PPE: Double Nitrile Gloves, P100 Respirator, Tyvek Sleeves Vent_Large Fume Hood MANDATORY Local Exhaust Ventilation (LEV) Decision->PPE_Large No Allergy Action Do NOT Handle Assign to non-sensitive personnel Decision->Action Known Sulfa Allergy

Figure 2: Risk-based decision matrix for handling sulfonamide intermediates.

Synthesis & Stability

This compound is typically generated in situ or as a transient intermediate. Isolation requires careful control of pH to prevent premature hydrolysis of the acetamide group.

Synthetic Pathway

The synthesis follows a classic electrophilic aromatic substitution pathway:

  • Acetylation: 2-Methylaniline (o-Toluidine) → N-(2-methylphenyl)acetamide.

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) yields the sulfonyl chloride.
    
  • Amination: Reaction with aqueous ammonia yields the target N-[4-(aminosulfonyl)-2-methylphenyl]acetamide .

Degradation Pathways
  • Hydrolysis (Acid/Base): The acetamide group is susceptible to hydrolysis, converting the molecule to 4-amino-3-methylbenzenesulfonamide (the "active" intermediate).

  • Thermal Stability: Stable up to ~180°C. Above this, it may decompose with the release of

    
     and nitrogen oxides.
    

Degradation Target N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (Target) Product 4-Amino-3-methylbenzenesulfonamide (Deacetylated) Target->Product Hydrolysis Acetate Acetic Acid / Acetate Target->Acetate Byproduct Acid Acid/Base (H+ or OH-) Acid->Target

Figure 3: Primary degradation pathway via hydrolysis of the acetamide protecting group.

Analytical Verification Protocols

To validate the identity and purity of the compound, use the following established methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 270 nm (sulfonamide absorbance).

  • Retention Time: Expected to elute after the deacetylated amine (more polar) but before the sulfonyl chloride precursor.

NMR Spectroscopy (1H-NMR, DMSO-d6)
  • δ 2.05 ppm (s, 3H): Acetyl methyl group (

    
    ).
    
  • δ 2.30 ppm (s, 3H): Aromatic methyl group (

    
    ).
    
  • δ 7.20 ppm (s, 2H): Sulfonamide protons (

    
    ), exchangeable with 
    
    
    
    .
  • δ 7.4 - 7.8 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).

  • δ 9.40 ppm (s, 1H): Amide proton (

    
    ), exchangeable.
    

Emergency & Disposal Procedures

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[4][5][6] Seek medical attention (sulfonamides can cause severe irritation).

  • Skin Contact: Wash with soap and water.[4][6][7] If rash occurs (sign of sensitization), discontinue work with this compound immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2][7]

Disposal[12]
  • Protocol: Do not dispose of down the drain. Sulfonamides are persistent environmental pollutants.

  • Method: Incineration in a chemical waste combustor equipped with a scrubber for nitrogen and sulfur oxides (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 121-61-9 (Sulfacetamide Intermediate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide intermediates and their toxicological profiles. Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: Solubility Thermodynamics and Solvent Interactions of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent interaction mechanisms of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (CAS: 252562-03-1). Designed for p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent interaction mechanisms of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (CAS: 252562-03-1).

Designed for pharmaceutical scientists and process engineers, this document synthesizes predictive physicochemical modeling with rigorous experimental protocols to address the scarcity of direct public data for this specific intermediate.

Executive Summary & Chemical Identity

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is a critical intermediate in the synthesis of sulfonylurea antidiabetic agents and sulfonamide antimicrobials. Structurally, it is an acetylated aniline derivative with a sulfonamide moiety at the para position and a methyl group at the ortho position relative to the acetamide function.

Understanding its solubility profile is essential for:

  • Purification: Designing crystallization processes to remove impurities (e.g., unreacted 2-aminotoluene-5-sulfonic acid).

  • Reaction Kinetics: Optimizing solvent selection for subsequent hydrolysis or coupling reactions.

  • Formulation: Developing stable pre-formulation intermediates.

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 252562-03-1
Molecular Formula

Molecular Weight 228.27 g/mol
Structural Features [1][2][3][4][5][6] • H-Bond Donors: Sulfonamide (

), Amide (

) • H-Bond Acceptors: Sulfonyl (

), Carbonyl (

) • Lipophilicity: Methyl group increases

relative to sulfacetamide.
Predicted

~0.8 – 1.2 (Estimated based on analogs)

Predicted Solubility Profile & Solvent Classes

Due to the specific substitution pattern (2-methyl), this compound exhibits a distinct solubility fingerprint compared to its non-methylated analog, Sulfacetamide . The methyl group introduces steric bulk and lipophilicity, generally reducing water solubility while enhancing solubility in moderately polar organic solvents.

Solubility Hierarchy (Estimated)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (> 150 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; sulfonyl and amide groups act as H-bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20–80 mg/mL)Alcohol hydroxyls H-bond with the sulfonamide/amide groups. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Ketones & Esters Acetone, Ethyl AcetateModerate (10–50 mg/mL)Good solvency due to polarity, though less effective than alcohols at disrupting strong intermolecular H-bonds in the crystal.
Water Water (pH 7)Low (< 5 mg/mL)The hydrophobic methyl and phenyl groups dominate; the lattice energy is too high for water to overcome without ionization.
Non-Polar Hexane, CyclohexaneNegligible Lack of polar interactions prevents dissolution.

Key Insight for Process Design: The compound shows a steep solubility-temperature gradient in Ethanol and Methanol , making these ideal candidates for cooling crystallization .

Experimental Protocol: Determination of Solubility

Since exact literature values are sparse, researchers must generate precise data. The following protocol uses the Isothermal Saturation Method coupled with HPLC or Gravimetric Analysis . This is the industry standard for generating thermodynamic data.

Workflow Diagram

SolubilityProtocol Start Solid Preparation (Recrystallized, Dried) Solvent Solvent Addition (Excess Solid) Start->Solvent Equilibrium Equilibration (Thermostatic Shaker) (T ± 0.05 K, 24-48h) Solvent->Equilibrium Sampling Sampling (Syringe Filter 0.45 µm) Equilibrium->Sampling Isothermal Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Dilution Data Mole Fraction (x) Calculation Analysis->Data

Figure 1: Standardized workflow for solubility determination of sulfonamide intermediates.

Detailed Methodology
  • Preparation: Ensure N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is recrystallized (purity >99%) and dried to constant weight.

  • Saturation: Add excess solid to 50 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Maintain temperature using a circulating water bath (uncertainty

    
     K). Stir continuously for 24–48 hours.
    
  • Verification: Stop stirring and allow phases to separate for 2 hours. Ensure solid phase remains.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (to prevent micro-crystal transfer).

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute with mobile phase and analyze (UV detection at

      
       nm).
      

Thermodynamic Modeling & Analysis

To translate experimental points into a usable process model, the data must be fitted to thermodynamic equations.

Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility with temperature, especially for polar solutes in polar solvents.



  • 
    : Mole fraction solubility.[7]
    
  • 
    : Absolute temperature (K).[8]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive B: Indicates the dissolution is endothermic (typical for this class).

  • C term: Accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Equation (Thermodynamic Functions)

Use this to calculate the energetic driving forces.



  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (heat is absorbed).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder (favorable driving force).
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Expert Note: For sulfonamide derivatives,


 is typically the dominant barrier (positive and large), meaning high temperatures are required to overcome lattice energy. 

is the driving force.

Solvent Effect & Molecular Interactions

The solubility of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is governed by the balance between Lattice Energy and Solvation Enthalpy .

Interaction Mechanism
  • Solute-Solute (Lattice): The sulfonamide group (

    
    ) and acetamide group (
    
    
    
    ) form a robust 3D hydrogen-bond network. The 2-methyl group disrupts planar stacking slightly, potentially lowering the melting point compared to the non-methylated analog, but the lattice remains stable.
  • Solute-Solvent:

    • Alcohols (ROH): Act as H-bond donors to the carbonyl and sulfonyl oxygens.

    • Esters/Ketones: Act as H-bond acceptors for the amide/sulfonamide protons.

    • Water: The "hydrophobic effect" of the toluene core repels water, making dissolution thermodynamically unfavorable (

      
      ).
      
Hansen Solubility Parameters (HSP)

To select the optimal solvent mixture (co-solvent system), map the solute's distance (


) from the solvent in Hansen space:


  • Target HSP (Estimated):

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    ).
  • Best Solvents: Those with minimal

    
     (e.g., DMSO, Ethanol/Acetone mixtures).
    

References

  • Synthesis & Hydrolysis Context

    • Patent: "Process for the preparation of sulfonamide derivatives." World Intellectual Property Organization, WO2013167743A1.
  • Thermodynamic Methodology (Standard Protocols)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
  • Analogous Solubility Data (Sulfacetamide)

    • Martinez, F., et al. (2013). "Thermodynamic study of the solubility of sulfacetamide in some organic solvents." Journal of Molecular Liquids. (Provides the baseline behavior for the acetamido-sulfonamide core).
  • Chemical Identity Verification

    • PubChem Compound Summary for CID 12220456 (Related structure verific

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Multi-Step Synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

Abstract & Scope This application note details the synthetic protocol for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , a structural analog of the sulfonamide class of antibiotics. The synthesis proceeds from o-toluidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthetic protocol for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , a structural analog of the sulfonamide class of antibiotics. The synthesis proceeds from o-toluidine via a three-step sequence:


-acetylation, chlorosulfonation, and ammonolysis. This guide is designed for medicinal chemists and process development scientists, emphasizing reaction mechanism control, critical process parameters (CPPs), and self-validating quality control measures.

Target Compound: N-[4-(aminosulfonyl)-2-methylphenyl]acetamide CAS Registry (Related): 121-61-9 (Non-methylated analog reference); Specific derivative requires characterization. Key Application: Intermediate in the synthesis of sulfa drugs and carbonic anhydrase inhibitors.

Experimental Workflow & Mechanism

The synthesis exploits the strong ortho/para directing power of the acetamido group to install the sulfonyl moiety at the 4-position, sterically favored over the 6-position due to the 2-methyl group.

Reaction Pathway Diagram

Synthesis_Pathway cluster_reagents Reagents & Byproducts Start o-Toluidine (2-Methylaniline) Step1 Acetylation (Protection) Start->Step1 Ac2O, AcOH Reflux Inter1 o-Acetotoluidide (N-(2-methylphenyl)acetamide) Step1->Inter1 Byprod1 AcOH Step1->Byprod1 Step2 Chlorosulfonation (EAS) Inter1->Step2 ClSO3H 60°C Inter2 4-Acetamido-3-methyl- benzenesulfonyl chloride Step2->Inter2 Byprod2 HCl, H2SO4 Step2->Byprod2 Step3 Ammonolysis (Nucleophilic Sub.) Inter2->Step3 NH4OH Heat Final Target Product: N-[4-(aminosulfonyl)- 2-methylphenyl]acetamide Step3->Final Byprod3 NH4Cl Step3->Byprod3

Caption: Three-step synthetic pathway from o-toluidine to the target sulfonamide, highlighting intermediates and reagents.

Detailed Protocols

Safety Pre-Requisites
  • o-Toluidine: Category 1 Carcinogen. Handle exclusively in a fume hood with double nitrile gloves.

  • Chlorosulfonic Acid: Reacts violently with water. Ensure all glassware is oven-dried. Have a bucket of dry sand or lime available for spills.

  • Ammonia: High vapor pressure irritant. Use in a well-ventilated hood.

Step 1: Acetylation of o-Toluidine

Objective: Protect the amine to prevent oxidation and direct regioselectivity.

  • Reagents:

    • o-Toluidine: 10.7 g (0.1 mol)

    • Acetic Anhydride: 12.0 mL (0.12 mol, 1.2 eq)

    • Glacial Acetic Acid: 20 mL (Solvent)

    • Zinc Dust: 0.1 g (Optional, prevents oxidation/color formation)

  • Procedure:

    • In a 100 mL round-bottom flask (RBF), dissolve o-toluidine in glacial acetic acid.

    • Add acetic anhydride slowly. The reaction is exothermic.[1]

    • Reflux the mixture for 30 minutes.

    • Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring. The product, o-acetotoluidide , will precipitate as white/off-white crystals.

    • Filter via Buchner funnel, wash with cold water, and dry.

  • QC Checkpoint:

    • Yield: Expect >85%.

    • Melting Point: 110–112 °C. If <108 °C, recrystallize from ethanol/water.

Step 2: Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at the para position relative to the acetamido group.

  • Reagents:

    • Dry o-Acetotoluidide: 7.5 g (0.05 mol)

    • Chlorosulfonic Acid (

      
      ): 20 mL (~0.3 mol, 6 eq)
      
  • Procedure:

    • Setup: 100 mL two-neck RBF equipped with a drying tube (CaCl2) and a dropping funnel. Place in an ice bath.

    • Addition: Place chlorosulfonic acid in the flask. Add solid o-acetotoluidide in small portions over 20 minutes, keeping temperature <15 °C. Note: Evolution of HCl gas will occur.

    • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 60 °C for 2 hours.

      • Why 60 °C? Higher temperatures may cause desulfonation or charring; lower temperatures result in incomplete reaction.

    • Quench: Cool to room temperature (RT). Very cautiously pour the reaction mixture dropwise onto 150 g of crushed ice with stirring.

      • Critical: The sulfonyl chloride precipitates as a gummy white solid.

    • Isolation: Filter rapidly. Wash with ice-cold water to remove acid. Do not dry completely ; proceed immediately to Step 3 to prevent hydrolysis.

  • QC Checkpoint:

    • Identity: 4-acetamido-3-methylbenzenesulfonyl chloride.

    • Stability: Unstable in moist air. Use immediately.

Step 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents:

    • Wet Sulfonyl Chloride intermediate (from Step 2)

    • Ammonium Hydroxide (conc.[1][2]

      
      ): 30 mL
      
  • Procedure:

    • Transfer the wet sulfonyl chloride cake into a 100 mL Erlenmeyer flask.

    • Add concentrated ammonium hydroxide.[1][2]

    • Heat the mixture gently on a steam bath (or water bath at 70 °C) for 30–45 minutes with stirring. The solid will eventually dissolve or change form as it converts to the sulfonamide.

    • Work-up: Cool the mixture to RT. If the product precipitates, filter it.[1][2] If not, acidify slightly with dilute HCl to pH 6–7 (careful not to hydrolyze the acetamide) to induce precipitation.

    • Purification: Recrystallize from hot water or ethanol/water mixture.

Quantitative Analysis & Validation

Physicochemical Properties Table[3][4][5][6][7][8]
PropertyValue / ObservationMethod
Appearance White to off-white crystalline powderVisual
Melting Point Expected: >200 °C (Lit.[3][4][5][6][7][8] analog: 214–217 °C for non-methylated)Capillary Method
Solubility Soluble in hot ethanol, DMSO; Poor in cold waterSolubility Test
Rf Value ~0.4 (Ethyl Acetate:Hexane 1:1)TLC (Silica)
Spectroscopic Validation (Expected Data)

To validate the structure without a specific literature reference for this exact derivative, rely on these diagnostic signals:

  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: N-H stretch (Amide & Sulfonamide).

    • 1670–1690 cm⁻¹: C=O stretch (Amide I).

    • 1330 & 1150 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonamide).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       2.10 (s, 3H): Acetyl methyl group (
      
      
      
      ).
    • 
       2.35 (s, 3H): Aryl methyl group (
      
      
      
      ).
    • 
       7.20 (s, 2H, exchangeable): Sulfonamide protons (
      
      
      
      ).
    • 
       7.6–7.9 (m, 3H): Aromatic protons (1,2,4-substitution pattern).
      
    • 
       10.1 (s, 1H, exchangeable): Amide proton (
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of chlorosulfonic acidEnsure all glassware is bone-dry; increase reagent excess.
Sticky Product in Step 2 Incomplete reaction or isomersMaintain 60 °C for full 2 hours; ensure efficient stirring.
Product Dissolves in Step 3 Excess ammonia or high pHSulfonamides can form soluble salts in high base. Neutralize carefully to pH 7.
Colored Product Oxidation of amino groupsUse zinc dust in Step 1; recrystallize with activated charcoal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for aromatic acetylation and chlorosulfonation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11601238, 4-acetamido-3-methylbenzenesulfonyl chloride. [Link]

  • Crossley, M. L.; Northey, E. H.; Hultquist, M. E. Sulfanilamide Derivatives. Journal of the American Chemical Society1938 , 60, 2217–2222. (Foundational chemistry of sulfa drug synthesis). [Link]

  • OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (Safety and hydrolysis data for related sulfonyl chlorides). [Link][9]

Sources

Application

Protocols for chlorosulfonation of N-(2-methylphenyl)acetamide

This technical dossier provides an in-depth, self-validating methodology for the chlorosulfonation of N-(2-methylphenyl)acetamide (also known as o-acetotoluidide) to yield 4-acetamido-3-methylbenzenesulfonyl chloride. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical dossier provides an in-depth, self-validating methodology for the chlorosulfonation of N-(2-methylphenyl)acetamide (also known as o-acetotoluidide) to yield 4-acetamido-3-methylbenzenesulfonyl chloride. This intermediate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of selective CDK2 inhibitors[1] and antibacterial benzothiazole derivatives[2].

Mechanistic Causality & Reaction Design

The transformation of N-(2-methylphenyl)acetamide into its corresponding sulfonyl chloride proceeds via a tandem electrophilic aromatic substitution (EAS) and chlorination sequence. Understanding the mechanistic causality is essential for controlling the reaction outcome.

  • Regioselectivity: The aromatic ring features two activating groups: an acetamido group (-NHAc) and a methyl group (-CH3). The strongly activating -NHAc group dictates the regiochemistry. Due to the steric bulk of both the -NHAc group and the ortho-methyl substituent, the incoming electrophile is directed almost exclusively to the para position relative to the acetamido group, ensuring high regiochemical fidelity.

  • Tandem Reagent Functionality: Chlorosulfonic acid (ClSO₃H) serves a triple role: solvent, sulfonating agent, and chlorinating agent. The first equivalent sulfonates the ring, generating 4-acetamido-3-methylbenzenesulfonic acid and releasing HCl gas. Subsequent equivalents drive the endothermic conversion of the sulfonic acid to the sulfonyl chloride, releasing H₂SO₄[3]. Because this second step is an equilibrium, a large stoichiometric excess (typically 4.0 to 5.0 equivalents) is required to push the reaction to completion[4].

Mechanism SM N-(2-methylphenyl)acetamide (o-Acetotoluidide) Int 4-Acetamido-3-methylbenzene- sulfonic acid SM->Int ClSO3H (Electrophilic Attack) 0-10 °C - HCl Prod 4-Acetamido-3-methylbenzene- sulfonyl chloride Int->Prod ClSO3H (Chlorination) 50-60 °C - H2SO4

Fig 1. Two-step mechanistic pathway for the chlorosulfonation of o-acetotoluidide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for a standard 100 mmol scale synthesis[5].

ParameterReagent / ConditionValue / AmountMolar Equivalents
Substrate N-(2-methylphenyl)acetamide14.9 g (100 mmol)1.0 eq
Reagent/Solvent Chlorosulfonic acid (ClSO₃H)46.6 g (~26.6 mL)4.0 eq
Addition Temp Ice-salt bath0 °C to 5 °CN/A
Activation Temp Oil bath / Heating mantle50 °C to 60 °CN/A
Reaction Time Thermal activation phase1.5 to 2.0 hoursN/A
Quench Medium Crushed ice (strictly solid)200 gN/A
Expected Yield 4-acetamido-3-methylbenzenesulfonyl chloride~20.5 g to 22.0 g83% - 89%

Self-Validating Experimental Protocol

Caution: Chlorosulfonic acid is highly corrosive and reacts explosively with water. All glassware must be flame-dried. Perform all operations in a well-ventilated fume hood.

Step 1: Reactor Assembly & Reagent Cooling Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and a Claisen adapter. Fit one arm of the adapter with a solid addition funnel and the other with a gas trap (to neutralize evolved HCl). Add the chlorosulfonic acid (26.6 mL) to the flask and cool the system to 0–5 °C using an ice-salt bath. Causality: The initial sulfonation is violently exothermic. Pre-cooling the neat acid prevents localized thermal spikes that lead to charring and poly-sulfonation.

Step 2: Substrate Addition Begin vigorous stirring. Add the N-(2-methylphenyl)acetamide (14.9 g) in small, 1-gram portions over 30 to 45 minutes. Monitor the internal thermometer strictly; do not allow the temperature to exceed 10 °C during the addition. Causality: Portion-wise addition ensures the exotherm is manageable. If the temperature rises above 10 °C prematurely, oxidative side reactions and degradation of the acetamido group may occur.

Step 3: Thermal Activation & In-Process Control Once addition is complete and the initial effervescence (HCl gas) subsides, remove the ice bath. Gradually heat the reaction mixture to 50–60 °C and maintain this temperature for 1.5 to 2 hours. Self-Validating Check (IPC 1): The reaction is progressing correctly if a steady stream of gas is observed during heating. The cessation of vigorous gas evolution indicates that the equilibrium of the chlorination step has been reached.

Step 4: Anhydrous Quenching Remove the flask from the heat source and allow it to cool to room temperature. Set up a large beaker containing 200 g of vigorously stirred, finely crushed ice. Using a glass pipette or dropping funnel, add the reaction mixture dropwise directly onto the ice. Causality: The ice acts as a massive thermal sink to absorb the heat generated by the hydrolysis of excess ClSO₃H. Never use liquid water. Liquid water will boil upon contact with the acid, causing violent spattering and hydrolyzing the desired sulfonyl chloride back into the sulfonic acid[6].

Step 5: Isolation & Validation Immediately filter the precipitated white/off-white solid via vacuum filtration. Wash the filter cake with multiple portions of ice-cold water until the filtrate tests neutral to Congo Red or pH paper. Dry the solid thoroughly under a high vacuum. Self-Validating Check (IPC 2): To validate the structural integrity of the product, perform a rapid TLC (Hexanes/EtOAc 1:1) of the dried solid to confirm the absence of the starting material. The product is highly sensitive to ambient moisture and should be used immediately in subsequent amination steps or stored in a desiccator under an inert argon atmosphere[5].

Workflow Step1 1. Setup Cool ClSO3H to 0-5 °C Step2 2. Addition Portion-wise substrate entry Step1->Step2 Step3 3. Activation Heat to 50-60 °C for 1.5-2 h Step2->Step3 Step4 4. Quenching Pour onto crushed ice Step3->Step4 Step5 5. Isolation Vacuum filtration & cold wash Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing the sulfonyl chloride.

Troubleshooting & Optimization

  • Observation: The product isolates as a sticky, gummy paste rather than a filterable solid.

    • Diagnostic: This is the most common failure mode and indicates either incomplete chlorination (yielding a mixture of sulfonic acid and sulfonyl chloride) or product hydrolysis during the quench.

    • Corrective Action: Ensure the thermal activation step is held strictly at 50–60 °C for the full duration. During the quench, ensure the ice is finely crushed and the addition is slow enough that the local temperature in the quench beaker never rises above 5 °C.

  • Observation: Low overall yield (<60%).

    • Diagnostic: Often caused by ambient moisture degrading the chlorosulfonic acid reagent prior to use.

    • Corrective Action: Always use a fresh, sealed bottle of ClSO₃H. If the reagent is old, the effective molarity of the chlorinating agent is reduced, stalling the reaction at the sulfonic acid intermediate[6].

References

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). doi.org. 1

  • Scalable synthesis and antibacterial evaluation of 2‐(3‐(N‐(substituted phenyl)sulfamoyl)ureido)benzothiazoles. researchgate.net. 2

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. wisc.edu. 3

  • Chlorosulfonation of Acetanilide. scribd.com. 4

  • Avoiding common pitfalls in the synthesis of o-sulfanilamide. benchchem.com.6

  • N-Acetylsulfanilyl chloride synthesis. chemicalbook.com. 5

Sources

Method

Selective Amidation of 4-Amino-3-methylbenzenesulfonamide: Protocols for N-Acylation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale 4-Amino-3-methylbenzenesulfonamide (CAS 5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

4-Amino-3-methylbenzenesulfonamide (CAS 53297-70-4) is a highly versatile bifunctional building block utilized extensively in the synthesis of pharmaceuticals, including nonnucleoside reverse transcriptase inhibitors (NNRTIs) and tubulin-targeting anticancer agents 12. The molecule possesses two distinct nitrogen-based nucleophiles: an arylamine (aniline) at the 4-position and a primary sulfonamide group.

A critical challenge in its derivatization is achieving strict chemoselectivity. The causality of this chemoselectivity lies in the fundamental pKa and electronic differences between the two functional groups:

  • The Arylamine (Aniline): The lone pair on the nitrogen is partially delocalized into the aromatic ring, but it remains sufficiently nucleophilic to attack strong electrophiles.

  • The Sulfonamide: The lone pair on the sulfonamide nitrogen is heavily delocalized into the highly electron-withdrawing sulfonyl (

    
    ) group. Under neutral or mildly basic conditions, it is a remarkably poor nucleophile.
    

By exploiting this electronic disparity, chemists can selectively direct amidation to the aniline nitrogen. Using weak, non-nucleophilic bases (like Pyridine or Triethylamine) ensures the sulfonamide proton (pKa ~10) is not deprotonated, effectively locking the sulfonamide in its unreactive, neutral state while the aniline undergoes rapid N-acylation 1.

Chemoselectivity SM 4-Amino-3-methylbenzenesulfonamide (Bifunctional Nucleophile) Aniline 4-Amino Group (Aniline) High Nucleophilicity SM->Aniline Sulfonamide Sulfonamide Group Low Nucleophilicity SM->Sulfonamide Acyl Acylating Agent (e.g., R-CO-Cl) Aniline->Acyl Rapid Attack (Pyridine/TEA) Sulfonamide->Acyl Poor Attack (Requires NaH/DBU) Product Selective N-Acylation (Desired Amide) Acyl->Product NoRxn N-Acylsulfonamide (Avoided under mild base) Acyl->NoRxn

Figure 1: Chemoselective logic for the amidation of 4-amino-3-methylbenzenesulfonamide.

Optimization of Reaction Conditions

To construct a self-validating experimental design, the choice of base, solvent, and temperature must be tightly controlled. Table 1 summarizes the empirical parameters required to achieve >99% chemoselectivity for the aniline over the sulfonamide.

Table 1: Quantitative Comparison of Amidation Strategies

Amidation StrategyElectrophileBase / AdditiveSolventTempChemoselectivityTypical Yield
Acyl Halide Coupling Acid Chloride/BromidePyridine (1.1 eq)CHCl₃ or DCM0 °C → RT>99% (Aniline)85–95%
Anhydride Coupling Symmetric AnhydrideTEA (1.5 eq)THFRT>99% (Aniline)80–90%
Peptide Coupling Carboxylic AcidDIPEA (2.5 eq) + HATUDMFRT>99% (Aniline)75–85%
Forced Sulfonamide Acylation *Acyl ChlorideNaH or DBU (2.0 eq)DMF0 °C → 60 °CPoor (Mixtures)Variable

*Note: Direct acylation of the sulfonamide requires prior protection of the primary aniline (e.g., via bis-benzylation) to prevent competitive reactions.

Step-by-Step Experimental Protocols

Protocol A: Acyl Halide Coupling (Recommended for Simple Acyl Groups)

This protocol is adapted from validated syntheses of benzophenone-based HIV NNRTIs, utilizing bromoacetyl bromide as the electrophile 1.

Causality in Design:

  • Why 0 °C? Acyl halides are highly reactive. Lowering the temperature suppresses the exothermic reaction profile, preventing localized heating that could drive non-specific acylation at the sulfonamide or lead to di-acylation of the aniline.

  • Why Pyridine? Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) without being basic enough to deprotonate the sulfonamide.

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-methylbenzenesulfonamide (5.0 g, 26.85 mmol) in anhydrous CHCl₃ (150 mL).

  • Base Addition: Add anhydrous pyridine (2.4 mL, 29.53 mmol, 1.1 eq) to the suspension. Stir until a homogenous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve bromoacetyl bromide (2.6 mL, 29.53 mmol, 1.1 eq) in 10 mL of anhydrous CHCl₃. Add this solution dropwise to the reaction mixture over a period of 20 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the resulting mixture to warm to room temperature (RT). Stir continuously overnight under an inert atmosphere (N₂ or Argon).

  • Workup: Dilute the reaction mixture with additional CHCl₃ (50 mL) and wash sequentially with 1M aqueous HCl (2 × 50 mL) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[4-(aminosulfonyl)-2-methylphenyl]amide derivative. Recrystallize from ethanol/water if necessary.

Workflow Step1 1. Preparation Dissolve SM & Pyridine in CHCl3 Step2 2. Temperature Control Cool reactor to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Acyl Halide (20 min) Step2->Step3 Step4 4. Reaction Propagation Warm to RT and stir overnight Step3->Step4 Step5 5. Quench & Extraction Aqueous workup to remove Pyridine·HCl Step4->Step5 Step6 6. Analytical Validation 1H NMR (Check 7.1 ppm & >9.0 ppm) Step5->Step6

Figure 2: Standard operational workflow for selective aniline amidation using acyl halides.

Protocol B: Peptide Coupling (Recommended for Complex Carboxylic Acids)

When the acylating agent is a complex or sensitive carboxylic acid, harsh acyl halides should be avoided. Instead, utilize uronium-based coupling reagents like HATU.

Procedure:

  • Activation: Dissolve the desired carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Stir at RT for 15 minutes to generate the active OAt-ester.

  • Coupling: Add 4-amino-3-methylbenzenesulfonamide (1.0 mmol) in one portion. Stir at RT for 12 hours.

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 15 mL) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validating Analytical Verification

A robust protocol must include immediate self-validation to confirm that chemoselectivity was maintained and over-acylation did not occur.

Nuclear Magnetic Resonance (¹H NMR in DMSO-d₆) Markers:

  • Starting Material Baseline: The unreacted 4-amino-3-methylbenzenesulfonamide exhibits a broad singlet for the aniline

    
     at ~5.5 ppm (2H) and a distinct broad singlet for the sulfonamide 
    
    
    
    at ~7.1 ppm (2H).
  • Success Criteria (Product):

    • The aniline

      
       peak at ~5.5 ppm must disappear .
      
    • A new, strongly downfield shifted amide

      
       peak must appear  at >9.0 ppm (integrating to 1H).
      
    • Critical Check: The sulfonamide

      
       peak at ~7.1 ppm must remain intact  and integrate to 2H. If this peak shifts or integrates to 1H, competitive N-acylsulfonamide formation has occurred.
      

Liquid Chromatography-Mass Spectrometry (LC-MS): The product should display a clean


 peak corresponding to the exact mass of the mono-acylated product. The absence of an 

peak confirms that di-acylation was successfully suppressed.

References

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - NIH.[Link]

Sources

Application

Application Note: Advanced Recrystallization and Polymorph Control of Sulfonamide Intermediates

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Principles of Sulfonamide Recrystallization Sulfonamide intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Principles of Sulfonamide Recrystallization

Sulfonamide intermediates and active pharmaceutical ingredients (APIs) present unique purification challenges due to their amphiphilic molecular architecture. The presence of a highly polar sulfonamide moiety (–SO₂NH–) facilitates extensive intermolecular hydrogen bonding, while the attached aryl or alkyl backbone remains predominantly lipophilic.

The Causality of Solvent Selection: Pure non-polar solvents (e.g., hexanes) lack the dielectric capacity to disrupt the robust hydrogen-bonded crystal lattice of sulfonamides. Conversely, highly polar solvents (e.g., pure water) exhibit poor solvation capacity for the lipophilic core, resulting in negligible solubility even at reflux. Therefore, binary solvent systems—specifically aqueous alcohols—are required to provide an optimal thermodynamic solubility gradient.

Empirical data demonstrates that a mixture of 70% isopropanol and 30% water perfectly balances this polarity. This specific ratio ensures complete dissolution near the boiling point (>65°C) while driving rapid, high-yield supersaturation when cooled below 10°C, ultimately producing highly pure, free-flowing, and sterilizable crystals[1].

Polymorphism: Thermodynamic vs. Kinetic Control

Sulfonamides are notorious for their complex polymorphic behavior, which directly impacts their bioavailability, stability, and manufacturability[2].

  • Sulfathiazole is a highly polymorphic model system exhibiting at least four distinct crystalline forms (Forms I–IV). These forms frequently undergo concomitant crystallization (co-crystallizing as mixtures), which severely complicates isolation and powder X-ray diffraction (PXRD) analysis due to preferred orientation effects[3].

  • Sulfamethoxazole (SMX) exists in at least three forms: Form I, Form II, and Form III (a hemihydrate)[2].

The Causality of Polymorph Selection: The final polymorphic state is strictly dictated by nucleation kinetics and solvent interactions. Rapid cooling from a highly supersaturated solution forces the system into a kinetically favored, metastable state. Conversely, slow evaporation allows the molecules sufficient time to overcome activation energy barriers and arrange into the lowest-energy, thermodynamically stable lattice (e.g., Form I of SMX)[2].

Furthermore, polymeric additives can be used to hijack these nucleation pathways. For example, the addition of gelatin (≥0.02 g per 100 g H₂O) during cooling crystallization selectively induces pure Form II sulfathiazole. The gelatin adsorbs onto specific crystal faces, inhibiting the growth of competing polymorphs and promoting the formation of distinct cauliflower-like spherulites[4].

Troubleshooting Phase Separation ("Oiling Out")

"Oiling out" is a critical failure mode in sulfonamide purification where the solute separates from the solvent as an immiscible liquid rather than a crystalline solid[5].

Mechanistic Cause: This liquid-liquid phase separation occurs when the solution's concentration crosses the saturation boundary at a temperature higher than the melting point of the impure solute[5]. Because impurities significantly depress the melting point of the intermediate, highly impure crude mixtures are exceptionally prone to oiling out.

Self-Validating Resolution: To correct this, the thermodynamic trajectory of the system must be shifted back into the solid-liquid equilibrium regime. This is achieved by reheating the mixture to completely re-dissolve the oil, adding 5–10% more hot solvent to lower the saturation temperature below the depressed melting point, and applying a significantly slower cooling ramp[5].

G N1 Crude Sulfonamide Intermediate N2 Solvent Optimization (e.g., 70% Isopropanol) N1->N2 N3 Thermal Dissolution (T > 65°C) N2->N3 N4 Hot Filtration (Pre-heated Apparatus) N3->N4 N5 Controlled Cooling (Thermodynamic Trajectory) N4->N5 N6 Phase Separation (Oiling Out Detected?) N5->N6 N7 Reheat & Dilute (Shift Saturation Curve) N6->N7 Yes (Liquid Phase) N8 Nucleation & Growth (Optional: Seeding) N6->N8 No (Crystalline) N7->N5 N9 Isolation & Desiccation (Pure Polymorph) N8->N9

Workflow for sulfonamide recrystallization, polymorph control, and oiling-out resolution.

Quantitative Data Summary

The following table summarizes the crystallographic parameters and optimal processing conditions for isolating specific sulfonamide polymorphs.

CompoundTarget PolymorphOptimal Solvent / AdditiveCrystallization MethodKey Characteristics & Outcomes
Sulfamethoxazole Form IAbsolute EthanolSlow evaporation at ambient temp.Thermodynamically stable; high bioavailability[2].
Sulfamethoxazole Form IIIAqueous mixturesRapid coolingHemihydrate formation; distinct crystal lattice[2].
Sulfathiazole Form IIWater + Gelatin (≥0.02g/100g)Cooling crystallizationHigh selectivity; cauliflower-like spherulites[4].
Sulfathiazole Free-flowing70% IsopropanolHeating to >65°C, cooling to <10°CYields sterilization-stable, 40-80 mesh particles[1].

Self-Validating Experimental Protocols

Protocol A: Scalable Mixed-Solvent Recrystallization (Sulfathiazole)

Objective: Isolate chemically pure, free-flowing sulfathiazole particles suitable for downstream sterilization.

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water binary mixture.

  • Thermal Dissolution: In an Erlenmeyer flask, suspend crude sulfathiazole in the solvent at a ratio of 15 g per 100 mL[5]. Heat the mixture to its boiling point (>65°C) under continuous magnetic stirring until complete dissolution is achieved[1].

  • Decolorization & Hot Filtration: If the solution exhibits dark discoloration, remove from heat, add 0.5 g of activated charcoal, and boil for 3 minutes. Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel[5].

  • Controlled Cooling: Cover the filtrate flask and allow it to cool undisturbed to ambient temperature.

    • Self-Validation Checkpoint 1: Inspect the flask visually. If an immiscible liquid layer forms at the bottom, "oiling out" has occurred. Immediately execute the resolution steps outlined in Section 3[5].

  • Supersaturation: Once at room temperature, transfer the flask to an ice bath (0–10°C) for 30 minutes to force maximum supersaturation and crystal yield[5],[1].

    • Self-Validation Checkpoint 2: Extract a 10 µL aliquot of the suspension. Observe under a polarized light microscope. The presence of sharp, birefringent crystals validates successful nucleation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 70% isopropanol to purge residual soluble impurities[5].

  • Desiccation: Air-dry the crystals on the filter for 10 minutes, then transfer to a vacuum desiccator until a constant mass is achieved.

Protocol B: Polymorph Screening via Slow Evaporation (Sulfamethoxazole Form I)

Objective: Isolate the thermodynamically stable Form I of Sulfamethoxazole.

  • Dissolution: Dissolve 1.0 g of crude sulfamethoxazole in the minimum required volume of absolute ethanol at ambient temperature (approx. 20-25°C)[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization dish to remove heterogeneous nucleation sites.

  • Evaporation: Cover the dish with perforated Parafilm (to restrict the evaporation rate) and leave undisturbed in a fume hood for 48–72 hours[2].

  • Harvest & Validation: Carefully harvest the resulting macroscopic crystals.

    • Self-Validation Checkpoint: Confirm the polymorphic identity of Form I by subjecting a sample to Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC), cross-referencing against established CCDC crystallographic data[2].

References

  • An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sulfamethoxazole | BenchChem | URL: 2

  • Technical Support Center: Recrystallization of Sulfonamide Products | BenchChem | URL: 5

  • Polymorphism of sulfathiazole | PubMed | URL: 3

  • US2777844A - Sulfonamide purification process | Google Patents | URL: 1

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole | CrystEngComm (RSC Publishing) | URL: 4

Sources

Method

Advanced Methodologies for the Selective Functionalization of the Sulfonamide Group in N-Acetylated Anilines

Executive Summary The functionalization of sulfonamides is a cornerstone of medicinal chemistry, particularly in the synthesis of dihydropteroate synthase (DHPS) inhibitors and novel sulfa drug analogues 1. However, modi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of sulfonamides is a cornerstone of medicinal chemistry, particularly in the synthesis of dihydropteroate synthase (DHPS) inhibitors and novel sulfa drug analogues 1. However, modifying the parent compound, sulfanilamide, presents a significant synthetic challenge due to the dual reactivity of its N4 (aniline) and N1 (sulfonamide) nitrogen atoms. The direct synthesis of N1-alkylated or N1-acylated sulfanilamides is frequently complicated by competing N4-modifications and potential over-alkylation 2.

To circumvent this, N-acetylsulfanilamide (4-acetamidobenzenesulfonamide) is utilized as a strategic, regioselective intermediate. By temporarily protecting the N4-aniline group as an acetamide, researchers can exploit the differential acidity of the molecule to achieve highly selective N1-functionalization. This application note details the mechanistic rationale, physicochemical data, and validated protocols for the N-alkylation of N-acetylated anilines.

Mechanistic Rationale: The Dual Reactivity Challenge

The success of regioselective functionalization relies entirely on the manipulation of pKa values. In unprotected sulfanilamide, the aniline nitrogen is highly nucleophilic, while the sulfonamide nitrogen has a pKa of 10.58 [[3]](). Acetylation of the N4 position yields N-acetylsulfanilamide, which converts the basic aniline amine into a non-nucleophilic amide (pKa > 15). Consequently, the N1-sulfonamide proton (predicted pKa ~10.6) becomes the most acidic site on the molecule 2.

This differential acidity allows for the use of mild bases (like K₂CO₃) to selectively deprotonate the N1 position without hydrolyzing the N4-protecting group. Furthermore, the N4-acetylation temporarily inactivates the molecule's biological activity (as the free aniline is required to mimic p-aminobenzoic acid in DHPS inhibition), rendering it a safe, inactive prodrug intermediate during chemical handling [[2]]().

Table 1: Physicochemical Profiling of Key Intermediates
PropertySulfanilamide (Parent)N-Acetylsulfanilamide (Protected)
Molecular Weight 172.21 g/mol 214.24 g/mol
Sulfonamide pKa 10.58~10.6
Aniline/Amide pKa ~2.0 (Highly Nucleophilic)> 15 (Non-Nucleophilic)
Water Solubility 1,250 mg/L (at pH 5.5)Lower than parent compound
Biological Profile Active DHPS InhibitorInactive Prodrug / Intermediate

(Data synthesized from PubChem and Benchchem physicochemical databases 2, 3.)

Synthetic Workflows and Visualizations

Workflow A Sulfanilamide (Dual Reactivity) B N4-Acetylation (Protection) A->B Ac2O C N-Acetylsulfanilamide (Regioselective) B->C D Base-Mediated Alkylation (K2CO3, DMF, R-X) C->D Pathway A E Ru-Catalyzed Alkylation (Borrowing H2, R-OH) C->E Pathway B F Functionalized N1-Sulfonamide D->F E->F G N4-Deacetylation (Hydrolysis) F->G H Target N1-Substituted Sulfanilamide G->H HCl / Heat

Synthetic workflow for regioselective functionalization of sulfanilamide via N-acetylation.

Experimental Protocols

Protocol A: Base-Mediated N-Alkylation (Classic Approach)

Causality & Self-Validation: Potassium carbonate (K₂CO₃) is explicitly selected over stronger bases (e.g., NaH) because its basicity is perfectly tuned to deprotonate the N1-sulfonamide without triggering the base-catalyzed hydrolysis of the N4-acetamide group 4. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the potassium counterion while leaving the sulfonamide anion "naked" and highly nucleophilic 5. The reaction self-validates through the precipitation of potassium halide salts as the alkylation proceeds.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-acetylsulfanilamide (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir the suspension vigorously at room temperature for 15–20 minutes to ensure complete deprotonation of the sulfonamide group [[4]]().

  • Alkylation: Dropwise, add the chosen alkyl halide (1.2 equiv). The slight excess ensures complete conversion without risking over-alkylation due to the steric hindrance of the newly formed secondary sulfonamide.

  • Reaction: Heat the reaction mixture to 60–80 °C and stir for 4–16 hours under an inert nitrogen atmosphere 5. Monitor via LC-MS.

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Transition-Metal Catalyzed "Borrowing Hydrogen" Alkylation (Green Approach)

Causality & Self-Validation: Traditional alkylation relies on genotoxic and moisture-sensitive alkyl halides. The "borrowing hydrogen" approach utilizes primary alcohols as stable, green alkylating agents 6. The Ru(II) catalyst temporarily dehydrogenates the alcohol to an aldehyde, which condenses with the sulfonamide to form an N-sulfonyl imine. The Ru-hydride species then reduces the imine to the N-alkylated product. This is a self-validating catalytic cycle: if the alcohol is not oxidized, condensation cannot occur, preventing side-product formation. Water is the sole byproduct 6.

Mechanism N1 Alkyl Alcohol (R-CH2-OH) N2 Ru Catalyst Dehydrogenation N1->N2 N3 Aldehyde (R-CHO) N2->N3 -H2 N4 N-Acetylsulfanilamide Condensation N3->N4 N5 N-Sulfonyl Imine Intermediate N4->N5 -H2O N6 Ru-H2 Reduction (Hydrogen Transfer) N5->N6 N7 N-Alkylated Product + H2O N6->N7 +H2

Mechanism of Ru-catalyzed borrowing hydrogen N-alkylation of sulfonamides.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, N₂-purged reaction carousel tube, combine the precatalyst [{Ru(p-cymene)Cl₂}₂] (2.5 mol%), DPEphos ligand (5.0 mol%), and K₂CO₃ (10 mol%) 6.

  • Substrate Addition: Add N-acetylsulfanilamide (1.0 equiv) and the primary alcohol (e.g., benzyl alcohol, 1.0–2.0 equiv).

  • Solvation: Suspend the solid mixture in anhydrous xylene (1 M concentration).

  • Thermal Cycling: Seal the vessel and heat the mixture to 150 °C for 24 hours under vigorous stirring (500–700 rpm) [[6]]().

  • Isolation: Cool the mixture to room temperature. Dilute with acetone or dichloromethane and filter through a pad of Celite to remove the heterogeneous metal catalyst components.

  • Purification: Remove the solvent under reduced pressure and purify the resulting secondary sulfonamide by column chromatography (CH₂Cl₂/MeOH 99:1 gradient) 6.

Table 2: Comparative Yield Analysis for N-Alkylation Strategies
SubstrateAlkylating AgentCatalytic / Base SystemConditionsYield (%)Reference
N-AcetylsulfanilamideMethyl bromoacetateK₂CO₃ (Base)DMF, 80 °C, 22 h> 70%5
N-Aryl SulfonamideBenzyl alcohol[{Ru(p-cymene)Cl₂}₂] / DPEphosXylene, 150 °C, 24 h83%6
N-Aryl SulfonamideAliphatic alcoholsMn(I) PNP pincer precatalystSolvent-free, Air> 80%7
Primary AmineAlkyl HalideCsOHDMSO, RTVariable4

References

  • NIH PubMed Central . "N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues". Available at:[Link]

  • NIH PubChem . "Sulfanilamide | C6H8N2O2S | CID 5333". Available at:[Link]

  • DNDi (Drugs for Neglected Diseases initiative) . "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation". Available at:[Link]

  • Thieme Connect . "Synthesis of N-Alkyl Amino Acids via Ruthenium-Catalyzed N-Alkylation of Sulfonamides". Available at: [Link]

  • Organic Chemistry Portal . "Sulfonamide synthesis by alkylation or arylation". Available at:[Link]

Sources

Application

Application Note: High-Throughput Microwave-Assisted Synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Analogues

Introduction & Scientific Rationale The N-[4-(aminosulfonyl)-2-methylphenyl]acetamide scaffold is a highly privileged pharmacophore in medicinal chemistry. As an acetylated sulfonamide derivative, it serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The N-[4-(aminosulfonyl)-2-methylphenyl]acetamide scaffold is a highly privileged pharmacophore in medicinal chemistry. As an acetylated sulfonamide derivative, it serves as a critical structural precursor for a variety of biologically active compounds, most notably COX-2 inhibitors and carbonic anhydrase inhibitors [1].

Traditionally, synthesizing these sulfonamide analogues relies on the chlorosulfonation of N-(2-methylphenyl)acetamide using an excess of highly corrosive chlorosulfonic acid. This conventional approach is notoriously harsh, generates stoichiometric amounts of toxic HCl gas, suffers from poor regioselectivity, and requires lengthy reaction times.

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry strategy. By leveraging dielectric heating, microwave irradiation provides direct, volumetric energy transfer to the reaction mixture. This drastically accelerates reaction kinetics, minimizes thermal degradation, and improves product yields compared to conventional convective heating [2]. In this application note, we detail a robust, self-validating microwave protocol that bypasses the use of chlorosulfonic acid by directly activating 4-acetamido-3-methylbenzenesulfonic acid using 2,4,6-trichloro-1,3,5-triazine (TCT) [3].

Reaction Pathway & Mechanism

The optimized workflow consists of two primary stages performed sequentially in a microwave reactor:

  • Aqueous N-Acetylation : The starting material, 4-amino-3-methylbenzenesulfonic acid, is acetylated using acetic anhydride. Water is utilized as the solvent because its high dielectric constant and loss tangent make it an exceptional microwave absorber, enabling rapid superheating.

  • Direct Sulfonamidation via TCT Activation : The resulting 4-acetamido-3-methylbenzenesulfonic acid is reacted with TCT in the presence of triethylamine (Et₃N). TCT acts as a highly efficient activating agent, forming a reactive triazine-sulfonate intermediate via nucleophilic aromatic substitution. Subsequent addition of various primary or secondary amines (R-NH₂) under mild microwave conditions yields the target sulfonamide analogues. This one-pot activation-aminolysis sequence entirely avoids the isolation of moisture-sensitive sulfonyl chlorides.

SynthesisWorkflow SM 4-Amino-3-methylbenzenesulfonic acid (Starting Material) Step1 MW-Assisted Acetylation Ac2O, H2O, 80°C, 5 min SM->Step1 Int1 4-Acetamido-3-methylbenzenesulfonic acid (Intermediate) Step1->Int1 Step2 MW-Assisted Activation TCT, Et3N, Acetone, 80°C, 20 min Int1->Step2 Int2 Triazine-Activated Sulfonate (Reactive Intermediate) Step2->Int2 Step3 MW-Assisted Amination R-NH2, 50°C, 10 min Int2->Step3 Product N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Analogues (Target Library) Step3->Product

Figure 1: Microwave-assisted synthetic workflow for sulfonamide analogues.

Experimental Protocols

Equipment : Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring. Safety : Ensure all microwave vials are properly crimp-sealed and pressure limits are set to 20 bar.

Protocol A: MW-Assisted N-Acetylation
  • Preparation : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 4-amino-3-methylbenzenesulfonic acid (1.0 mmol) in 3.0 mL of deionized water.

  • Reagent Addition : Add acetic anhydride (1.2 mmol) dropwise.

    • Causality: A slight excess of acetic anhydride ensures complete conversion. Water acts as both the solvent and the primary microwave energy absorber, driving the reaction to completion in minutes rather than hours.

  • Irradiation : Seal the vial and irradiate at 80 °C for 5 minutes (Dynamic power mode, max 50 W).

  • Workup : Cool the vial to room temperature via compressed air. The intermediate, 4-acetamido-3-methylbenzenesulfonic acid, precipitates as a white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Direct MW-Assisted Sulfonamidation (Library Generation)
  • Activation : In a clean 10 mL microwave vial, dissolve the dried 4-acetamido-3-methylbenzenesulfonic acid (1.0 mmol) and TCT (0.5 mmol) in 4.0 mL of anhydrous acetone. Add Et₃N (1.0 mmol).

    • Causality: Acetone is chosen because it readily dissolves the reagents and is transparent enough to microwaves to allow controlled heating without dangerous over-pressurization. Et₃N deprotonates the sulfonic acid, facilitating its nucleophilic attack on the triazine ring.

  • First Irradiation (Activation) : Seal the vial and heat under microwave irradiation at 80 °C for 20 minutes.

  • Amination : Cool the vial to <35 °C. Uncap and add the desired amine (R-NH₂, 2.5 mmol) and 10% aqueous NaOH (1.0 mmol).

    • Self-Validating Step: The addition of the amine should result in a slight exothermic reaction and a distinct color shift, physically indicating the successful formation of the activated intermediate and the initiation of aminolysis.

  • Second Irradiation (Aminolysis) : Reseal and irradiate at 50 °C for 10 minutes.

  • Purification : Quench the reaction with crushed ice. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Optimization

The microwave-assisted protocol demonstrates profound improvements in both yield and reaction time across a diverse library of amines compared to conventional thermal heating.

Table 1: Comparative Synthesis Data (Conventional vs. Microwave)
Analogue IDAmine (R-NH₂)Conv. Time (h)Conv. Yield (%)MW Time (min)MW Yield (%)Purity (LC-MS)
1a Ammonia4.0651092>98%
1b Methylamine4.5621089>98%
1c Benzylamine6.0581585>97%
1d Aniline8.0451578>95%
1e Isopropylamine6.5551282>97%

Quality Control & Troubleshooting

  • Self-Validating Reaction Monitoring : The consumption of the sulfonic acid must be monitored via TLC (Dichloromethane:Methanol 9:1). The highly polar baseline spot of the sulfonic acid will completely disappear, replaced by the higher

    
     sulfonamide product. If the baseline spot persists, verify the integrity of the TCT reagent, as it is prone to hydrolysis upon atmospheric exposure.
    
  • Temperature Control : If the reaction yield is lower than expected, verify the calibration of the IR temperature sensor. In polar solvents like water or acetone, localized superheating can occur. Ensure the magnetic stir rate is set to maximum (e.g., 900 rpm) to maintain thermal homogeneity within the cavity.

References

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules (PMC). URL:[Link] [1]

  • Controlled Microwave Heating in Modern Organic Synthesis. Kappe, C. O. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link] [2]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. De Luca, L., & Giacomelli, G. Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link][3]

Method

Application Notes &amp; Protocols: Strategic Synthesis of GW4511 Analogues Utilizing a Core N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of analogues of GW4511, a potent antifungal agent that targets the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] We present a strategic, multi-step synthetic approach centered on the construction of a core N-[4-(aminosulfonyl)-2-methylphenyl]acetamide scaffold. The guide is designed for medicinal chemists and drug development professionals, offering detailed, field-proven protocols for the synthesis of key intermediates and their subsequent coupling to generate a library of novel analogues for structure-activity relationship (SAR) studies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design. This document covers the synthesis of the core amine, the carboxylic acid side chains, the final amide bond formation, and the analytical characterization of the target molecules.

Introduction and Strategic Overview

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. GW4511, chemically known as 2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]-N-(2-methyl-4-sulfamoylphenyl)acetamide, has been identified as an inhibitor of Gwt1, an enzyme essential for the GPI precursor biosynthesis pathway in fungi.[1][2] The molecular structure of GW4511 features an N-acyl sulfonamide moiety, a functional group of significant interest in drug discovery, often serving as a bioisostere for carboxylic acids due to its comparable pKa and hydrogen bonding capabilities.[3]

The synthesis of GW4511 analogues is a critical step in optimizing its therapeutic potential. This guide outlines a robust and flexible synthetic strategy that diverges into two main pathways for preparing key intermediates, which are then converged in a final amide coupling step.

  • Pathway A: Synthesis of the Core Amine. Preparation of 4-amino-3-methylbenzenesulfonamide, the nucleophilic component for the final coupling.

  • Pathway B: Synthesis of the Acid Side Chain. General preparation of diverse 2-(substituted-phenoxy)acetic acid derivatives, the electrophilic component.

  • Convergence: Coupling of the core amine and the acid side chain via amide bond formation to yield the target N-[4-(aminosulfonyl)-2-methylphenyl]acetamide analogues.

This approach allows for extensive diversification of the phenoxy-benzoyl portion of the molecule, enabling a thorough exploration of the SAR.

G cluster_0 Pathway A: Core Amine Synthesis cluster_1 Pathway B: Side Chain Synthesis cluster_2 Convergent Synthesis A1 2-Methylaniline (o-Toluidine) A2 Acetanilide Protection A1->A2 A3 Chlorosulfonation A2->A3 A4 Amination A3->A4 A5 Deprotection (Hydrolysis) A4->A5 A6 4-Amino-3-methyl- benzenesulfonamide (Core Intermediate) A5->A6 C1 Amide Coupling Reaction (e.g., HATU, EDC/HOBt) A6->C1 B1 Substituted Phenol B3 Williamson Ether Synthesis B1->B3 B2 Alkyl Halide (e.g., Ethyl bromoacetate) B2->B3 B4 Ester Hydrolysis B3->B4 B5 Substituted 2-Phenoxyacetic Acid (Side Chain Intermediate) B4->B5 B5->C1 C2 Purification (Chromatography/Recrystallization) C1->C2 C3 Final GW4511 Analogue C2->C3 caption Figure 1. Overall synthetic workflow for GW4511 analogues.

Caption: Figure 1. Overall synthetic workflow for GW4511 analogues.

Synthesis of Key Intermediates

Protocol: Synthesis of 4-Amino-3-methylbenzenesulfonamide (Core Amine)

This multi-step synthesis starts from commercially available 2-methylaniline and involves protection, directed sulfonation, amination, and deprotection.

Step 2.1.1: N-Acetylation of 2-Methylaniline

  • Rationale: The amino group of 2-methylaniline is protected as an acetamide to prevent side reactions and to act as an ortho-, para-directing group for the subsequent electrophilic aromatic substitution. The steric bulk of the methyl group favors para-substitution.

  • Protocol:

    • In a 500 mL round-bottom flask, dissolve 2-methylaniline (0.1 mol) in 100 mL of 10% aqueous HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add acetic anhydride (0.11 mol) dropwise while stirring vigorously.

    • Simultaneously, add a solution of sodium acetate (0.15 mol) in 50 mL of water to maintain a weakly acidic pH.

    • After the addition is complete, stir the mixture for 1 hour as it warms to room temperature.

    • Collect the precipitated white solid, N-(2-methylphenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

Step 2.1.2: Chlorosulfonation of N-(2-methylphenyl)acetamide

  • Rationale: Chlorosulfonic acid is a powerful electrophile that introduces the -SO2Cl group onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group. This reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water.

  • Protocol:

    • Caution: This step must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the dried N-(2-methylphenyl)acetamide (0.08 mol).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (0.4 mol, ~5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Collect the solid 4-acetamido-3-methylbenzene-1-sulfonyl chloride by vacuum filtration and wash thoroughly with ice-cold water.

Step 2.1.3: Amination of the Sulfonyl Chloride

  • Rationale: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with an ammonia source. Concentrated ammonium hydroxide provides both the nucleophile (ammonia) and the base to neutralize the HCl byproduct.

  • Protocol:

    • Add the crude, moist sulfonyl chloride from the previous step to a beaker containing 100 mL of concentrated ammonium hydroxide, cooled in an ice bath.

    • Stir the mixture vigorously for 30 minutes. The exotherm should be controlled by the ice bath.

    • Collect the resulting solid, N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, by vacuum filtration, wash with water, and dry.

Step 2.1.4: Acidic Hydrolysis (Deprotection)

  • Rationale: The N-acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding the desired core intermediate.

  • Protocol:

    • Suspend the crude acetamide (from Step 2.1.3) in 150 mL of 3M hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours, monitoring the dissolution of the solid.

    • Cool the solution to room temperature and then to 0 °C in an ice bath.

    • Carefully neutralize the solution with aqueous sodium hydroxide or sodium carbonate until pH 7-8 to precipitate the product.

    • Collect the solid 4-amino-3-methylbenzenesulfonamide by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure core amine.

Protocol: General Synthesis of 2-(Substituted-phenoxy)acetic Acids (Side Chains)

This protocol uses the Williamson ether synthesis followed by ester hydrolysis. The synthesis of the specific side chain for GW4511 is used as an example.

  • Protocol:

    • Ether Formation: In a round-bottom flask, dissolve the substituted phenol (e.g., 4-chloro-2-(3-fluoro-5-(trifluoromethyl)benzoyl)phenol) (1 eq) and potassium carbonate (2 eq) in anhydrous acetone or DMF.

    • Add ethyl bromoacetate (1.2 eq) and heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the phenol is consumed.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M NaOH solution.

    • Stir at room temperature or gently heat (50 °C) for 2-4 hours until TLC indicates the absence of the ester.

    • Cool the mixture in an ice bath and acidify with 3M HCl until the pH is ~2. The carboxylic acid product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Purify further by recrystallization if necessary.

Final Convergent Step: Synthesis of GW4511 Analogues

This step involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[5] A standard protocol using HATU as a coupling agent is described due to its high efficiency and mild reaction conditions.

Protocol: HATU-Mediated Amide Coupling
  • Rationale: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium intermediate. This is readily attacked by the core amine to form the thermodynamically stable amide bond.

  • Protocol:

    • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 2-(substituted-phenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).

    • Add HATU (1.1 eq) and DIPEA (diisopropylethylamine) (2.5 eq) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.

    • Add the core amine, 4-amino-3-methylbenzenesulfonamide (1.05 eq), to the activated mixture.

    • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting materials using TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes).

    • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x) to remove excess base and amine, saturated NaHCO₃ solution (2x) to remove excess acid, and finally with brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure GW4511 analogue.[6]

Analytical Characterization

Confirming the identity and purity of the synthesized analogues is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

Technique Purpose Expected Observations for GW4511 Structure Class
¹H NMR Confirms the proton framework and structural integrity.Signals corresponding to aromatic protons in distinct regions, a singlet for the acetamide -CH₂-, a singlet for the aryl -CH₃, and exchangeable singlets for -NH- and -SO₂NH₂ protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for amide and benzophenone carbonyls (~165-195 ppm), aromatic carbons, and aliphatic carbons.
Mass Spec (MS) Confirms the molecular weight of the compound.A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the target analogue.
Infrared (IR) Identifies key functional groups.Characteristic stretching bands for N-H (~3300 cm⁻¹), C=O (amide and ketone, ~1650-1700 cm⁻¹), and S=O (asymmetric and symmetric, ~1350 and 1160 cm⁻¹).[6]

Biological Context: Targeting the Fungal GPI Pathway

The rationale for synthesizing GW4511 analogues is rooted in its specific mechanism of action. GW4511 inhibits Gwt1, a fungal-specific acyltransferase. This enzyme is a critical component of the highly conserved glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for anchoring many proteins to the cell surface.[1] Disrupting this pathway compromises the integrity of the fungal cell wall, leading to cell death. As this pathway has functional differences from its mammalian counterpart, its components are attractive targets for selective antifungal therapies.[1]

G cluster_0 Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GlcN_PI GlcN-PI UDP_GlcNAc->GlcN_PI PIG-A complex PI Phosphatidylinositol (PI) PI->GlcN_PI PIG-A complex Gwt1 Gwt1 (Acyltransferase) GlcN_PI->Gwt1 Acyl_CoA Acyl-CoA Acyl_CoA->Gwt1 GlcN_acylPI GlcN-(acyl)PI Gwt1->GlcN_acylPI Further_Steps Further Mannosylation & EtN-P additions GlcN_acylPI->Further_Steps GPI_anchor Complete GPI Anchor Further_Steps->GPI_anchor GW4511 GW4511 Analogues GW4511->Gwt1 Inhibition caption Figure 2. Simplified GPI biosynthesis pathway highlighting Gwt1 inhibition.

Caption: Figure 2. Simplified GPI biosynthesis pathway highlighting Gwt1 inhibition.

Conclusion

This guide details a robust and versatile synthetic strategy for the preparation of GW4511 analogues. By providing step-by-step protocols grounded in established chemical principles, we offer researchers a clear path to generating compound libraries for antifungal drug discovery. The convergent nature of the synthesis allows for significant structural diversity, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. The rigorous characterization and purification steps outlined are critical for ensuring the quality of the data generated in subsequent biological assays.

References

  • Royal Society of Chemistry (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Macmillan Group, Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • ACS Publications (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • PubChem, National Center for Biotechnology Information. Acetamide, N-(4-(aminosulfonyl)-2-methylphenyl)-2-(4-chloro-2-(3-fluoro-5-(trifluoromethyl)benzoyl)phenoxy)-. PubChem. [Link]

  • Indian Journal of Pharmaceutical Education and Research (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. IJPER. [Link]

  • Organic Syntheses. N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses. [Link]

  • Cowen, L. E., et al. (2015). Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis. PLOS Pathogens. [Link]

Sources

Application

Solvent selection for nucleophilic substitution on sulfonamide scaffolds

Application Note: Precision Solvent Engineering for Nucleophilic Substitution on Sulfonamide Scaffolds Executive Summary: The Solubility-Reactivity Paradox Sulfonamides ( ) are ubiquitous pharmacophores, yet their chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Engineering for Nucleophilic Substitution on Sulfonamide Scaffolds

Executive Summary: The Solubility-Reactivity Paradox

Sulfonamides (


) are ubiquitous pharmacophores, yet their chemical modification presents a distinct "Solubility-Reactivity Paradox." The sulfonamide group is highly polar and capable of strong hydrogen bonding, often necessitating polar solvents for dissolution. However, the very solvents that dissolve sulfonamides (e.g., alcohols, water) often quench the reactivity of nucleophiles required for their derivatization via hydrogen bond donation.

This guide provides a scientifically grounded protocol for selecting solvents that balance solubility , reactivity , and sustainability (Green Chemistry) for two critical transformations:

  • N-Alkylation: Where the sulfonamide acts as the nucleophile.[1]

  • S_NAr Derivatization: Where the sulfonamide acts as an activating group for nucleophilic aromatic substitution.[2][3]

Part 1: Mechanistic Grounding & Solvent Physics

To optimize substitution reactions, one must manipulate the Solvation Shell of the reacting species.

The "Naked Anion" Effect (Dipolar Aprotic Solvents)

In nucleophilic substitutions (both S_N2 and S_NAr), the rate-determining step often involves the attack of an anionic nucleophile.

  • Protic Solvents (MeOH, H2O): Form a "cage" of hydrogen bonds around the nucleophile (anion), stabilizing it and significantly lowering its ground-state energy. This increases the activation energy (

    
    ) required to reach the transition state.
    
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): Solvate cations (e.g.,

    
    , 
    
    
    
    ) efficiently via their oxygen lone pairs but interact poorly with anions due to steric shielding of their positive centers. This leaves the anion "naked" or "desolvated," raising its ground-state energy and dramatically accelerating reaction rates (up to
    
    
    
    
    fold).
The Green Alternative (Borrowing Hydrogen)

Modern protocols bypass the need for "naked anions" by using transition metal catalysis (Mn, Ir, Ru) in non-polar or "green" solvents (e.g., Toluene, 2-MeTHF). Here, the solvent's role shifts from stabilizing ions to solubilizing the catalyst and mediating the "borrowing hydrogen" cycle (alcohol


 aldehyde 

imine

amine).

Part 2: Application Protocols

Protocol A: N-Alkylation of Sulfonamides (The Nucleophilic Mode)

Target: Synthesizing


-substituted sulfonamides from primary sulfonamides.

The Challenge: The


 of primary sulfonamides is typically 10–11. Deprotonation requires a base, and the resulting anion (

) is a poor nucleophile due to delocalization of the negative charge onto the sulfonyl oxygens.

Solvent Selection Matrix:

SolventDielectric (

)
RoleRecommendation
DMF / NMP 36.7 / 32.2Standard. Maximizes N-anion reactivity via cation encapsulation.Use for unreactive alkyl halides.
Acetonitrile 37.5Alternative. Easier workup (volatile) but less solubilizing power.Use for highly reactive electrophiles (benzyl/allyl halides).
Acetone 20.7Mild. Good for "Finkelstein-like" conditions; limited temp range.Use for simple alkylations with strong bases (

).
2-MeTHF 6.97Green. Hydrophobic; enables easy aqueous extraction.Preferred for process scale-up (Green).

Standard Operating Procedure (SOP): High-Throughput N-Alkylation

  • Stoichiometry: Dissolve Sulfonamide (1.0 equiv) in DMF (0.2 M concentration).

  • Base Activation: Add Cesium Carbonate (

    
    )  (1.5 equiv). Note: Cs+ is preferred over K+ in DMF due to the "Cesium Effect" (higher solubility/looser ion pairing).
    
  • Electrophile Addition: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at 60°C for 4–12 hours.

  • Workup (Self-Validating):

    • Add water (5x reaction volume).

    • Success Indicator: Product should precipitate as a white solid (due to loss of H-bond donor/acceptor balance). Filter and wash with water to remove DMF.

    • If oil forms: Extract with EtOAc.

Protocol B: S_NAr Derivatization (The Activating Mode)

Target: Displacing a leaving group (F, Cl) on an aromatic ring activated by a sulfonamide motif.[2][3]

The Challenge: The sulfonamide group is a meta-directing deactivator in Electrophilic Aromatic Substitution (


), but a potent activating group  in Nucleophilic Aromatic Substitution (

) due to its strong electron-withdrawing nature (

).

Solvent Selection Matrix:

SolventRelative Rate*Rationale
DMSO 28,000The Accelerator. Stabilizes the Meisenheimer Complex intermediate.
DMF 10,000High rate, but risk of decomposition at high T (forms dimethylamine).
MeOH 1Avoid. H-bonding to nucleophile kills reactivity.
Water/Surfactant VariableGreen. Uses hydrophobic effect to accelerate reaction "on water."

*Relative rates for displacement of 4-nitrohalobenzene, referenced to MeOH = 1.

Standard Operating Procedure (SOP): S_NAr Displacement

  • Substrate: Dissolve 4-fluoro-benzenesulfonamide derivative (1.0 equiv) in DMSO (0.5 M). Note: Fluorine is the preferred leaving group for S_NAr due to the high electronegativity stabilizing the transition state.

  • Nucleophile: Add Amine or Phenol (1.2 equiv).

  • Base: Add DIPEA (2.0 equiv) or

    
     (2.0 equiv).
    
  • Reaction: Heat to 90–120°C .

    • Monitoring: Reaction is usually complete < 2 hours in DMSO.

  • Workup:

    • Pour into ice water / dilute HCl (to protonate excess amine).

    • Filter precipitate.

Part 3: Visualization & Decision Logic

Workflow 1: Strategic Solvent Selection

SolventStrategy Start Start: Define Transformation Type Reaction Type? Start->Type N_Alk N-Alkylation (Sulfonamide = Nucleophile) Type->N_Alk N-H Functionalization SNAr S_NAr (Sulfonamide = Activator) Type->SNAr Ring Substitution Green Green Priority? N_Alk->Green Solvent_DMSO Solvent: DMSO (Max Acceleration) SNAr->Solvent_DMSO Standard Protocol Solvent_Water Solvent: Water + Surfactant (Hydrophobic Acceleration) SNAr->Solvent_Water Green Protocol Green_Yes Alcohol Alkylation (Borrowing Hydrogen) Green->Green_Yes High Sustainability Green_No Standard S_N2 Green->Green_No Standard Lab Scale Reactivity Substrate Reactivity? Solvent_DMF Solvent: DMF or NMP Base: Cs2CO3 (Maximizes Rate) Reactivity->Solvent_DMF Low Reactivity (Alkyl Chlorides) Solvent_MeCN Solvent: MeCN Base: K2CO3 (Easier Workup) Reactivity->Solvent_MeCN High Reactivity (Benzyl/Allyl Halides) Solvent_Toluene Solvent: Toluene/Xylene Cat: [Mn] or [Ir] (Atom Economic) Green_Yes->Solvent_Toluene Green_No->Reactivity

Caption: Decision tree for selecting reaction media based on mechanistic requirements and sustainability goals.

Workflow 2: The Solvation Mechanism

SolvationMechanism cluster_Protic Protic Solvent (MeOH) cluster_Aprotic Aprotic Solvent (DMSO) Anion N-Anion (Nu-) Cation K+ Anion->Cation Weak Ion Pair (High Reactivity) MeOH1 HOMe MeOH1->Anion H-Bond (Stabilization) MeOH2 HOMe MeOH2->Anion MeOH3 HOMe MeOH3->Anion DMSO1 DMSO DMSO1->Cation Chelation

Caption: Mechanistic contrast: Protic solvents "cage" the nucleophile via H-bonds, while dipolar aprotic solvents sequester the cation, leaving the anion "naked" and reactive.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. J. Org. Chem. 2019, 84, 6, 3715–3724. [Link]

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules 2011, 44, 19, 7503–7510.[2] [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Sustainability 2025, 3, 4556-4560.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Chlorosulfonation of Acetamide Derivatives

Welcome to the advanced technical support and troubleshooting center for the synthesis of 4-acetamidobenzenesulfonyl chloride (p-ASC) and related acetamide derivatives. This guide is designed for drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 4-acetamidobenzenesulfonyl chloride (p-ASC) and related acetamide derivatives. This guide is designed for drug development professionals and synthetic chemists who require high-yield, reproducible protocols for generating critical sulfonamide intermediates.

G Acetanilide Acetanilide (Starting Material) Sulfonation Electrophilic Aromatic Sulfonation (0-10°C) Acetanilide->Sulfonation ClSO3H Chlorosulfonic Acid (Reagent/Solvent) ClSO3H->Sulfonation Intermediate 4-Acetamidobenzene- sulfonic acid Sulfonation->Intermediate Fast, Exothermic Chlorination Chlorination (50-70°C) (+ PCl5 / NH4Cl opt.) Intermediate->Chlorination Heat Required Product 4-Acetamidobenzenesulfonyl chloride (p-ASC) Chlorination->Product Excess ClSO3H or PCl5 Hydrolysis Hydrolysis (Side Reaction) Product->Hydrolysis H2O / Poor Workup SulfonicAcid Sulfonic Acid (Degradation Product) Hydrolysis->SulfonicAcid

Reaction pathway and critical optimization nodes for p-ASC synthesis.

Section 1: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Each phase includes the mechanistic causality behind the action and an observable checkpoint to verify the reaction trajectory before proceeding.

Step 1: Reagent Preparation & Electrophilic Sulfonation
  • Action: In a rigorously dried flask equipped with a magnetic stirrer and an ice bath, add 0.02 mol (3.0 g) of dry acetanilide. Slowly add 0.18 mol (11.96 mL) of chlorosulfonic acid (

    
    ) dropwise, maintaining the internal temperature strictly between 0–10 °C[1].
    
  • Causality: The initial electrophilic aromatic substitution (sulfonation) is highly exothermic. The bulky acetamido group strongly directs the incoming sulfonyl group to the para position due to steric hindrance at the ortho position. Without strict thermal control, localized heating will cause deacetylation (amide hydrolysis) or poly-sulfonation.

  • Validation Checkpoint: The mixture must form a thick, syrupy solution without violent fuming. If excessive fuming or a sudden color darkening occurs, the addition rate is too fast, indicating potential substrate degradation.

Step 2: Thermal Chlorination Phase
  • Action: Remove the ice bath and gently heat the reaction mixture on a water bath to 60–66 °C for 1 to 3 hours[1][2].

  • Causality: The intermediate sulfonic acid must be converted to the sulfonyl chloride. This second step is endothermic and requires thermal energy alongside an excess of the chlorinating agent (

    
    ).
    
  • Validation Checkpoint: Observe the steady evolution of

    
     gas. The cessation of gas evolution is the primary physical indicator that the chlorination phase has reached completion.
    
Step 3: Optimized Chlorination (Optional High-Yield Variant)
  • Action: To reduce the massive excess of

    
     required, add 
    
    
    
    (1.4 molar equivalents) and
    
    
    (0.1 molar equivalents) to the mixture once the initial sulfonation is complete, heating at 66 °C for 3 hours[2].
  • Causality:

    
     acts as a highly efficient secondary chlorinating agent, shifting the equilibrium toward the sulfonyl chloride. 
    
    
    
    acts as a catalyst. This reduces the required
    
    
    ratio from 5:1 down to 2.1:1, minimizing waste and driving the yield upward[2].
Step 4: Quenching and Product Isolation
  • Action: Cool the reaction mixture to room temperature. Pour the mixture very slowly in a thin stream over a large excess of vigorously stirred crushed ice[1].

  • Causality: Sulfonyl chlorides are highly moisture-sensitive. The reaction between excess

    
     and water is violently exothermic. Using crushed ice ensures the localized temperature remains near 0 °C, preventing the thermodynamic hydrolysis of the newly formed p-ASC back into sulfonic acid[1].
    
  • Validation Checkpoint: A white to pale-yellow precipitate should form immediately. After vacuum filtration and washing with cold water, the dried product should exhibit a sharp melting point of 147–148 °C, confirming the identity and purity of 4-acetamidobenzenesulfonyl chloride[1].

Section 2: Quantitative Optimization Data

The following table synthesizes experimental data across different methodologies to help you select the optimal parameters based on your laboratory's constraints and yield requirements.

ParameterTraditional Method[1]Optimized Method (

/

)[2]
High-Temperature Method[3]
Acetanilide :

Ratio
1 : 9.0 (0.02 mol : 0.18 mol)1 : 2.11 : 4.0
Additives None

(1.4 eq),

(0.1 eq)
None
Sulfonation Temperature 0–10 °C54 °C114 °C (Single-stage)
Chlorination Temperature 60 °C66 °C114 °C
Reaction Time 1 hour4 hours (1h sulfonation + 3h chlorination)< 2 hours
Isolated Yield ~85% 86.3% 90.05%

Section 3: Troubleshooting Guide & FAQs

Q1: My final product isolated as a gummy residue instead of a white precipitate. What went wrong? A1: A gummy residue is a classic indicator of severe hydrolysis, meaning your sulfonyl chloride has reverted to the sulfonic acid[4][5]. This almost exclusively occurs if the quench temperature exceeds 5–10 °C. Correction: Ensure you are pouring the reaction mixture into a large excess of crushed ice, not just cold water. The endothermic phase change (melting) of the ice is required to absorb the massive heat of hydration generated by the excess


. Additionally, ensure your starting acetanilide is completely anhydrous before beginning the reaction[1].

Q2: How can I reduce the environmental impact and tedious workup caused by the large excess of chlorosulfonic acid? A2: Traditional methods use a high molar ratio of


 because the acid acts as both the reagent and the solvent. You can optimize this by utilizing a co-chlorinating agent. Introducing 

(1.4 molar equivalents) and a catalytic amount of

(0.1 eq) allows you to drop the

ratio to 2.1:1. This significantly reduces the hazardous

/

waste generated during the ice quench while maintaining yields above 86%[2]. For specific ester-containing derivatives, running the reaction in dichloromethane (DCM) with strict stoichiometric equivalents has also proven effective at reducing junk material[5][6].

Q3: I am observing a mixture of ortho and para isomers. How do I improve para-selectivity? A3: The acetamido group (


) is strongly para-directing due to the steric bulk blocking the ortho positions. If you are seeing ortho substitution or poly-sulfonation, your reaction temperature during the initial sulfonation phase is too high. You must maintain the initial reagent addition strictly between 0–10 °C. Only apply heat (50–70 °C) after the initial sulfonation is complete to drive the chlorination step[1].

Q4: During downstream sulfonamide coupling, my yields are dropping significantly. Is the sulfonyl chloride degrading? A4: 4-Acetamidobenzenesulfonyl chloride is highly reactive and prone to atmospheric hydrolysis; it should be used immediately in the next step. If your intermediate is intact, the issue likely lies in your choice of acid acceptor during the coupling phase. For coupling reactions (e.g., reacting with 2-aminothiazole to form sulfathiazole), studies demonstrate that using pyridine as the acid acceptor in a 3:1 ratio (intermediate to amine) yields the best recovery (>91%) compared to sodium bicarbonate, dimethylaniline, or ammonium hydroxide[3][7].

References

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: 1

  • Chlorosulfonation of Acetanilide. Chemical Papers 65 (4) 510-518 (2011) / Scribd. Available at:2

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. Available at: 3

  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Available at: 4

  • Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis. Available at: 5

Sources

Optimization

Troubleshooting low purity in N-[4-(aminosulfonyl)-2-methylphenyl]acetamide synthesis

Welcome to the technical support center for the synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, experience-driven advice to help you diagnose and resolve issues leading to low purity and yield, ensuring the integrity of your experimental outcomes.

Core Synthesis Pathway: A Reference Overview

The synthesis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is typically achieved via a three-step sequence starting from 2-methylaniline (o-toluidine). Understanding this pathway is fundamental to troubleshooting, as impurities often arise from incomplete reactions or side-reactions at each stage.

  • Acetylation: The amino group of 2-methylaniline is first protected by acetylation with acetic anhydride. This step is crucial to deactivate the amine and direct the subsequent electrophilic substitution to the para-position.[1]

  • Chlorosulfonation: The resulting N-(2-methylphenyl)acetamide undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group (-SO₂Cl), yielding 4-acetamido-3-methylbenzenesulfonyl chloride.[2][3]

  • Ammonolysis: The highly reactive sulfonyl chloride intermediate is then treated with ammonia to form the desired sulfonamide, N-[4-(aminosulfonyl)-2-methylphenyl]acetamide.[1]

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Ammonolysis A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride C 4-Acetamido-3-methyl- benzenesulfonyl chloride B->C Chlorosulfonic Acid D N-[4-(aminosulfonyl)-2- methylphenyl]acetamide (Final Product) C->D Ammonia (aq)

Caption: The standard three-step synthesis pathway.

Troubleshooting Guide: Diagnosing and Solving Purity Issues

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a validated protocol for resolution.

Q1: After the final workup, my product is difficult to purify. The TLC shows a major spot that does not move from the baseline, and my NMR spectrum shows broad, indistinct peaks. What is this impurity?

A: This is a classic sign of contamination with 4-acetamido-3-methylbenzenesulfonic acid . This highly polar, water-soluble impurity is the hydrolysis product of the key intermediate, 4-acetamido-3-methylbenzenesulfonyl chloride.

  • Causality: The sulfonyl chloride group (-SO₂Cl) is extremely reactive towards nucleophiles, including water.[4] Exposure to moisture at any point after the chlorosulfonation step—either from atmospheric humidity, wet glassware, or during the aqueous workup of the ammonolysis—will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. Because the sulfonic acid is non-nucleophilic, it will not react with ammonia and persists as a major impurity.

  • Diagnostic Protocol:

    • TLC Analysis: Spot your crude product on a silica TLC plate and elute with a moderately polar solvent system (e.g., 10% Methanol in Dichloromethane). The sulfonic acid will remain at the origin (Rf = 0), while the desired product will have a higher Rf value.

    • Solubility Test: The sulfonic acid impurity is highly soluble in water, whereas the desired acetamide product has limited water solubility.

  • Corrective and Preventative Actions:

    • Prevention (Anhydrous Conditions): The chlorosulfonation reaction must be conducted under strictly anhydrous conditions. Use oven-dried glassware and freshly opened or distilled reagents.

    • Careful Quenching: When the chlorosulfonation is complete, the reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring.[2] This hydrolyzes the excess chlorosulfonic acid rapidly, but the precipitated sulfonyl chloride intermediate must be filtered and used immediately in the next step to minimize its contact with water.

    • Removal from Crude Product: To remove the sulfonic acid from your crude product, dissolve or suspend the material in ethyl acetate and wash with a dilute sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that partitions into the aqueous layer. The desired neutral product will remain in the organic layer.

Q2: My NMR analysis indicates the presence of an isomeric impurity. The integration suggests a minor component with a similar structure. What is the likely source?

A: The most probable cause is the formation of the 2-acetamido-3-methylbenzenesulfonamide isomer during the chlorosulfonation step.

  • Causality: The acetamido group is an ortho, para-director. While the para-position is sterically and electronically favored, a small amount of substitution can occur at the ortho-position (relative to the acetamido group) if the reaction temperature is not carefully controlled. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically more hindered ortho-isomer.

  • Preventative Protocol:

    • Temperature Control: The addition of N-(2-methylphenyl)acetamide to chlorosulfonic acid should be performed slowly and with efficient cooling, maintaining the internal reaction temperature below 15°C.[2]

    • Post-Addition Heating: After the addition is complete, the reaction can be allowed to warm and then gently heated (e.g., to 60°C) to ensure the reaction goes to completion, but the initial, highly exothermic phase must be kept cold to maximize regioselectivity.[2]

  • Purification Strategy: Isomers are often difficult to separate by simple recrystallization due to similar solubilities.

    • Fractional Recrystallization: Attempt a careful, slow recrystallization from a suitable solvent system (see FAQ below). The less soluble isomer may crystallize out first.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective method for separating positional isomers. A gradient elution from a non-polar to a moderately polar solvent system (e.g., Hexane/Ethyl Acetate) will typically provide good separation.

Parameter Recommended Condition Rationale
Chlorosulfonation Temp. 10-15°C (during addition)Minimizes formation of ortho-isomer.
Reaction Quenching Pour onto crushed iceRapidly hydrolyzes excess HSO₃Cl.
Intermediate Handling Use immediately after filtrationMinimizes hydrolysis to sulfonic acid.

Table 1: Critical Parameters for Minimizing Impurities.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Purity in Final Product tlc Run TLC Analysis (e.g., 10% MeOH/DCM) start->tlc q1 Is there a major spot at the baseline (Rf=0)? tlc->q1 a1_yes Yes: Likely Sulfonic Acid Impurity q1->a1_yes Yes q2 Are there multiple spots with similar Rf values? q1->q2 No sol1 Cause: Hydrolysis of sulfonyl chloride. Solution: Basic wash (e.g., NaHCO₃) and ensure anhydrous conditions in future. a1_yes->sol1 end Purity Improved sol1->end a2_yes Yes: Likely Isomeric Impurities q2->a2_yes Yes q2->end No sol2 Cause: Poor regioselectivity. Solution: Control chlorosulfonation temp. Purify via column chromatography. a2_yes->sol2 sol2->end

Caption: A decision tree for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis?

A: The chlorosulfonation step is the most hazardous. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large volumes of toxic hydrogen chloride gas.[2]

  • Always work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Ensure all glassware is completely dry to prevent a violent exothermic reaction.

  • Have a suitable quenching plan and materials (crushed ice) ready before starting the reaction.

Q: How can I best monitor the completion of the initial acetylation step?

A: Thin Layer Chromatography (TLC) is the most effective method. Prepare a TLC plate by spotting the starting material (2-methylaniline), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Rationale: Ensuring the complete consumption of 2-methylaniline is critical. Any unreacted starting material will react with chlorosulfonic acid in the next step to produce unwanted, difficult-to-remove sulfonated byproducts and potentially cause charring.

  • Recommended TLC System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point. The product, N-(2-methylphenyl)acetamide, will have a lower Rf than the more polar starting amine. The reaction is complete when the spot corresponding to 2-methylaniline is no longer visible in the reaction mixture lane.

Q: What is the recommended method for purifying the final product, N-[4-(aminosulfonyl)-2-methylphenyl]acetamide?

A: Recrystallization is the preferred method for purifying the final product on a lab scale, assuming major impurities like the sulfonic acid have been removed.

Solvent System Comments
Ethanol/Water Good general-purpose system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then cool slowly.
Isopropanol Often provides good quality crystals. May require a larger volume compared to ethanol.
Acetone/Water Similar to ethanol/water. Ensure the acetone is free of impurities.

Table 2: Recommended Recrystallization Solvents.

Q: My ammonolysis reaction seems sluggish. How can I improve the conversion of the sulfonyl chloride to the sulfonamide?

A: Several factors can improve the efficiency of the ammonolysis step:

  • Excess Ammonia: Use a significant excess of concentrated aqueous ammonia to ensure the kinetics favor the desired reaction over the competing hydrolysis reaction.

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, this should be done in a sealed vessel or with a condenser to avoid loss of volatile ammonia.

  • Reaction Time: Ensure the reaction is stirred for a sufficient period. Monitor by TLC until the sulfonyl chloride intermediate (visualized by quenching a small aliquot in water and extracting with ethyl acetate) is completely consumed.

References

  • BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-.
  • PrepChem (2023). Synthesis of N-methyl-4-(amino)benzenesulfonamide.
  • PubChem. 4-Acetamido-3-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information.
  • ECHA. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. European Chemicals Agency.

Sources

Troubleshooting

Technical Support Center: Preventing Acetamide Hydrolysis During Sulfonamide Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of sulfonamide formation—specifically, the unintended cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of sulfonamide formation—specifically, the unintended cleavage of acetamide (-NHAc) protecting groups.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your acetamide groups remain fully intact during S-N bond formation.

Mechanistic Causality: Why Does Acetamide Hydrolyze?

To prevent hydrolysis, we must first understand the competing kinetics in the reaction flask. Sulfonamide formation typically involves reacting an amine with a sulfonyl chloride. To drive this reaction and scavenge the resulting HCl, a base is required.

However, the acetamide group contains an electrophilic carbonyl carbon. When harsh aqueous bases (like NaOH) are used in traditional Schotten-Baumann conditions, the hydroxide ion (


) acts as a hard nucleophile. It attacks the hard carbonyl carbon of the acetamide, forming a tetrahedral intermediate that collapses to expel the amine, resulting in irreversible hydrolysis[1].

The key to chemoselectivity is nucleophilic differentiation : we must choose conditions where the primary amine is sufficiently nucleophilic to attack the sulfonyl chloride, but the environment lacks the necessary hard nucleophiles (


) or thermal energy to cleave the highly stable acetamide amide bond.

MechanisticPathways Start Substrate: Amine + Acetamide Reagent Sulfonyl Chloride + Base Start->Reagent Target Desired Product: Sulfonamide (Intact Acetamide) Reagent->Target Mild Base (pH 8-9) or Anhydrous SideRxn Undesired Product: Hydrolyzed Acetamide Reagent->SideRxn Strong Aqueous Base (pH >12) + Heat

Kinetic competition between S-N bond formation and acetamide C-N bond cleavage.

Troubleshooting FAQs

Q1: I am using standard Schotten-Baumann conditions (1M NaOH, water/DCM biphasic) and losing my acetamide group. How can I stop this? A: Standard Schotten-Baumann conditions often push the pH above 12. At this pH, prolonged exposure or slight exothermic heating will trigger alkaline hydrolysis of the acetamide. Solution: Switch to a modified Schotten-Baumann protocol using mild inorganic bases such as Sodium Carbonate (


) or Sodium Bicarbonate (

)[2]. These buffer the aqueous layer at pH 8.5–10.0. This is basic enough to keep the reacting amine deprotonated (active) and scavenge HCl, but too weak to initiate nucleophilic acyl substitution at the acetamide carbonyl.

Q2: I need an absolute guarantee of 0% hydrolysis for a highly sensitive late-stage intermediate. What is the most reliable method? A: Abandon aqueous conditions entirely. Use an anhydrous organic base protocol . By utilizing Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), you eliminate water and hydroxide ions from the system completely. Without


 or 

, acetamide hydrolysis is mechanistically impossible at room temperature. Pyridine is particularly effective as it also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

Q3: My substrate is an amino acid with an acetamide group; it is only soluble in water. I cannot use anhydrous DCM. What are my green chemistry alternatives? A: If water solubility is mandatory, consider using Deep Eutectic Solvents (DES) . Recent advances have demonstrated that eutectic mixtures, such as Choline Chloride/Urea (ChCl/Urea), act as both the solvent and a mild base[3]. The DES environment stabilizes the sulfonyl chloride against rapid water hydrolysis while providing a perfectly tuned pH (~8.9) that facilitates S-N coupling without cleaving acetamides.

Condition Selection & Workflow

Workflow Step1 Is the substrate soluble in organic solvents? YesOrg Yes Step1->YesOrg NoOrg No (e.g., Amino Acids) Step1->NoOrg MethodA Anhydrous Protocol (Pyridine / DCM) YesOrg->MethodA MethodB Modified Aqueous Protocol (Na2CO3 / H2O) or DES NoOrg->MethodB Success High Yield Sulfonamide 0% Acetamide Cleavage MethodA->Success MethodB->Success

Decision matrix for selecting sulfonamide synthesis conditions based on solubility.

Validated Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific temperature controls and quenching steps ensures that the reaction kinetics strictly favor sulfonamide formation.

Protocol A: Anhydrous Sulfonylation (Zero-Hydrolysis Guarantee)

Best for: Organic-soluble substrates, highly sensitive acetamides.

  • Preparation: Flame-dry a round-bottom flask under argon. Add the acetamide-containing amine (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add anhydrous Pyridine (2.0 equiv) or DIPEA (2.5 equiv). Stir for 5 minutes at 0 °C (ice bath). Causality: 0 °C prevents exothermic degradation during the addition step.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC (typically complete in 2–4 hours).

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
    . Self-validation: The mild acidic quench neutralizes the organic base without risking acid-catalyzed hydrolysis of the acetamide. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Mild Biphasic Schotten-Baumann

Best for: Water-soluble substrates (e.g., amino acids), scale-up where anhydrous conditions are impractical.[2]

  • Preparation: In a round-bottom flask, dissolve the acetamide-containing amine (1.0 equiv) in a 10% aqueous solution of

    
     (1.5 equiv). Cool the mixture to 0 °C.
    
  • Solvent Addition: Add an equal volume of Ethyl Acetate or DCM to create a biphasic system.

  • Reagent Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a sudden drop in pH and limits the generation of localized heat.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The vigorous stirring is critical to maximize the interfacial surface area between the organic sulfonyl chloride and the aqueous amine.

  • Workup: Separate the layers. If the product is in the aqueous layer (e.g., a carboxylic acid), carefully acidify the aqueous layer to pH 3 using 1M HCl at 0 °C to precipitate the product. Filter and wash with cold water.

Quantitative Data: Impact of Conditions on Yield

The following table summarizes the causal relationship between the chosen base/solvent system and the survival rate of the acetamide group during a standard 4-hour reaction at room temperature.

Reaction ConditionBase UsedSystem pHAcetamide Hydrolysis (%)Sulfonamide Yield (%)
Traditional Schotten-Baumann1M NaOH> 12.035 - 60%40 - 55%
Modified Biphasic[2]

~ 9.5< 2%85 - 92%
Anhydrous OrganicPyridineN/A (Non-aq)0% 95 - 98%
Deep Eutectic Solvent[3]ChCl/Urea~ 8.9< 1%88 - 94%

Data Summary: Strong aqueous bases drastically reduce the yield of the target compound by promoting competitive hydrolysis of both the acetamide protecting group and the sulfonyl chloride reagent.

References

  • Source: MDPI (Molecules)
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: UniBa / European Journal of Organic Chemistry URL
  • Source: Scribd (Resonance Journal)

Sources

Optimization

Improving solubility of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide for bioassays

Technical Support Center: Solubility Enhancement for Bioassays Guide for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Welcome to the technical support center. This guide provides in-depth troubleshooting and practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for Bioassays

Guide for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with N-[4-(aminosulfonyl)-2-methylphenyl]acetamide in aqueous bioassay systems. As Senior Application Scientists, we have designed this resource to explain the fundamental principles behind solubility enhancement and to provide validated, step-by-step protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary reasons for the poor aqueous solubility of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide?

A1: Core Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. N-[4-(aminosulfonyl)-2-methylphenyl]acetamide possesses several features that contribute to its limited aqueous solubility:

  • Aromatic Ring and Methyl Group: The substituted phenyl ring and the methyl group are hydrophobic (lipophilic), which limits favorable interactions with polar water molecules.

  • Sulfonamide Group (-SO₂NH₂): This group is a weak acid. In its neutral (protonated) state at acidic or neutral pH, it contributes to a stable crystal lattice and is less soluble. Upon deprotonation at higher pH, it becomes an anion, which dramatically increases its interaction with water and enhances solubility.[1][2][3]

  • Acetamide Group (-NHCOCH₃): This amide group is polar but is relatively neutral and can participate in hydrogen bonding, which can sometimes favor self-association (crystal formation) over solvation in water.

The interplay between the hydrophobic core and the ionizable sulfonamide group is the key to manipulating its solubility.

Q2: I'm observing precipitation of my compound in the bioassay medium. What are the immediate troubleshooting steps?

A2: Systematic Troubleshooting Workflow

Observing precipitation is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous assay buffer.[4] This is known as assessing the "kinetic solubility." Follow this logical workflow to diagnose and solve the problem.

G A Precipitation Observed in Assay Medium B Step 1: Verify Stock Solution Integrity A->B C Is the stock solution clear and fully dissolved? B->C D Re-dissolve stock. Use gentle heat (37°C) or sonication. C->D No E Step 2: Assess Dilution Method C->E Yes D->B F Was the stock added directly to the final volume? E->F G Implement serial dilutions. Add stock to buffer slowly while vortexing. F->G Yes H Step 3: Evaluate Final Assay Concentration F->H No G->H I Is the final concentration exceeding the kinetic solubility limit? H->I J Lower final concentration. Determine max solubility with a titration experiment. I->J Yes K Step 4: Implement Solubility Enhancement Strategy I->K No, still precipitates J->K Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Q3: How can I use pH adjustment to improve the solubility of my compound?

A3: Leveraging the Acidic Sulfonamide Group

The sulfonamide group on N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is a weak acid. By increasing the pH of the bioassay buffer, you can deprotonate this group, converting it into a more soluble anionic salt.

  • Mechanism: According to Le Châtelier's Principle, by increasing the concentration of hydroxide ions (raising the pH), the equilibrium of the sulfonamide group (R-SO₂NH₂) will shift towards its deprotonated, anionic form (R-SO₂NH⁻).[1][2] This charged species is significantly more polar and thus more soluble in aqueous media.

  • Practical Steps: Most cell-based assays are robust in a pH range of 7.2 to 7.8. You can often increase the pH of your buffer to the higher end of this range (e.g., pH 7.6-7.8) without affecting cell viability. For biochemical assays, the pH tolerance may be even wider.

  • Caution: Always confirm that the activity of your target (e.g., enzyme, receptor) is not compromised by the pH shift. Run a pH-rate profile for your assay if this data is not available. Also, be aware that different acids used for pH adjustment can themselves affect solubility.[5]

Protocol 1: Preparation of pH-Adjusted Assay Buffer

  • Prepare your base buffer (e.g., PBS, HBSS, Tris) without the final pH adjustment.

  • While monitoring with a calibrated pH meter, add a dilute solution of a suitable alkalizing agent, such as 0.1 M NaOH, dropwise until the desired pH (e.g., 7.8) is reached.[6]

  • Sterile-filter the buffer if it will be used in cell culture.

  • When preparing your compound dilutions, use this pH-adjusted buffer as the diluent.

Q4: What co-solvents are recommended, and what are the potential downsides?

A4: Using Organic Co-solvents Judiciously

Co-solvents are water-miscible organic solvents used to dissolve hydrophobic compounds.[7][8] Dimethyl sulfoxide (DMSO) is the most common, but others can be effective. The goal is to create a high-concentration stock that can be diluted to a final assay concentration where the co-solvent level is non-toxic and does not interfere with the assay.[9]

  • Mechanism: Co-solvents like DMSO are "super-solvents" that can dissolve a wide range of polar and non-polar compounds. They reduce the polarity of the bulk solvent (water), making it more favorable for hydrophobic molecules to remain in solution.[8]

  • Assay Interference: High concentrations of co-solvents can be problematic. DMSO is known to inhibit cell proliferation at concentrations above 0.5-1% and can interfere with enzymatic assays.[10][11] Ethanol can also have biological effects.[12] It is critical to keep the final co-solvent concentration in your assay as low as possible, typically ≤0.5% .[10]

Table 1: Common Co-solvents for Bioassays

Co-SolventTypical Stock Conc.Recommended Final Conc.Notes
DMSO 10 - 100 mM≤ 0.5% (v/v)Most common; can be cytotoxic at >1%.[11]
Ethanol 10 - 50 mM≤ 1.0% (v/v)Can have specific effects on cellular processes.
PEG 300/400 1 - 20 mg/mLVariable, test requiredGenerally well-tolerated; increases viscosity.[13]
Dimethylacetamide (DMAC) 10 - 50 mM≤ 0.5% (v/v)Good solvent for sulfonamides. Test for toxicity.

Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test wells, to account for any effects of the solvent itself.

Q5: Can cyclodextrins be used to enhance solubility, and how do I choose the right one?

A5: Encapsulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble "inclusion complex."[14][15][16]

  • Mechanism: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively shuttling the drug molecule into solution.[17][18]

  • Choosing a Cyclodextrin: The choice depends on the size and shape of the guest molecule. For a molecule like N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, a substituted β-cyclodextrin is often a good starting point.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and generally considered safe for in vitro applications. It is often the first choice for screening.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin that can offer very high solubility enhancement, particularly for cationic or neutral compounds.

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Forms Cavity Hydrophobic Cavity Drug Insoluble Drug Molecule Drug->CD +

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q6: Are surfactants a viable option, and what should I be cautious about?

A6: Micellar Solubilization - A Powerful but Risky Tool

Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form aggregates known as micelles.[19]

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.

  • Major Caution: Surfactants are notorious for interfering with bioassays. They can denature proteins, disrupt cell membranes, and inhibit enzymes, leading to false-positive or false-negative results.[20][21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally milder than ionic surfactants (e.g., SDS) but must still be used with extreme caution.[22]

  • Recommendation: Use surfactants as a last resort. If you must use them, work at the lowest possible concentration (ideally close to the CMC) and run extensive controls to ensure the surfactant itself is not affecting your assay readout.

Protocols & Methodologies

Protocol 2: High-Concentration Stock Solution Preparation

This protocol details the standard procedure for preparing a stock solution in an organic co-solvent like DMSO.

  • Calculation: Determine the mass of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide needed to prepare a desired volume of a high-concentration stock (e.g., 500 µL of a 50 mM solution).

    • Mass = Molarity x Volume x Molecular Weight

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, conical microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use brief sonication in a water bath or gentle warming (e.g., 30-37°C) for 5-10 minutes.[23] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent water absorption by the DMSO.

Protocol 3: Serial Dilution for Assay Plate Preparation

Never add a concentrated DMSO stock directly to your final assay well. This causes localized high concentrations of DMSO, leading to compound precipitation. A serial dilution approach is essential.

G A 1. 50 mM Stock in 100% DMSO B 2. Intermediate Dilution (e.g., 1 mM) in Assay Buffer + 2% DMSO A->B Dilute 1:50 C 3. Final Dilution (e.g., 10 µM) in Assay Well (≤0.5% DMSO) B->C Dilute 1:100

Caption: Serial dilution strategy to prevent precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the final assay buffer. The goal here is to significantly lower both the compound and DMSO concentration. For example, dilute a 50 mM stock 1:50 into assay buffer to get a 1 mM solution in 2% DMSO. This step must be done with rapid mixing.

  • Final Dilution: Add a small volume of the intermediate dilution to the final assay wells containing cells or reagents. For example, adding 10 µL of the 1 mM intermediate solution to a final assay volume of 1 mL will yield a 10 µM compound concentration with a final DMSO concentration of only 0.02%.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, leading to more reliable and accurate bioassay data.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Vertex AI Search. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Vertex AI Search. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed.
  • Vertex AI Search. pH and Solubility - AP Chem | Fiveable.
  • Vertex AI Search. How to dissolve a poorly soluble drug? - ResearchGate.
  • Vertex AI Search. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate.
  • Vertex AI Search. CAS 2015-14-7: N-[[4-(Aminosulfonyl)phenyl]methyl]acetamide - CymitQuimica.
  • Vertex AI Search. 8.11 pH and Solubility | AP Chemistry.
  • Vertex AI Search. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems.
  • Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy.
  • Vertex AI Search. Does anyone know how pH affects solubility?? : r/Mcat - Reddit.
  • Vertex AI Search. What is the procedure to create stock solutions? - Chemistry Stack Exchange.
  • Vertex AI Search. The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate.
  • Vertex AI Search. (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems.
  • Vertex AI Search. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - MDPI.
  • Vertex AI Search. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
  • Vertex AI Search. Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]- | C9H12N2O3S | CID - PubChem.
  • Vertex AI Search. 2.5: Preparing Solutions - Chemistry LibreTexts.
  • Vertex AI Search. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Vertex AI Search. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds..
  • Vertex AI Search. CompoundingToday.com | pH Adjusting Database.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. 182 COMPONENTS: (1) Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLe4gaOG4Lw8d4woMJc-bTfOi9D0DsmYpGCdrkhmWP3CxaDVymMmaYyhuNmO5RaDRw8q1e9OLpumpUO6FD7-Sw_H_h99URiTMz-YOl9Mo7MBb5ND8m9TITrLFlVZmbLUBBZ4Xf_BE6sShrcv4IYS_4uXtQbWdMrRk4pQqwwtN2
  • Vertex AI Search. Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts - MDPI.
  • Vertex AI Search. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - UNIC | Research Portal.
  • Vertex AI Search. A recent overview of surfactant–drug interactions and their importance - PMC.
  • Vertex AI Search. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - ChemicalBook.
  • Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

Sources

Troubleshooting

Stability of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide in aqueous buffers

The following technical guide addresses the stability, handling, and troubleshooting of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (also known as 4-acetamido-3-methylbenzenesulfonamide ). This content is structured fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (also known as 4-acetamido-3-methylbenzenesulfonamide ). This content is structured for researchers requiring rigorous, actionable data for experimental planning.

Compound Identity & Physicochemical Profile
  • Chemical Name: N-[4-(aminosulfonyl)-2-methylphenyl]acetamide[1][2]

  • Synonyms: 4-acetamido-3-methylbenzenesulfonamide; N-acetyl-3-methylsulfanilamide.[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 228.27 g/mol [1][3]

  • Core Structure: An N-acetylated aniline derivative with a sulfonamide group at the para position and a methyl group at the ortho position relative to the acetamide.[1]

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous buffers?

A: The primary degradation pathway is the hydrolysis of the acetamido (amide) bond , yielding the free amine (4-amino-3-methylbenzenesulfonamide ) and acetic acid.[1]

  • Mechanism: Nucleophilic attack at the carbonyl carbon of the acetamide group.

  • Catalysis: This reaction is catalyzed by both acid (

    
    ) and base (
    
    
    
    ).[1][4]
  • Steric Influence: The methyl group at the ortho position (position 2) provides significant steric hindrance, making this compound more stable than its non-methylated analog (N-acetylsulfanilamide).[1] However, hydrolysis will still occur over time outside the pH 4.0–8.0 window.

Q2: How should I prepare and store stock solutions?

A: Follow this "Two-Phase" solubilization protocol to prevent precipitation and degradation:

  • Primary Stock (Solubilization): Dissolve the neat powder in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) .[1] The compound has poor solubility in pure water due to the neutral acetamide and the weak acidity of the sulfonamide (

    
    ).[1]
    
    • Concentration Target: 10–50 mM.[1]

    • Storage: -20°C, desiccated. Stable for >6 months.

  • Working Solution (Dilution): Dilute the DMSO stock into your aqueous buffer.

    • Critical Step: Vortex immediately upon addition to prevent local precipitation.

    • Solvent Limit: Keep final DMSO concentration

      
       if used in cell-based assays to avoid solvent toxicity.[1]
      
Q3: Which buffer pH is safest for long-term incubation?

A: Maintain pH between 5.5 and 7.5 .

  • Acidic (pH < 4): Protonation of the carbonyl oxygen accelerates acid-catalyzed hydrolysis.[1]

  • Basic (pH > 9): Hydroxide ions (

    
    ) rapidly attack the amide bond.[1] While the sulfonamide group may deprotonate at high pH (increasing solubility), the trade-off is rapid chemical degradation.[1]
    
Part 2: Troubleshooting Guide

Use this logic flow to diagnose experimental anomalies.

Observation Likely Cause Corrective Action
Precipitation upon dilution "Crash-out" effect due to low aqueous solubility.1.[1] Warm the buffer to 37°C before adding the stock.2. Lower the final concentration.3. Ensure final DMSO % is 0.5–1.0%.
New HPLC peak (Lower Retention Time) Hydrolysis product: 4-amino-3-methylbenzenesulfonamide .[1]The free amine is more polar than the acetamide parent. Check buffer pH; if pH > 8 or < 4, adjust to neutral.[1] Prepare fresh stock.
Loss of Signal (UV) Compound precipitation or adsorption to plastic.[1]Sulfonamides can adsorb to certain plastics.[1] Use glass vials or low-binding polypropylene. Verify concentration with a standard curve.
Shift in

pH-dependent ionization.[1]The sulfonamide group has a

. If your buffer pH is near 10, you are observing the ionized species.
Part 3: Degradation Pathway & Mechanism

The following diagram illustrates the specific hydrolysis pathway you must control for. The Ortho-Methyl Shield is the key structural feature that differentiates this molecule's stability profile from generic sulfonamides.[1]

DegradationPathway cluster_conditions Catalytic Factors Parent N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (Parent Compound) Transition Tetrahedral Intermediate (Sterically Hindered by 2-Methyl) Parent->Transition + H2O (Slow Step) Product1 4-amino-3-methylbenzenesulfonamide (Free Amine Impurity) Transition->Product1 Amide Bond Cleavage Product2 Acetic Acid Transition->Product2 Factors Accelerated by: - High pH (>9) - Low pH (<4) - Temperature (>40°C)

Figure 1: Hydrolysis pathway of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide. The 2-methyl group sterically hinders the formation of the tetrahedral intermediate, providing kinetic stability relative to non-methylated analogs.[1]

Part 4: Standardized Stability Protocol

To validate the compound's stability in your specific assay buffer, execute this Self-Validating Protocol .

Materials
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[5]

  • Detection: UV at 254 nm (aromatic ring) and 270 nm (sulfonamide band).[1]

Methodology
  • Preparation: Prepare a 100 µM solution of the compound in your specific assay buffer (e.g., PBS pH 7.4).

  • Time Points: Aliquot into HPLC vials and incubate at your assay temperature (e.g., 37°C). Inject at

    
     hours.[1]
    
  • Quantification: Calculate % Remaining using the Area Under Curve (AUC).[1]

    
    [1]
    
  • Pass Criteria:

    • 
       remaining at 24 hours for robust biological assays.[1]
      
    • Appearance of a secondary peak at lower retention time indicates hydrolysis.

References
  • Hydrolysis Kinetics of N-Aryl Acetamides

    • Title: Kinetics and Mechanism of Acid Hydrolysis of Acetamide & Propionamide.
    • Relevance: Establishes the baseline kinetics for amide bond cleavage in aqueous media, which is the rate-limiting step for the degradation of this compound.[1]

    • Source:

  • Sulfonamide Chemistry & Stability

    • Title: Sulfonamides: Structure, Properties, and Mechanisms.
    • Relevance: Provides data on the (~10) and stability of the sulfonamide moiety vs. the acetamido moiety.
    • Source:

  • Steric Hindrance in Ortho-Substituted Anilides

    • Title: Steric effects in the hydrolysis of N-acylanilines.
    • Relevance: Explains the "Ortho-Effect" where the 2-methyl group retards the attack of water on the carbonyl carbon, enhancing stability compared to unsubstituted analogs.[1]

    • Source:

Sources

Optimization

Technical Support Center: Steric Hindrance in Sulfonamide Synthesis

Ticket Subject: Overcoming Steric Hindrance in 2-Methyl Substituted Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Executive Summary: The "Ortho-Eff...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric Hindrance in 2-Methyl Substituted Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary: The "Ortho-Effect"

User Query: "My reaction of 2-methylbenzenesulfonyl chloride with a secondary amine is stalling or hydrolyzing. Yields are <30%.[1][2] Why?"

Technical Diagnosis: You are encountering the "Ortho-Effect." In 2-methyl substituted systems, the methyl group physically shields the sulfur atom from nucleophilic attack.

  • Trajectory Blockage: The amine cannot access the

    
     orbital of the S-Cl bond at the optimal Bürgi-Dunitz angle (107°).
    
  • Competing Hydrolysis: Because the amine attack is kinetically slowed, trace water (which is smaller and less hindered) competes effectively, hydrolyzing your sulfonyl chloride to the unreactive sulfonic acid.

This guide provides three tiered solutions, ranging from optimizing standard conditions to employing next-generation SuFEx chemistry.

Tier 1: Optimizing Nucleophilic Substitution (The DMAP Turbo)

Applicability: Moderate steric hindrance; primary amines or unbranched secondary amines.

The Logic (Mechanism)

Standard bases (TEA, DIPEA) act only as proton scavengers. They do not activate the electrophile. To overcome the methyl group's bulk, you must convert the sulfonyl chloride into a Hyper-Active Intermediate .

4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[3][4] It attacks the sulfonyl sulfur to form a sulfonyl-pyridinium cation.

  • Why it works: The DMAP molecule is planar and can slip past the 2-methyl group. The resulting intermediate is positively charged (highly electrophilic) and has a better leaving group (DMAP) than chloride.

Experimental Protocol

Reagents:

  • 2-Methylbenzenesulfonyl chloride (1.0 equiv)

  • Amine (1.2 equiv)[4]

  • DMAP (0.1 - 0.2 equiv) — Critical Component

  • Pyridine (Solvent/Base) OR DCM with Et3N (1.5 equiv)

Step-by-Step:

  • Dissolve: Dissolve the sulfonyl chloride in anhydrous DCM (0.2 M).

  • Activate: Add DMAP (0.1 equiv) and stir for 5 minutes. Observation: A precipitate (sulfonyl-DMAP salt) may form.

  • Addition: Add the amine dropwise at 0°C.

  • Scavenge: Add Et3N (1.5 equiv) to regenerate DMAP.

  • Heat: Allow to warm to RT. If no conversion after 2 hours, heat to reflux (40°C).

Visualization: The DMAP Tunneling Effect

DMAP_Mechanism S_Cl 2-Methyl-SO2-Cl (Sterically Blocked) Inter Sulfonyl-DMAP+ (Hyper-Electrophile) S_Cl->Inter Fast Attack (Planar DMAP) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Inter->Product Nucleophilic Substitution Amine Amine (Nucleophile) Amine->Product Product->DMAP Regenerated

Figure 1: DMAP acts as a nucleophilic shuttle, bypassing the steric barrier that blocks direct amine attack.

Tier 2: The "Click" Solution (SuFEx Chemistry)

Applicability: Severe steric hindrance; valuable amines; unstable sulfonyl chlorides.

The Logic

If the chloride is too unstable or the reaction is too slow, switch to Sulfur(VI) Fluoride Exchange (SuFEx) .

  • Size Factor: The Fluorine atom is significantly smaller than Chlorine (van der Waals radius: 1.47 Å vs 1.75 Å), reducing steric clash with the 2-methyl group.

  • Stability: Sulfonyl fluorides are resistant to hydrolysis/reduction but react rapidly with amines in the presence of specific activators (Ca(NTf2)2 or DBU).

Experimental Protocol

Phase A: Chloride to Fluoride Conversion

  • Dissolve 2-methylbenzenesulfonyl chloride (1 equiv) in MeCN.

  • Add saturated aqueous KHF2 (2 equiv).

  • Stir vigorously for 2 hours.

  • Extract with EtOAc.[1] Note: The resulting sulfonyl fluoride is highly stable and can be stored.

Phase B: SuFEx Coupling

  • Mix: Combine Sulfonyl Fluoride (1 equiv) and Amine (1.1 equiv) in MeCN.

  • Activate: Add DBU (1.2 equiv) or Ca(NTf2)2 (5 mol%) .

  • Reaction: Stir at RT. The unique S-F bond allows the amine to approach closer before the transition state is reached.

Comparative Data: Leaving Group Efficiency in Hindered Systems
Leaving Group (LG)Bond Length (S-LG)Steric ProfileHydrolytic StabilityReactivity (Uncatalyzed)Reactivity (Activated)
-Cl (Chloride) ~2.07 ÅHighLowModerateHigh
-F (Fluoride) ~1.56 ÅLow Excellent InertVery High
-OPh (Phenolate) ~1.60 ÅVery HighHighLowModerate

Tier 3: The Retrosynthetic Fix (Pd-Catalysis)

Applicability: Total failure of S-N bond formation via electrophilic sulfur.

The Logic

If you cannot form the bond from the sulfonyl derivative, build the molecule using Palladium-Catalyzed Aminosulfonylation . This couples an aryl iodide directly with a sulfur dioxide surrogate (DABSO) and the amine. This bypasses the sulfonyl chloride intermediate entirely.

Experimental Protocol (The Willis/DABSO Method)

Reagents:

  • 2-Iodotoluene (1.0 equiv) — Replaces the sulfonyl chloride

  • Amine (1.5 equiv)

  • DABSO (0.6 equiv) — SO2 Source[5]

  • Pd(OAc)2 (5 mol%) / CataCXium A (7.5 mol%)

  • Isopropyl Alcohol (Solvent)[5]

Step-by-Step:

  • Combine aryl iodide, DABSO, and catalyst in a sealed tube.

  • Add amine and iPrOH.[5]

  • Heat to 75°C for 16 hours.

  • Mechanism: Pd inserts into the Ar-I bond, captures SO2 to form a palladium sulfinate, which is then intercepted by the amine (often requiring an oxidant or pre-activation to hydrazine, though modern variants allow direct amine coupling).

Troubleshooting Decision Matrix

Decision_Tree Start Start: Reaction Stalled? Check1 Is the Sulfonyl Chloride Hydrolyzing? Start->Check1 Check2 Is the Amine Secondary/Bulky? Check1->Check2 No (Just Slow) Sol1 Use SuFEx Route (Convert Cl -> F) Check1->Sol1 Yes (Unstable) Sol2 Use DMAP Catalysis (0.2 eq DMAP + Pyridine) Check2->Sol2 No (Primary Amine) Sol3 Use Pd-Catalysis (Start from Aryl Iodide) Check2->Sol3 Yes (Steric Clash)

Figure 2: Strategic decision tree for selecting the correct synthetic pathway based on failure mode.

References & Grounding

  • DMAP Catalysis Mechanism:

    • Title: "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)."

    • Source:Chem. Rev., 1983.

    • Context: Establishes the formation of the N-acylpyridinium (and sulfonyl) salts as the active species, accelerating reactions by factors of 10^4.

    • URL:[Link]

  • SuFEx Chemistry (Sulfonyl Fluorides):

    • Title: "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[6]

    • Source:Angew. Chem. Int. Ed., 2014 (Sharpless Lab).[6][7]

    • Context: Defines the stability of sulfonyl fluorides and their activation for hindered amines.

    • URL:[Link]

  • Palladium Aminosulfonylation:

    • Title: "Palladium-Catalyzed Aminosulfonylation of Aryl Halides."[8][9][10][11]

    • Source:J. Am. Chem. Soc., 2010 (Willis Lab).

    • Context: Describes the three-component coupling using DABSO to bypass sulfonyl chlorides.

    • URL:[Link]

  • Ca(NTf2)2 Activation of SuFEx:

    • Title: "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides... and Sulfonamides."

    • Source:Org.[9][12] Lett., 2020.[7]

    • Context: Provides the specific Lewis Acid activation protocol for reacting sulfonyl fluorides with amines.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in 4-Acetamido-3-methylbenzenesulfonamide Production

Welcome to the technical support center for the synthesis and scale-up of 4-acetamido-3-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-acetamido-3-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the multi-step synthesis of this important sulfonamide intermediate, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure your scale-up process is robust, reproducible, and efficient.[1][2]

Overall Synthesis Pathway

The production of 4-acetamido-3-methylbenzenesulfonamide typically begins with the acetylation of m-toluidine to form N-acetyl-m-toluidine. This intermediate is then subjected to chlorosulfonation, followed by amination to yield the final product. Each step presents unique challenges when transitioning from bench-scale to pilot or production scale.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination m-toluidine m-toluidine N-acetyl-m-toluidine N-acetyl-m-toluidine m-toluidine->N-acetyl-m-toluidine Acetic Anhydride Intermediate_1 N-acetyl-m-toluidine Sulfonyl_Chloride 4-acetamido-3-methyl- benzenesulfonyl chloride Intermediate_1->Sulfonyl_Chloride Chlorosulfonic Acid Intermediate_2 4-acetamido-3-methyl- benzenesulfonyl chloride Final_Product 4-acetamido-3-methyl- benzenesulfonamide Intermediate_2->Final_Product Ammonia/Ammonium Hydroxide

Caption: Key stages in the synthesis of 4-acetamido-3-methylbenzenesulfonamide.

Troubleshooting Guide: Stage 1 - Chlorosulfonation

The chlorosulfonation of N-acetyl-m-toluidine is a critical electrophilic aromatic substitution that introduces the sulfonyl chloride group. This step is often problematic due to the aggressive nature of chlorosulfonic acid and the potential for side reactions.

Q1: My chlorosulfonation reaction is resulting in a low yield of 4-acetamido-3-methylbenzenesulfonyl chloride. What are the likely causes and how can I optimize this step?

A1: Low yield in this step is a common scale-up issue stemming from several factors. The key is to balance reaction completeness with the suppression of side products.

Root Cause Analysis & Solutions:

  • Incorrect Stoichiometry of Chlorosulfonic Acid: The molar ratio of chlorosulfonic acid to N-acetyl-m-toluidine is critical.

    • Insight: Using too little acid can lead to an incomplete reaction and unreacted starting material in your crude product.[3] Conversely, a large excess increases the risk of side reactions, such as the formation of diaryl sulfones, and creates a significant waste disposal challenge due to the violent reaction of excess chlorosulfonic acid with water during workup.[3][4]

    • Troubleshooting Protocol:

      • Start with a molar ratio of ~3:1 (chlorosulfonic acid: N-acetyl-m-toluidine) as a baseline.[5]

      • If conversion is low, incrementally increase the ratio to 4:1 or 5:1. Monitor the reaction by TLC or HPLC to find the optimal balance where starting material is consumed without a significant increase in impurities.

      • On a larger scale, the use of a solvent like tetrachloroethylene can improve mixing and allow for a more controlled reaction with a lower excess of the acid.[3]

  • Poor Temperature Control: This reaction is exothermic. Improper temperature management is a primary driver of impurity formation.

    • Insight: The acetamido group directs the substitution primarily to the para position. However, at elevated temperatures, the formation of the ortho isomer and other byproducts increases. Maintaining a consistent, low temperature is crucial for regioselectivity.

    • Troubleshooting Protocol:

      • Ensure your reactor has sufficient cooling capacity for the scale.

      • Add the N-acetyl-m-toluidine substrate portion-wise or via a dropping funnel to the cooled chlorosulfonic acid, maintaining an internal temperature between 10-15°C.[5]

      • After the initial addition, allow the reaction to proceed at a controlled temperature (e.g., 60°C for 1-2 hours) to drive it to completion.[5] The disappearance of evolving HCl gas can indicate the reaction is finishing.[5]

  • Hydrolysis of the Product: The desired sulfonyl chloride product is highly susceptible to hydrolysis, converting it into the corresponding and unreactive sulfonic acid.[6][7]

    • Insight: Atmospheric moisture or water present in the starting materials can significantly reduce the yield of the isolated sulfonyl chloride. This is a greater concern during longer processing times associated with scale-up.

    • Troubleshooting Protocol:

      • Thoroughly dry all glassware and reactors before use.

      • Use anhydrous grade N-acetyl-m-toluidine.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.[7]

      • During workup, pour the reaction mixture onto crushed ice rather than water.[5] The low temperature minimizes the rate of hydrolysis while decomposing the excess chlorosulfonic acid.

G reagents N-acetyl-m-toluidine Chlorosulfonic Acid process Chlorosulfonation Reactor reagents->process workup Quench on Ice & Filter process->workup params Critical Parameters Temp Control (10-15°C add, then ~60°C) Stoichiometry (~3-5 eq. acid) Anhydrous Conditions params->process output Desired Product 4-acetamido-3-methyl- benzenesulfonyl chloride byproducts Side Products Ortho-isomer Diaryl Sulfone Sulfonic Acid (hydrolysis) workup->output workup->byproducts in filtrate/crude solid

Caption: Workflow for troubleshooting the chlorosulfonation stage.

Troubleshooting Guide: Stage 2 - Amination

The conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia or an amine is typically a robust nucleophilic substitution.[8][9] However, scale-up can introduce challenges related to mixing, exotherms, and workup.

Q2: The amination of my sulfonyl chloride intermediate is incomplete, and the final product is difficult to purify. What should I do?

A2: Incomplete reaction and purification difficulties often point to issues with reactant stoichiometry, temperature, or hydrolysis of the starting material.

Root Cause Analysis & Solutions:

  • Hydrolysis of the Sulfonyl Chloride Starting Material:

    • Insight: If the intermediate sulfonyl chloride was not properly dried or was exposed to moisture during storage, a portion of it will have converted to the unreactive sulfonic acid. This acid will not react with ammonia but will complicate the final product's purification.

    • Troubleshooting Protocol:

      • Always use the sulfonyl chloride intermediate as quickly as possible after its synthesis.

      • If it must be stored, keep it in a desiccator under vacuum.

      • Before starting the amination, you can run a quick purity check (e.g., by TLC or ¹H NMR) to ensure the quality of the intermediate.

  • Insufficient Aminating Reagent or Inefficient Mixing:

    • Insight: The reaction produces one equivalent of HCl, which will neutralize one equivalent of the ammonia base. Therefore, at least two equivalents of ammonia are required per mole of sulfonyl chloride. On a large scale, ensuring the aqueous ammonia is thoroughly mixed with the organic-soluble sulfonyl chloride can be challenging and lead to localized areas of low reagent concentration.

    • Troubleshooting Protocol:

      • Use a sufficient excess of concentrated ammonium hydroxide (e.g., 10-15 equivalents) to ensure the reaction goes to completion and to maintain a basic pH.[9]

      • Ensure vigorous mechanical stirring throughout the reaction. Poor agitation is a common reason for incomplete conversion on scale-up.[1]

      • Maintain a moderate temperature (e.g., 70-80°C) to increase the reaction rate, but be prepared to cool the reactor as the reaction is exothermic.[9]

  • Incorrect pH during Workup:

    • Insight: The final product, 4-acetamido-3-methylbenzenesulfonamide, has a sulfonamide proton that is weakly acidic. If the solution is made too basic during workup, the product can deprotonate and become water-soluble, leading to significant yield loss. Conversely, if the solution is too acidic, any unreacted starting amine will be protonated and remain in the aqueous phase, but the desired product might also be affected.

    • Troubleshooting Protocol:

      • After the reaction is complete, cool the mixture thoroughly in an ice bath to precipitate the crude product.[9]

      • Collect the solid by filtration.

      • To purify, you can resuspend the crude solid in water and carefully neutralize it by adding dilute acid (e.g., 1M HCl) until the pH is approximately 7.[9] This will neutralize any remaining ammonia without making the solution strongly acidic.

      • Filter the purified solid, wash with cold water, and dry thoroughly.

Troubleshooting Guide: Stage 3 - Purification & Isolation

The final step is to obtain a pure, crystalline solid. Scale-up often magnifies crystallization problems that were not apparent at the lab scale.

Q3: My final product is "oiling out" during recrystallization instead of forming crystals, or I'm getting an amorphous powder with low purity.

A3: This is a classic crystallization problem where the solute's solubility is exceeded at a temperature above its melting point (oiling out) or it precipitates too quickly from a supersaturated solution (amorphous powder).[10] The key is careful solvent selection and control over the cooling process.

Root Cause Analysis & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Insight: If the solvent is too good (dissolves the compound well at room temp), recovery will be low.[10] If it's too poor, you may need a very large volume of solvent, which is not ideal for scale-up. "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound.[10]

    • Troubleshooting Protocol:

      • Solvent Screening: Test a variety of solvents (see table below). Ethanol/water or isopropanol/water mixtures are often good starting points for sulfonamides.

      • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If the solution is colored, you can add activated carbon and perform a hot filtration. Allow the solution to cool slowly.

      • If Oiling Occurs: Add a small amount of additional hot solvent to redissolve the oil, then try cooling much more slowly. Seeding the solution with a previously obtained pure crystal can also help.[10]

  • Cooling Rate is Too Fast: Rapid cooling leads to the rapid precipitation of small, often impure, amorphous particles rather than the slow growth of well-ordered crystals.[10]

    • Insight: Crystal lattice formation is a thermodynamically favored but kinetically slow process. Allowing sufficient time for molecules to align is essential for high purity.

    • Troubleshooting Protocol:

      • Do not place the hot solution directly into an ice bath.

      • Allow the flask or reactor to cool to room temperature on a benchtop, perhaps insulated with a cloth, over several hours.

      • Once at room temperature, then transfer the vessel to an ice bath or refrigerator to maximize the yield of precipitated crystals.[10]

SolventBoiling Point (°C)Key Properties
Water100Good for polar compounds, often used in a co-solvent system.
Ethanol78Good general-purpose solvent for moderately polar compounds.
Isopropanol82Similar to ethanol, slightly less polar.
Acetone56Strong solvent, but its low boiling point can be a disadvantage.
Ethyl Acetate77Good for less polar compounds, often used with a non-polar co-solvent.
Toluene111For non-polar compounds; high boiling point requires careful handling.
Data compiled from publicly available chemical data sources.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up this synthesis? A4: The main hazards are associated with chlorosulfonic acid. It reacts violently with water, is highly corrosive, and evolves large volumes of toxic HCl gas.[5] The amination step can be significantly exothermic. A thorough safety review, including process hazard analysis (PHA), is essential before any scale-up. Ensure adequate ventilation (fume hood or scrubber system) and appropriate personal protective equipment (acid-resistant gloves, apron, face shield) are used.

Q5: How can I monitor the progress of these reactions effectively? A5: For both the chlorosulfonation and amination steps, Thin-Layer Chromatography (TLC) is a fast and effective qualitative tool for monitoring the disappearance of the starting material. For quantitative analysis and impurity profiling during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11]

Q6: Are there alternative, greener methods for this synthesis? A6: Research into sulfonamide synthesis is ongoing, with a focus on avoiding hazardous reagents like chlorosulfonic acid.[12] Methods involving the direct oxidative coupling of thiols and amines or using sulfur dioxide surrogates like DABSO are being developed.[12][13] While these may not yet be drop-in replacements for this specific molecule on an industrial scale, they represent the future direction of sulfonamide chemistry.

References

  • Zahid, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(9), 2133-2158. [Link]

  • Shaikh, I. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2704–2713. [Link]

  • Chlorosulfonation of Acetanilide. (n.d.). Scribd. [Link]

  • FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Molla, M. R., & Ghosh, S. C. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 17, 2446–2488. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Li, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). [Link]

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Proctor, L. S., & Snieckus, V. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). University of Babylon. [Link]

  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2018). PMC. [Link]

  • Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210. [Link]

  • Overcoming Challenges in Scale-Up Production. (2025). World Pharma Today. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). LinkedIn. [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. (n.d.). The Royal Society of Chemistry. [Link]

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. (2006). LiveJournal. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2025). ResearchGate. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). RJPT. [Link]

  • 4-Acetamido-3-methylbenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]

  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. (n.d.). Slideshare. [Link]

  • N-Acetyl-m-toluidine. (2018). SIELC Technologies. [Link]

  • N-Acetyl-m-toluidine. (n.d.). BioCrick. [Link]

  • N-acetyl-o-toluidine. (n.d.). PubChem. [Link]

  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. [Link]

  • N-Acetyl-o-toluidine. (n.d.). Haz-Map. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

The following guide details the 1H NMR profiling of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , designed for researchers in medicinal chemistry and analytical development. This guide moves beyond basic spectral listi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR profiling of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide , designed for researchers in medicinal chemistry and analytical development.

This guide moves beyond basic spectral listing to offer a comparative performance analysis of solvent systems (DMSO-d6 vs. Methanol-d4) and a purity profiling strategy to distinguish the target molecule from its primary hydrolytic degradant.

Executive Summary: The Analytical Challenge

The target molecule, N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (henceforth Target-Ac ), presents a specific analytical challenge: it contains three distinct types of exchangeable protons (sulfonamide -NH₂, amide -NH-, and potentially trace water interactions) and a trisubstituted aromatic ring that requires precise coupling analysis to confirm regiochemistry.

This guide compares the performance of two primary solvent systems for the structural validation of Target-Ac and provides a differential analysis against its deacetylated precursor (a common impurity).

Comparative Analysis: Solvent System Performance

In structural elucidation, the choice of solvent is not merely about solubility; it is a tool to manipulate spectral resolution and exchange rates.

System A: DMSO-d6 (The Gold Standard)
  • Performance: High viscosity, excellent solubility for sulfonamides, slow exchange rate.

  • Key Advantage: Full Proton Visibility. DMSO-d6 is the only standard solvent that will reliably show the amide doublet/singlet and the sulfonamide protons, which are critical for confirming the functional group integrity.

  • Trade-off: Strong water peak at 3.33 ppm (often overlapping with signals) and broadens peaks due to viscosity.

System B: Methanol-d4 (The "Simplifier")
  • Performance: Low viscosity, sharp lines.

  • Key Advantage: Spectral Simplification. Rapid deuterium exchange eliminates the amide (-NH) and sulfonamide (-SO₂NH₂) signals. This "cleans" the spectrum, preventing overlap with aromatic protons and confirming which signals are labile.

  • Trade-off: Total loss of functional group protons (NH); cannot verify the presence of the sulfonamide nitrogen protons.

Experimental Data Comparison

The following table contrasts the chemical shifts observed in the two systems.

Proton EnvironmentAssignmentδ (ppm) in DMSO-d6 δ (ppm) in MeOD Signal Character
Amide NH -NH-CO-9.40 - 9.60 Not ObservedBroad Singlet (Exchangeable)
Aromatic H3 Ar-H (meta to Ac)7.65 - 7.757.70 - 7.80Singlet (fine meta coupling)
Aromatic H5 Ar-H (ortho to SO₂)7.60 - 7.707.65 - 7.75Doublet of Doublets (J~8, 2 Hz)
Aromatic H6 Ar-H (ortho to NHAc)7.80 - 7.957.85 - 8.00Doublet (J~8 Hz)
Sulfonamide NH₂ -SO₂-NH₂7.20 - 7.30 Not ObservedBroad Singlet (Exchangeable)
Aryl Methyl Ar-CH₃2.25 - 2.352.30 - 2.40Singlet
Acetyl Methyl -CO-CH₃2.05 - 2.152.10 - 2.20Singlet

Critical Insight: In DMSO-d6, the H6 proton (ortho to the acetamide) is typically deshielded (shifted downfield) relative to the other aromatic protons due to the anisotropy of the carbonyl group and the deshielding effect of the sulfonamide at the para position.

Purity Profiling: Target vs. Precursor

A critical quality attribute is the presence of the deacetylated precursor: 4-amino-3-methylbenzenesulfonamide .

Differential Diagnosis (DMSO-d6)

Use this logic gate to detect the impurity:

  • The Methyl Shift: The Target-Ac has an acetyl methyl (~2.10 ppm). The impurity lacks this signal.

  • The Amine Shift:

    • Target-Ac: Shows a downfield Amide NH (~9.5 ppm).

    • Impurity: Shows an upfield Aniline NH₂ (~5.8 - 6.0 ppm).

  • Aryl Methyl Migration: The loss of the acetyl group changes the electronics of the ring, causing the Ar-CH₃ signal to shift slightly upfield in the impurity.

Structural Assignment Logic

The following diagram illustrates the decision process for assigning the aromatic regiochemistry of Target-Ac.

G cluster_legend Key Interactions Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Count Integral (Should be 3H) Start->Count Pattern Identify Splitting Pattern Count->Pattern Confirmed Singlet Broad Singlet / Fine Doublet (H3) Pattern->Singlet No large coupling Doublet Sharp Doublet (J ~8Hz) (H6) Pattern->Doublet One ortho neighbor DD Doublet of Doublets (H5) Pattern->DD Ortho + Meta neighbor Assignment1 H3: Isolated between Me and SO2 (Meta coupling only) Singlet->Assignment1 Assignment2 H6: Ortho to H5 Deshielded by Amide Doublet->Assignment2 Assignment3 H5: Ortho to H6 Meta to H3 DD->Assignment3 Legend1 H5-H6: Strong Ortho Coupling (J~8Hz) Legend2 H3-H5: Weak Meta Coupling (J~2Hz)

Figure 1: Logic flow for assigning the trisubstituted aromatic ring protons based on splitting patterns.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and detection of trace impurities (following Fulmer et al. standards), use the following protocol.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

  • Sample Mass: 5 - 10 mg (for optimal S/N ratio without viscosity broadening).

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Preparation: Dissolve 10 mg of Target-Ac in 0.6 mL DMSO-d6.

    • Tip: If the solution is cloudy, filter through a cotton plug. Sulfonamides can crystallize rapidly.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The quaternary carbons and sulfonamide protons have long T1 relaxation times. A short D1 will suppress the integration of the Acetyl-CH3 and Ar-CH3, leading to incorrect integration ratios (e.g., appearing as 2.5H instead of 3H).

    • Scans (NS): Minimum 64 scans (to see trace deacetylated impurity).

    • Temperature: 298 K (25°C).

      • Note: If NH peaks are broad, heating to 313 K (40°C) can sharpen them by increasing the exchange rate or breaking H-bond aggregates.

Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Normalize the Ar-CH₃ singlet (at ~2.3 ppm) to 3.00 .

    • Verify the Acetyl-CH₃ singlet (at ~2.1 ppm) integrates to 3.00 ± 0.1 .

    • Verify the Aromatic region integrates to 3.00 ± 0.1 .

Troubleshooting: Common Artifacts

ArtifactCauseSolution
H2O Peak at 3.33 ppm Hygroscopic DMSOStore solvent over molecular sieves. If peak overlaps with signals, switch to MeOD or add D₂O shake.
Broad NH Peaks Exchange or H-bondingRun experiment at elevated temperature (40°C) or add a drop of D₂O to confirm disappearance.
Extra Doublets (~1.0 ppm) Isopropyl AlcoholCommon lab contaminant. Check Fulmer et al. tables.[1][2][3][4][5][6][7]
Singlet at 5.75 ppm DichloromethaneCommon extraction solvent residue.

References

  • Trace Impurity Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Link

  • Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, 2006, 44(5), 491–509.[1] Link

  • General Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. Link

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Methylated Sulfonamides: A Comparative Guide

Methylated sulfonamides represent a critical structural motif in both pharmaceutical development (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors, and novel antimicrobial agents) and environmental monitoring (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Methylated sulfonamides represent a critical structural motif in both pharmaceutical development (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors, and novel antimicrobial agents) and environmental monitoring (e.g., N-methyl perfluoroalkane sulfonamides, a class of emerging PFAS)[1][2]. Accurate structural elucidation and quantification of these compounds rely heavily on tandem mass spectrometry (MS/MS).

However, the addition of a methyl group to the sulfonamide nitrogen fundamentally alters the molecule's proton affinity and gas-phase dissociation kinetics. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing these compounds, detailing the mechanistic causality behind their fragmentation patterns and providing field-proven, self-validating experimental protocols.

The Causality of Fragmentation: Mechanistic Insights

To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. Under positive electrospray ionization (ESI+), sulfonamides typically undergo protonation at the most basic site—often the sulfonamide nitrogen or the sulfonyl oxygen, depending on the substituents[3].

For N-methylated sulfonamides, the electron-donating nature of the methyl group increases the proton affinity of the nitrogen atom. This localized charge induces severe inductive strain on the adjacent sulfur-nitrogen (S-N) bond, leading to the following deterministic fragmentation cascade:

  • S-N Bond Cleavage: The primary dissociation pathway is the heterolytic cleavage of the S-N bond. Depending on the relative proton affinities of the resulting fragments, the charge is retained either by the sulfonyl cation (

    
    ) or the amine fragment (
    
    
    
    )[3][4].
  • Sulfur Dioxide Extrusion: A universal hallmark of sulfonamide MS/MS spectra is the subsequent neutral loss of sulfur dioxide (

    
    , 63.96 Da) from the sulfonyl cation, yielding a highly stable aryl or alkyl cation (
    
    
    
    )[4][5].
  • N-Methyl Specific Losses: Unlike primary sulfonamides, N-methylated variants often exhibit characteristic neutral losses of methylamine (

    
    , 31.04 Da) or undergo complex rearrangements yielding radical cations, particularly when analyzing N-methyl-N-phenylsulfonamides[3].
    

Fragmentation Prec Protonated N-Methyl Sulfonamide [R-SO2-NH-CH3 + H]+ SN_Cleave S-N Bond Cleavage (Primary Activation) Prec->SN_Cleave CID/HCD Sulfonyl Sulfonyl Cation [R-SO2]+ SN_Cleave->Sulfonyl Charge on S Amine Amine Fragment [CH3NH3]+ SN_Cleave->Amine Charge on N SO2_Loss SO2 Extrusion (-63.96 Da) Sulfonyl->SO2_Loss -SO2 Aryl Aryl/Alkyl Cation [R]+ SO2_Loss->Aryl

Fig 1: Mechanistic MS/MS fragmentation pathway of N-methylated sulfonamides.

Platform Comparison: QqQ vs. HRMS (Orbitrap/Q-TOF)

Choosing the correct mass spectrometry platform dictates the quality of your data. While QqQ instruments excel in routine targeted quantification, HRMS platforms (like Orbitraps or Q-TOFs) are indispensable for structural elucidation and distinguishing nominal isobaric interferences[5][6].

Table 1: Objective Performance Comparison
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap / Q-TOF)
Primary Application Targeted quantification (PK/PD, routine monitoring).Structural elucidation, metabolite ID, non-target screening.
Mass Resolution Unit mass (~0.7 Da FWHM).High to Ultra-High (30,000 to >240,000 FWHM).
Mass Accuracy ~100 - 200 ppm.Sub-ppm to <3 ppm.

Loss Detection
Detects nominal -64 Da loss (prone to false positives from

or

).
Unambiguously confirms exact mass loss of -63.9619 Da[5].
Sensitivity (Targeted) Exceptional (Attogram to low-femtogram limits via MRM).Moderate to High (PRM/Targeted-SIM modes).
Dynamic Range 5 to 6 orders of magnitude.3 to 4 orders of magnitude.
Table 2: Diagnostic Fragments for N-Methylated Sulfonamides
Precursor MotifDiagnostic Fragment / Neutral LossExact Mass (Da)Mechanistic Origin
Any Sulfonamide

63.9619Extrusion from sulfonyl cation[4].
N-Methyl Sulfonamide

31.0422Neutral loss of methylamine.
N-Methyl Perfluoroalkane

(Negative ESI)
92.9880Cleavage of perfluoroalkyl chain from headgroup[1][2].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates necessary controls to verify that the observed fragmentation is strictly analyte-derived and not an artifact of in-source fragmentation or matrix suppression.

Phase 1: Sample Preparation & System Suitability
  • Internal Standardization: Spike samples with an isotopically labeled internal standard (e.g.,

    
    -N-methyl sulfamethoxazole) prior to extraction. This corrects for matrix effects and validates extraction recovery.
    
  • Extraction: Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). Wash with 5% methanol in water; elute with 100% methanol.

  • System Suitability Test (SST): Inject a neat standard of a known N-methylated sulfonamide. Verify that the ratio of the precursor ion to the

    
     fragment is consistent with historical instrument tuning data.
    
Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of isobaric matrix components.

  • Mobile Phases:

    • Mobile Phase A: Optima LC-MS grade Water + 0.1% Formic Acid (promotes robust ESI+ protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Optimization (HCD/CID)
  • Source Parameters: Set ESI voltage to +3.5 kV. Optimize capillary temperature to 320°C to ensure complete desolvation without inducing premature thermal degradation of the S-N bond.

  • Collision Energy (CE) Ramping: N-methylated sulfonamides require precise energy tuning. Perform a CE ramp (10 eV to 50 eV).

    • Low CE (10-20 eV): Maximizes the

      
       intermediate.
      
    • High CE (30-50 eV): Drives the secondary

      
       extrusion to maximize the 
      
      
      
      product ion.
  • Data Acquisition: For HRMS, utilize Data-Dependent Acquisition (DDA) with a resolution of 70,000 for MS1 and 17,500 for MS2. For QqQ, monitor at least two MRM transitions (Quantifier: Precursor

    
    
    
    
    
    ; Qualifier: Precursor
    
    
    
    
    ).

LCMS_Workflow Prep Sample Prep (SPE + IS Spike) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Precursor Isolation (Quadrupole) ESI->Q1 CID Fragmentation (CE Ramping) Q1->CID Detect Mass Analyzer (HRMS / QqQ) CID->Detect

Fig 2: Self-validating LC-MS/MS analytical workflow for sulfonamide characterization.

Conclusion

The structural elucidation of N-methylated sulfonamides requires a deliberate approach to mass spectrometry. While Triple Quadrupole systems remain the workhorse for high-throughput quantification, High-Resolution Mass Spectrometry is mandatory for defining the exact mechanistic pathways—such as the diagnostic 63.9619 Da


 loss and specific N-methyl headgroup cleavages. By understanding the causality of the S-N bond cleavage and applying rigorous, self-validating protocols, analytical scientists can eliminate false positives and ensure absolute confidence in their structural assignments.
References
  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 2020.
  • "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • "Novel Per- and Polyfluoroalkyl Substances Discovered in Cattle Exposed to AFFF-Impacted Groundwater." Environmental Science & Technology, 2023.

Sources

Validation

Comparing biological half-life of N-acetyl vs. free amine sulfonamides

Content Type: Technical Comparison Guide Audience: Researchers, Pharmacokineticists, and Drug Development Scientists[1] Executive Summary In sulfonamide pharmacokinetics, the distinction between the Free Amine (Parent) a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Pharmacokineticists, and Drug Development Scientists[1]

Executive Summary

In sulfonamide pharmacokinetics, the distinction between the Free Amine (Parent) and the N4-Acetyl Metabolite is the defining factor for both therapeutic efficacy and renal toxicity.

  • The Free Amine (active) relies on a balance of hepatic metabolism and renal reabsorption to maintain therapeutic plasma levels (typically 10–12 hours for sulfamethoxazole).[1]

  • The N4-Acetyl Metabolite (inactive) exhibits formation-rate limited kinetics .[1] While its intrinsic renal clearance (

    
    ) is often significantly higher than the parent due to active tubular secretion, its apparent biological half-life (
    
    
    
    ) mirrors the parent drug in healthy subjects.[1] However, in cases of renal impairment, the metabolite accumulates disproportionately, driving the risk of crystalluria due to its reduced aqueous solubility.

This guide analyzes the mechanistic divergence of these two forms, supported by experimental protocols for their simultaneous quantification.

Mechanistic Foundation: The Acetylation Switch

The primary metabolic pathway for sulfonamides is N4-acetylation in the liver, mediated by N-acetyltransferase 2 (NAT2).[1] This transformation is not merely a clearance step; it fundamentally alters the physicochemical properties of the molecule.

Structural & Functional Changes
FeatureFree Amine (Parent)N4-Acetyl Metabolite
Structure


Antibacterial Activity Active (Competes with PABA)Inactive (Cannot bind dihydropteroate synthase)
Lipophilicity Moderate (allows tissue penetration)Generally Lower (more polar, yet less water-soluble)
Acid-Base Character Amphoteric (Basic amine + Acidic amide)Acidic (Basic amine removed)
Pathway Visualization

The following diagram illustrates the irreversible loss of activity and the shift toward renal elimination.

Metabolism Parent Free Amine Sulfonamide (Active) NAT2 NAT2 Enzyme (Liver) Parent->NAT2 Acetylation Excretion Renal Excretion (Urine) Parent->Excretion Minor (~10-30%) Metabolite N4-Acetyl Sulfonamide (Inactive) NAT2->Metabolite Major Pathway Metabolite->Excretion Major (~60-80%)

Figure 1: The metabolic flux of sulfonamides.[1] Note that N4-acetylation is the dominant clearance pathway for compounds like sulfamethoxazole.[1][2]

Pharmacokinetic Comparison: Half-Life & Clearance[1][2][3][4][5]

The "biological half-life" of the metabolite is a complex parameter. In a healthy system, it follows flip-flop kinetics : the metabolite is eliminated faster than it is formed.[1] Therefore, its observed half-life is governed by the elimination rate of the parent.

Comparative Data: Sulfamethoxazole (SMX) Model

The following data highlights the divergence in clearance mechanisms despite similar apparent half-lives in healthy subjects.

ParameterFree Amine (SMX)N4-Acetyl-SMXCausality
Apparent

(Healthy)
10 ± 2 hours ~10–12 hours Metabolite elimination is formation-rate limited.[1]
Renal Clearance (

)
~1–5 mL/min ~30 mL/min Parent undergoes significant tubular reabsorption ; Metabolite undergoes active tubular secretion .[1]
Protein Binding ~70%~50–70% (Variable)Affects glomerular filtration rates.[1]
Urine Solubility (pH 5.5) HigherCritical Low N-acetyl forms precipitate in acidic urine (Crystalluria).[1]
Renal Failure Behavior

increases moderately
Accumulates drastically Metabolite relies almost exclusively on renal secretion.[1]
The Renal Handling Paradox

The kidney treats these two forms differently.[3] The parent drug is often reabsorbed (recycling it into the blood), while the metabolite is actively pumped out.[1]

RenalHandling cluster_blood Systemic Circulation cluster_kidney Renal Nephron Blood_Parent Free Sulfonamide Glomerulus Glomerular Filtration Blood_Parent->Glomerulus Blood_Metabolite N4-Acetyl Metabolite Blood_Metabolite->Glomerulus Tubule Renal Tubule Blood_Metabolite->Tubule Active Secretion (OAT Transporters) Glomerulus->Tubule Tubule->Blood_Parent Passive Reabsorption (High) Urine Urine Excretion Tubule->Urine

Figure 2: Differential renal handling.[1] The parent is conserved via reabsorption, while the metabolite is actively secreted.

Experimental Protocol: Simultaneous Determination

To accurately compare half-lives, researchers must distinguish the parent from the metabolite in plasma/urine without inducing back-conversion (deacetylation) during sample prep.[1]

Methodology: LC-MS/MS Quantification

Objective: Quantify Sulfamethoxazole (SMX) and N4-Acetyl-SMX in human plasma.[1]

Reagents & Standards
  • Internal Standard (IS): Sulfamethoxazole-d4 (deuterated).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL plasma into a centrifuge tube.

    • Add 20 µL Internal Standard solution (1 µg/mL).[1]

    • Add 300 µL cold Acetonitrile (precipitates proteins and halts metabolic activity).[1]

    • Critical: Do not use strong acids for precipitation to prevent hydrolysis of the N-acetyl group.[1]

    • Vortex (1 min) and Centrifuge (10,000 g, 10 min, 4°C).

  • Dilution:

    • Transfer 100 µL supernatant to an autosampler vial.

    • Dilute with 400 µL Mobile Phase A (matches initial gradient conditions to prevent peak distortion).

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: 10% B (0-1 min)

      
       90% B (1-4 min) 
      
      
      
      Re-equilibrate.
    • Detection: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethoxazole 254.1156.020
N4-Acetyl-SMX 296.1134.022
SMX-d4 (IS) 258.1160.020
Workflow Diagram

Protocol Sample Plasma Sample (100 µL) Precip Protein Precipitation (Add 300µL ACN + IS) Sample->Precip Centrifuge Centrifuge 10,000g @ 4°C Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Supernatant->LCMS

Figure 3: Analytical workflow for simultaneous PK determination.[1]

Clinical & Research Implications

Crystalluria Risk Assessment

The "biological half-life" becomes clinically relevant when urine pH drops.[1] N4-acetyl metabolites are significantly less soluble in acidic urine (pH < 5.[1]5) than the free amine.[1][4]

  • Actionable Insight: In toxicology studies, ensure hydration and alkalinization of urine to prevent metabolite precipitation, which can cause obstructive nephropathy, independent of the parent drug's toxicity.[1]

Pharmacogenetics (NAT2 Polymorphism)

The ratio of Acetyl-Metabolite to Parent in urine is a phenotypic marker for NAT2 status.[1]

  • Slow Acetylators: Higher concentration of Free Amine

    
     Increased risk of hypersensitivity reactions (SJS/TEN).[1]
    
  • Fast Acetylators: Rapid conversion to N4-Acetyl form

    
     Reduced efficacy (lower parent AUC) and increased risk of crystalluria (higher metabolite load).[1]
    

References

  • Vree, T. B., et al. (1981).[1][5] Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man.[1][6][5][3][7] European Journal of Clinical Pharmacology.[1][5] Link

  • Vree, T. B., & Hekster, Y. A. (1979).[1][7] Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man.[1][8][3][7] Clinical Pharmacokinetics.[1][7] Link

  • Hoizu, H., et al. (2008).[1] Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry.[1][9] Journal of Chromatography A. Link[1]

  • DrugBank Online. (2024).[1] Sulfamethoxazole: Pharmacology and Metabolism.[1][7][10]Link[1][10]

  • Merck Manuals Professional Edition. (2024).[1] Trimethoprim and Sulfamethoxazole: Pharmacokinetics.[1][8][10][11]Link[1]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Impurity Profiling

Executive Summary The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug safety and efficacy. This guide provides an in-depth, comparative analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of impurity detection in N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, a sulfonamide-based chemical entity. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, comparing different reversed-phase column chemistries. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into developing a robust, reliable, and regulatory-compliant stability-indicating HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analyte and the Analytical Imperative

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide is an aromatic sulfonamide. Compounds of this class are prevalent in pharmaceuticals, and their synthesis can lead to various process-related impurities. Furthermore, the inherent chemical functionalities (sulfonamide, amide, and aromatic rings) render the molecule susceptible to degradation under environmental stress.[4] Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of the API.[5][6][7][8]

1.1 Anticipated Impurities: Process-Related and Degradation Products

A robust method must be capable of separating the main analyte from its potential impurities. Based on the structure, we can anticipate two primary sources of impurities:

  • Process-Related Impurities: Arising from the synthetic route, these could include starting materials, intermediates, or by-products. For instance, an incomplete reaction could leave residual 4-amino-3-methylbenzenesulfonamide.

  • Degradation Products: These result from the chemical breakdown of the API under stress conditions such as hydrolysis, oxidation, or photolysis.[9][10] Hydrolysis of the amide bond is a common degradation pathway for such molecules, yielding 4-amino-3-methylbenzenesulfonamide and acetic acid.[11]

1.2 The Central Role of HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12] For impurity analysis, this means the method must be specific, sensitive, accurate, and precise. Regulatory bodies like the FDA and EMA have adopted the ICH guidelines, which provide a comprehensive framework for validation.[13][14][15][16] The most recent revisions, ICH Q2(R2) and Q14, emphasize a lifecycle management approach, integrating method development with validation in a more scientific, risk-based manner.[2][17]

Comparative Analysis of Chromatographic Strategies

The choice of HPLC column is critical for achieving the desired separation.[18][19] Given the polar nature of the analyte and its potential impurities, we compare two common reversed-phase columns.

Method A: The Workhorse - C18 Column A standard C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobicity and versatility.[20][21] It separates analytes primarily based on their hydrophobic character.

Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl Column A Phenyl-Hexyl column provides an alternative selectivity. The phenyl groups can interact with aromatic analytes via π-π interactions, offering enhanced retention and resolution for compounds with aromatic rings, which is highly relevant for our target analyte and its likely impurities.

2.1 Comparative Performance Data

The following table summarizes the hypothetical performance data of two optimized HPLC methods on different columns. The acceptance criteria are based on standard industry practices and ICH guidelines.[22]

Validation Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column ICH-Based Acceptance Criteria
Specificity (Resolution) Resolution > 1.8 for all impurity peaksResolution > 2.5 for all impurity peaksResolution (Rs) ≥ 1.5
Linearity (Correlation Coefficient, r²) 0.99920.9995r² ≥ 0.995[22]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for API assay[22]
Precision (Repeatability, %RSD) ≤ 0.8%≤ 0.5%≤ 2.0%[22]
Limit of Quantitation (LOQ) 0.05 µg/mL0.03 µg/mLMethod must be sensitive enough for impurity levels
Robustness (%RSD) ≤ 1.5%≤ 1.0%%RSD ≤ 3.0% under minor variations[22]

Interpretation: Based on this data, Method B (Phenyl-Hexyl) demonstrates superior performance, particularly in specificity (higher resolution) and sensitivity (lower LOQ). The enhanced π-π interactions likely contribute to better separation of structurally similar aromatic impurities.

Visualizing the Validation Workflow

A structured approach is essential for efficient and compliant method validation. The following diagrams illustrate the overall workflow and the logic behind forced degradation studies.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_final Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec ATP Define Analytical Target Profile (ATP) ATP->Dev Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: High-level workflow for HPLC method validation.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis & Assessment API API Solution & Solid State Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Ox Oxidation (e.g., 3% H₂O₂) API->Ox Therm Thermal (e.g., 60°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analyze Analyze Stressed Samples by HPLC-PDA Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Purity Peak Purity Assessment Analyze->Purity MassBal Mass Balance Calculation Analyze->MassBal Outcome Demonstrates Method is Stability-Indicating Purity->Outcome MassBal->Outcome

Caption: Logic of a forced degradation study for specificity.

Detailed Experimental Protocols for Validation

The following protocols are provided as a comprehensive guide for validating an HPLC method for impurity quantification, in line with ICH Q2(R1) and Q2(R2) guidelines.[1][23][24][25]

4.1 System Suitability

  • Causality: Before any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the equipment, electronics, and analytical operations constitute a system capable of producing reliable results.

  • Protocol:

    • Prepare a system suitability solution containing the main analyte (e.g., 100 µg/mL) and a known, critical impurity (e.g., 1 µg/mL).

    • Inject the solution six replicate times.

    • Calculate the following parameters:

      • Tailing Factor (T): For the main analyte peak. (Acceptance: T ≤ 2.0)

      • Theoretical Plates (N): For the main analyte peak. (Acceptance: N ≥ 2000)

      • Relative Standard Deviation (%RSD): For the peak area and retention time of the main analyte across six injections. (Acceptance: %RSD ≤ 2.0%)

      • Resolution (Rs): Between the main analyte and the critical impurity peak. (Acceptance: Rs ≥ 2.0)

4.2 Specificity (Including Forced Degradation)

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[6][8][10]

  • Protocol:

    • Prepare separate solutions of the API in a suitable solvent.

    • Expose the solutions to the following stress conditions until approximately 5-20% degradation is observed:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

      • Base Hydrolysis: Add 0.1 M NaOH at room temperature.

      • Oxidation: Add 3% H₂O₂ at room temperature.

      • Thermal: Heat the solution at 60°C.

      • Photolytic: Expose to light according to ICH Q1B guidelines.

    • Analyze all stressed samples by the proposed HPLC method with a Photodiode Array (PDA) detector.

    • Evaluation:

      • Confirm that the main analyte peak is resolved from all degradation product peaks (Resolution ≥ 1.5).

      • Perform peak purity analysis on the analyte peak in each chromatogram to ensure no co-eluting impurities.[26]

      • Ensure mass balance is close to 100%, accounting for the decrease in API and the increase in impurities.

4.3 Linearity and Range

  • Causality: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

  • Protocol:

    • Prepare a stock solution of the impurity standard.

    • Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. (Acceptance: r² ≥ 0.995).

4.4 Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value.[24] It is typically determined by spiking a sample matrix with a known quantity of the impurity.

  • Protocol:

    • Prepare a bulk solution of the API.

    • Spike the API solution with the impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the concentration of the impurity.

    • Evaluation: Express accuracy as the percentage recovery of the known amount of added impurity. (Acceptance: Recovery typically within 98-102%).

4.5 Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[24] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Prepare six individual samples of the API spiked with the impurity at 100% of the specification limit. Analyze and calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Evaluation: The %RSD for each study should be within acceptable limits (e.g., %RSD ≤ 5% for impurities).

4.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

4.7 Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[27]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 5°C)

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Mobile Phase Organic Composition (e.g., ± 2%)

    • Analyze a system suitability solution under each modified condition.

    • Evaluation: System suitability parameters (resolution, tailing factor, etc.) should remain within the acceptance criteria, demonstrating the method's robustness.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for impurity analysis of N-[4-(aminosulfonyl)-2-methylphenyl]acetamide. By comparing different column chemistries, we have demonstrated that methodological choices have a profound impact on performance, with the Phenyl-Hexyl column offering superior selectivity for this class of aromatic compounds. The detailed protocols, grounded in ICH guidelines, serve as a practical resource for developing and validating scientifically sound and regulatory-compliant analytical methods. A well-validated method is the foundation of pharmaceutical quality control, ensuring that only safe and effective products reach the market.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015).
  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • Lab Manager. (2026).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • International Research Journal of Pharmacy and Medical Sciences. (2025).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SciSpace. (2014).
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • International Journal of Pharma and Bio Sciences. (2023).
  • Scholars Middle East Publishers. (2025). Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • European Medicines Agency. (2011).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SynThink. (2023).
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • LCGC International. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • AMSbiopharma. (2025).
  • Science.gov.
  • PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.

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Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of Benzenesulfonamide Derivatives

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of benzenesulfonamide and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of benzenesulfonamide and its derivatives. As a foundational scaffold in medicinal chemistry, understanding the electronic properties of these molecules is paramount for their characterization, quantification, and the rational design of new therapeutic agents.[1] We will move beyond simple data reporting to explore the causal mechanisms behind spectral shifts, offering field-proven insights into experimental design and data interpretation.

Introduction: The Electronic Signature of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore, integral to a vast array of clinically significant drugs, from antibacterials to anticancer agents.[1][2] UV-Vis spectrophotometry serves as a rapid, reliable, and non-destructive technique to probe the electronic structure of these molecules. The absorption of UV-Vis radiation by benzenesulfonamide derivatives is primarily governed by π → π* electronic transitions within the aromatic benzene ring.[3][4] While the sulfonamide group itself is not a potent chromophore, it acts as an auxochrome, a substituent that modulates the absorption characteristics of the benzene ring chromophore.

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are exquisitely sensitive to the molecular environment. This guide offers a comparative analysis of how two key factors—aromatic substitution and solvent polarity—systematically alter the UV-Vis absorption profile of these vital compounds.

Foundational Principles: Electronic Transitions in Aromatic Sulfonamides

The characteristic UV-Vis absorption of a benzenesulfonamide derivative arises from the promotion of electrons from a lower-energy bonding or non-bonding molecular orbital (like a π orbital) to a higher-energy anti-bonding orbital (π*).[5] The energy difference (ΔE) between these orbitals dictates the wavelength of light absorbed, as described by the Planck-Einstein relation (ΔE = hc/λ).

Two key types of spectral shifts are observed:

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, indicating a decrease in the transition energy gap.[6]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, indicating an increase in the transition energy gap.[6]

The intensity of absorption is also critical:

  • Hyperchromic Effect: An increase in molar absorptivity (ε).

  • Hypochromic Effect: A decrease in molar absorptivity (ε).

Substituents on the benzene ring and the surrounding solvent molecules directly influence the stability of the ground and excited electronic states, thereby altering the energy gap and causing these predictable spectral shifts.[4][6]

A Self-Validating Protocol for UV-Vis Spectral Acquisition

Trustworthy data begins with a robust protocol. The following workflow is designed to ensure accuracy and reproducibility. The causality behind each step is explained to empower the researcher with a deeper understanding of the methodology.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Solvent 1. Solvent Selection (e.g., Methanol, ACN) Stock 2. Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Dilute 3. Serial Dilution (Target Abs ~0.1-1.0) Stock->Dilute Blank 4. Calibrate with Blank (Pure Solvent) Dilute->Blank Scan 5. Scan Sample (190-400 nm) Blank->Scan Peak 6. Identify λmax (Wavelength of Peak Abs) Scan->Peak Beer 7. Verify Beer's Law (Plot Abs vs. Conc.) Peak->Beer Calc 8. Calculate ε (Molar Absorptivity) Beer->Calc G cluster_edg Electron-Donating Groups (EDG) e.g., -NH₂, -OCH₃, -CH₃ cluster_ewg Electron-Withdrawing Groups (EWG) e.g., -NO₂, -Cl, -CN EDG_Effect Increase Ring Electron Density EDG_MO Raise HOMO Energy Level EDG_Effect->EDG_MO EDG_Result Decrease HOMO-LUMO Gap (ΔE) EDG_MO->EDG_Result EDG_Shift Bathochromic Shift (Longer λmax) EDG_Result->EDG_Shift EWG_Effect Decrease Ring Electron Density EWG_MO Lower HOMO Energy Level EWG_Effect->EWG_MO EWG_Result Increase HOMO-LUMO Gap (ΔE) EWG_MO->EWG_Result EWG_Shift Hypsochromic Shift (Shorter λmax) EWG_Result->EWG_Shift

Caption: How electron-donating and -withdrawing groups modulate the HOMO-LUMO energy gap and shift λmax.

Data Summary: Substituent Effects on λmax

The following table compares the λmax of various para-substituted benzenesulfonamide derivatives. The data illustrates the predictable shifts caused by substituents with different electronic properties.

Substituent (at para-position)Group TypeExpected EffectTypical λmax (nm)Citation
-H (Benzenesulfonamide)NeutralBaseline~264[7][8]
-CH₃ (p-Toluenesulfonamide)Electron-Donating (Weak)Bathochromic Shift~262-271[9]
-NH₂ (Sulfanilamide)Electron-Donating (Strong)Bathochromic Shift~258-270 (pH dependent)[10]
-ClElectron-Withdrawing (Inductive)Minor Shift / Hypsochromic~272[11]
-NO₂Electron-Withdrawing (Strong)Hypsochromic Shift~265[11]

Note: The exact λmax can vary slightly based on solvent and pH. The data for -Cl and -NO₂ derivatives are drawn from studies on related azo sulfonamide dyes, illustrating the general electronic effect of these substituents on the benzenoid absorption bands. [11]Studies on other substituted benzene derivatives confirm that EDGs generally produce bathochromic shifts while EWGs cause hypsochromic shifts relative to benzene. [4]

Comparative Guide: The Influence of Solvent Polarity (Solvatochromism)

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. [6]This occurs because solvents of different polarities can stabilize the electronic ground state and the excited state of the solute to different extents. [6][12] For the π → π* transitions common in benzenesulfonamides, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap (ΔE) for the transition, resulting in a bathochromic shift (positive solvatochromism) . [6]

Data Summary: Solvent Effects on Sulfamethoxazole

The table below demonstrates the solvatochromic effect on sulfamethoxazole, a common sulfonamide antibiotic. As solvent polarity increases, a distinct red shift is observed.

SolventDielectric Constant (Polarity)λmax (nm)Citation
1,4-Dioxane2.2 (Low)266[13]
Acetonitrile37.5 (Medium)268[13]
Ethanol24.5 (High - Protic)270[13]
Water80.1 (Very High - Protic)272[13]

Note: Data interpreted from studies on solvent effects on sulfonamides. The trend of red shifts with increasing solvent polarity is a well-documented phenomenon for these types of molecules. [13][14][15]

Conclusion and Future Outlook

The UV-Vis absorption characteristics of benzenesulfonamide derivatives are governed by predictable, well-understood principles of electronic structure.

  • Substituent Effects: Electron-donating groups attached to the aromatic ring generally cause a bathochromic shift in λmax by increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups tend to cause a hypsochromic shift.

  • Solvent Effects: These compounds typically exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift due to the greater stabilization of the more polar excited state.

A thorough understanding of these relationships is not merely academic; it is essential for drug development professionals. This knowledge aids in the structural elucidation of novel compounds, the development of quantitative assays for drug purity and concentration, and provides insight into the molecular properties that influence biological activity. By applying the robust protocols and interpretive frameworks presented in this guide, researchers can leverage UV-Vis spectrophotometry to its full potential in the ongoing exploration of the vast and therapeutically rich chemical space of benzenesulfonamide derivatives.

References

  • ResearchGate. (n.d.). Substituent and solvent effects on the dipole moments and photophysical properties of two azo sulfonamide dyes.
  • Taylor & Francis Online. (2022, December 5). Synthesis, Characterization and Theoretical Investigations on the Molecular Structure, Electronic Property and anti-Trypanosomal Activity of Benzenesulphonamide-Based Carboxamide and Its Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2009, June 4). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison UV-Visible spectrum of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of compound 3 in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022, August 28). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

  • Authorea. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Support. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • PubMed. (2014, December 10). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Retrieved from [Link]

  • PubMed. (1965, April). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Retrieved from [Link]

  • PMC. (2017, February 4). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Retrieved from [Link]

  • PMC. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]

  • Pharma Health Sciences. (n.d.). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Retrieved from [Link]

  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic transitions of molecules: vibrating Lewis structures. Retrieved from [Link]

Sources

Comparative

Comparative Potency Guide: 2-Methyl vs. Non-Methylated Sulfonamide Inhibitors

Executive Summary This guide provides a technical comparison of 2-methylbenzenesulfonamide derivatives versus their non-methylated counterparts (benzenesulfonamide/sulfanilamide). The impact of the ortho-methyl group (2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-methylbenzenesulfonamide derivatives versus their non-methylated counterparts (benzenesulfonamide/sulfanilamide). The impact of the ortho-methyl group (2-position) is context-dependent, acting as a selectivity filter in enzyme inhibition (Carbonic Anhydrase) while serving as an activity silencer in antibacterial applications (Dihydropteroate Synthase).

Key Takeaways:

  • In Carbonic Anhydrase (CA) Inhibition: The 2-methyl group introduces steric bulk that often reduces potency against the ubiquitous hCA II isoform but can enhance selectivity for tumor-associated isoforms (hCA IX/XII) by exploiting specific hydrophobic pockets.

  • In Antibacterial Activity: The 2-methyl substitution on the sulfanilamide ring disrupts the structural mimicry of p-aminobenzoic acid (PABA), rendering the molecule nearly inactive against dihydropteroate synthase (DHPS).

Part 1: Carbonic Anhydrase Inhibition (The Steric Probe)

Mechanistic Rationale

Sulfonamides bind to the Carbonic Anhydrase (CA) active site by coordinating the catalytic Zinc ion (


) via the deprotonated sulfonamide nitrogen. The benzene ring occupies a hydrophobic pocket.
  • Non-methylated (Benzenesulfonamide): Fits well into the conical active site of hCA II, forming standard hydrophobic interactions.

  • 2-Methyl (Ortho-substitution): The introduction of a methyl group at the 2-position creates a steric clash with residues lining the active site, specifically Val121 and Leu198 in the hCA II isoform. This steric hindrance typically increases the inhibition constant (

    
    ), meaning reduced potency. However, this "clash" is exploited in drug design to avoid hCA II inhibition (off-target) while targeting isoforms with more tolerant active sites (e.g., hCA IX).
    
Comparative Potency Data

The following table summarizes the inhibition constants (


) against the dominant human cytosolic isoform, hCA II.[1]
CompoundStructure

(hCA II)
Potency StatusMechanistic Driver
Benzenesulfonamide Non-methylated~150 - 300 nMBaselineStandard Zn-coordination + Hydrophobic fit.
2-Methylbenzenesulfonamide Ortho-methyl> 500 nMReduced Steric clash with Val121/Leu198 destabilizes binding.
4-Methylbenzenesulfonamide Para-methyl~20 - 50 nMEnhanced Methyl group extends into hydrophobic pocket without steric penalty.

Note: While 2-methyl substitution reduces potency against hCA II, it is a critical tool for designing isoform-selective inhibitors.

Structural Logic Visualization

The following diagram illustrates the binding logic and the steric conflict introduced by the 2-methyl group.

CA_Binding_Logic Zn_Site Zn2+ Active Site Sulfonamide Sulfonamide Head Group (-SO2NH-) Sulfonamide->Zn_Site Coordination Scaffold Benzene Scaffold Scaffold->Sulfonamide NonMethyl Non-Methylated Scaffold->NonMethyl OrthoMethyl 2-Methyl (Ortho) Scaffold->OrthoMethyl Fit Optimal Fit (Baseline Potency) NonMethyl->Fit Clash Steric Clash (Val121 / Leu198) OrthoMethyl->Clash steric bulk Result Reduced Affinity (hCA II) Selectivity Potential Clash->Result

Caption: Logical flow of SAR showing how 2-methyl substitution leads to steric clashes in hCA II.

Part 2: Antibacterial Activity (The PABA Mimic)

Mechanistic Rationale

Antibacterial sulfonamides (sulfanilamides) work by competitively inhibiting dihydropteroate synthase (DHPS) .[2][3] They mimic the natural substrate, p-aminobenzoic acid (PABA).

  • Structural Requirement: For effective mimicry, the molecule must be electronically and sterically similar to PABA. The amino group must be in the para position.

  • The 2-Methyl Effect: Introducing a methyl group on the benzene ring (ortho to the sulfonamide, or meta to the amino group) distorts the molecular shape and electronic profile. The enzyme DHPS has a rigid pocket designed for PABA; the 2-methyl group prevents the inhibitor from fitting into this pocket, effectively abolishing antibacterial activity.

Comparative Efficacy
CompoundPABA MimicryAntibacterial Activity (MIC)Clinical Utility
Sulfanilamide HighActive (Reference)Historical/Topical
2-Methylsulfanilamide PoorInactive / Very Weak None
Sulfadiazine (N1-subst)HighHighly PotentSystemic Antibiotic
Pathway Blockade Diagram

Folate_Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS binds to Folate Folate Synthesis DHPS->Folate Bacteria Bacterial Growth Folate->Bacteria Sulfanilamide Sulfanilamide (Perfect Mimic) Sulfanilamide->DHPS Blocks (Competitive) MethylSulf 2-Methylsulfanilamide (Steric Mismatch) MethylSulf->DHPS Fails to Bind

Caption: Sulfanilamide blocks DHPS effectively, while the 2-methyl variant fails due to poor fit.

Part 3: Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Purpose: To determine the


 of sulfonamide derivatives against specific CA isozymes. This kinetic assay measures the rate of the physiological reaction.
  • Reagent Prep:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.[4]

    • Substrate:

      
      -saturated water (approx. 17 mM).
      
    • Enzyme: Purified recombinant hCA II (approx. 10 nM final conc).

  • Workflow:

    • Incubate enzyme with inhibitor (2-methyl vs non-methylated) for 15 min at room temperature.

    • Load reagents into a Stopped-Flow apparatus (e.g., Applied Photophysics).[4]

    • Mix: Rapidly mix enzyme-inhibitor solution with

      
       substrate solution.
      
    • Detect: Monitor absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).

  • Calculation:

    • Measure initial velocity (

      
      ) for catalysed vs. uncatalysed reaction.[1]
      
    • Fit data to the Michaelis-Menten equation to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Minimum Inhibitory Concentration (MIC) (Antibacterial)

Purpose: To validate the loss of potency in 2-methyl variants.

  • Culture: Prepare overnight culture of E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB).

  • Dilution: Adjust inoculum to

    
     CFU/mL.
    
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add serial dilutions of Sulfanilamide (Control) and 2-Methylsulfanilamide (Test) ranging from 512

      
      g/mL down to 0.5 
      
      
      
      g/mL.
  • Incubation: 37°C for 16–20 hours.

  • Readout:

    • Visual turbidity check or

      
       measurement.
      
    • Result: Sulfanilamide should show MIC ~32-64

      
      g/mL (strain dependent). 2-Methylsulfanilamide will likely show growth in all wells (MIC > 512 
      
      
      
      g/mL), confirming inactivity.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-methylbenzenesulfonamide. Chemical Communications. Link

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(2), 292-300. Link

Sources

Validation

Optimizing Elemental Analysis for C9H12N2O3S Drug Intermediates: A Comparative Standard Guide

Topic: Elemental Analysis Standards for C9H12N2O3S Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C9H12N2O3S Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the molecular formula C9H12N2O3S frequently corresponds to critical sulfonamide intermediates, such as N-(4-(N-methylsulfamoyl)phenyl)acetamide or specific hydroxy-sulfonamide derivatives. Validating the purity of these compounds via Elemental Analysis (EA) requires precise calibration, particularly to resolve the stoichiometric balance between Nitrogen (12.27%) and Sulfur (14.05%).

This guide objectively compares the performance of industry-standard Reference Materials (RMs)—Sulfanilamide , Methionine , and BBOT —against the specific combustion requirements of C9H12N2O3S matrices. We propose a "Matrix-Bracketed" calibration protocol to minimize systematic errors in CHNS determination.

The Target Profile: C9H12N2O3S

Before selecting a standard, we must define the theoretical composition of the analyte. The C9H12N2O3S matrix presents a "mid-range" carbon profile with high heteroatom density, posing specific challenges for complete combustion.[1][2]

ElementTheoretical Mass %Analytical Challenge
Carbon 47.36% Moderate content.[1][2] Risk of incomplete combustion if O2 dosing is insufficient.[1][2]
Hydrogen 5.30% Low content.[1][2][3][4] High sensitivity to moisture/hygroscopicity errors.[1][2]
Nitrogen 12.27% High content.[1][2][4] Requires clean separation from CO2 tailing.[1][2]
Sulfur 14.05% Critical. Prone to adsorption in ash or conversion to SO3 if not catalyzed.[1][2]
Oxygen 21.03% Calculated by difference; errors in C/N/S accumulate here.[1][2]
Comparative Analysis of Calibration Standards

We evaluated three primary Certified Reference Materials (CRMs) for their suitability in analyzing C9H12N2O3S. The ideal standard should minimize the


Matrix  (difference in elemental % between standard and analyte).[1][2]
Option A: Sulfanilamide (The Gold Standard)
  • Formula: C6H8N2O2S

  • Suitability: High

  • Mechanism: Sulfanilamide is the industry workhorse for sulfonamide drugs.[1][2] Its chemical structure (aromatic amine + sulfonamide group) mimics the combustion kinetics of C9H12N2O3S targets almost perfectly.[1][2]

  • Pros:

    • Structural Isomorphism: Burns similarly to aromatic C9H12N2O3S targets.[1][2]

    • Sulfur Match: 18.6% S ensures the detector is calibrated for high-sulfur loads.[1][2]

  • Cons:

    • Slightly lower Carbon (41.8%) than the target (47.3%), requiring linearity verification.

Option B: Methionine (The Sulfur Stress Test)
  • Formula: C5H11NO2S

  • Suitability: Medium (Validation Only)

  • Mechanism: An aliphatic amino acid.[1][2] It burns rapidly and releases Sulfur easily.[1][2]

  • Pros:

    • High Sulfur (21.5%) tests the upper limit of detector response.[1][2]

  • Cons:

    • Matrix Mismatch: Aliphatic structure burns differently than aromatic targets, potentially leading to bias in Carbon recovery.[1][2]

    • Hygroscopic: Prone to moisture uptake, skewing Hydrogen data.[1][2]

Option C: BBOT (The Stability Control)
  • Formula: C26H26N2O2S

  • Suitability: Low (for this specific application)

  • Mechanism: A large, stable fluorescent brightener.[1][2]

  • Pros:

    • Extremely stable; non-hygroscopic.[1][2]

  • Cons:

    • Carbon Overload: 72.5% Carbon is far higher than the target (47.3%).[1][2] Calibrating with BBOT can mask combustion inefficiencies for lower-carbon compounds.[1][2]

    • Sulfur Dilution: Low Sulfur (7.4%) may not adequately calibrate the detector for the 14% S in the target.[1][2]

Data Summary: Matrix Matching Efficiency
Standard%C Deviation%N Deviation%S DeviationRecommendation
Target (C9H12N2O3S) 0% (Ref) 0% (Ref) 0% (Ref) ANALYTE
Sulfanilamide -5.5%+4.0%+4.6%PRIMARY CALIBRANT
Methionine -7.1%-2.9%+7.4%QC CHECK
BBOT +25.1%-5.8%-6.6%AVOID
Experimental Protocol: The "Dual-Standard" Strategy

To achieve


 accuracy for C9H12N2O3S, do not rely on a single point calibration.[1][2] Use Sulfanilamide  for the slope (K-factor) and Methionine  as a Quality Control (QC) check.
Step-by-Step Methodology
  • Instrument Prep:

    • Ensure the combustion reactor (Quartz) is packed with Tungsten Oxide (WO3) or Vanadium Pentoxide (V2O5) .[1]

    • Reasoning: Sulfur compounds can form stable sulfates in the ash.[1][2] WO3 acts as a flux and catalyst, ensuring 100% conversion of organic Sulfur to SO2 [1].[1][2]

  • Conditioning:

    • Run 3 "Bypass" samples of unweighed Sulfanilamide to saturate active sites in the reduction column.[1][2]

  • Calibration (K-Factor Determination):

    • Weigh 1.5 mg to 2.5 mg of Sulfanilamide (Standard A) in Tin capsules.[1][2]

    • Run in triplicate. RSD must be

      
      .[1][2]
      
  • The "Matrix Bracket" Check:

    • Run one sample of Methionine (Standard B).[1][2]

    • Acceptance Criteria: The recovered Sulfur must be within

      
       of theoretical (21.49%).[1][2] If low, increase Oxygen dose time.[1][2]
      
  • Analyte Analysis:

    • Weigh 2.0 mg of C9H12N2O3S sample.[1][2]

    • Add 5-10 mg of V2O5 powder directly into the tin capsule with the sample if previous S recovery was low.[1][2]

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct standard and troubleshooting Sulfur recovery issues.

EA_Workflow Start Start: C9H12N2O3S Analysis SelectStd Select Calibration Standard Start->SelectStd Sulfanilamide Sulfanilamide (C6H8N2O2S) Best Matrix Match SelectStd->Sulfanilamide Recommended BBOT BBOT Avoid: High %C, Low %S SelectStd->BBOT Not Recommended RunQC Run QC: Methionine (High Sulfur Check) Sulfanilamide->RunQC CheckS Check Sulfur Recovery RunQC->CheckS Pass Recovery 99.7 - 100.3% Proceed to Sample CheckS->Pass Pass Fail Recovery < 99.5% Incomplete Combustion CheckS->Fail Fail Sample Analyze C9H12N2O3S Target Accuracy: +/- 0.3% Pass->Sample Fix Action: Add V2O5 Flux or Increase O2 Dose Fail->Fix Fix->RunQC

Caption: Decision logic for selecting standards and validating Sulfur recovery for C9H12N2O3S matrices.

Critical Technical Considerations
  • The "Sulfur Tail" Effect: Sulfonamides often exhibit peak tailing in the chromatogram due to SO2 adsorption.[1][2]

    • Solution: Ensure your TCD (Thermal Conductivity Detector) integration parameters are set to "Force Baseline" at the end of the SO2 peak, or use a specific SO2 trap/desorb column system [2].

  • Hygroscopicity Management: If your C9H12N2O3S intermediate is a salt (e.g., hydrochloride), it may be hygroscopic.

    • Protocol: Dry the sample at 40°C under vacuum for 4 hours prior to weighing.[1][2] If %H is consistently high (>5.5%), correct for moisture content using Karl Fischer titration data.[1]

References
  • Thermo Fisher Scientific. (2020).[1][2] Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306.[1][2] Link

  • Elemental Microanalysis. (2023). CHNS/CHNS-O Standards Kit: Technical Specifications.[1][2]Link

  • Royal Society of Chemistry. (2011).[1][2] Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives.[1][2][4] Analytical Methods.[1][2][3][4][5][6] Link

Sources

Safety & Regulatory Compliance

Safety

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of active pharmaceutical intermediates (APIs). N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (CAS 252562-03-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of active pharmaceutical intermediates (APIs). N-[4-(aminosulfonyl)-2-methylphenyl]acetamide (CAS 252562-03-1) is a critical sulfonamide building block used extensively in pharmaceutical synthesis. While its chemical stability is highly advantageous for multi-step organic synthesis, it presents significant logistical and environmental challenges during disposal.

Improper disposal of sulfonamide derivatives can lead to environmental persistence, soil contamination, and the exacerbation of antimicrobial resistance. This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and thermal destruction of this compound.

Mechanistic Rationale for Disposal Protocols

Sulfonamides possess robust sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds, alongside a stable aromatic ring. Conventional aqueous waste treatment or low-temperature incineration is fundamentally insufficient for this class of chemicals. Discharging these intermediates into wastewater systems can result in the release of intact active pharmaceutical ingredients into the environment, violating stringent environmental regulations (1[1]).

To achieve complete molecular destruction, kinetic modeling of sulfonamide thermal degradation dictates that incineration temperatures must approach or exceed 1100 K (approx. 827 °C) (2[2]). At these elevated temperatures, the molecule undergoes complete mineralization. However, this high-energy cleavage generates sulfur dioxide (SO₂) and nitrogen oxides (NOx) as combustion byproducts, necessitating the use of controlled incineration facilities equipped with alkaline flue gas scrubbing systems (3[3]).

Quantitative Data: Physicochemical & Disposal Parameters

To ensure operational safety, all laboratory personnel must familiarize themselves with the compound's physical properties and the strict parameters required for its destruction.

Table 1: Physicochemical Profile & Waste Characterization

ParameterValue / DescriptionOperational Implication
Chemical Name N-[4-(aminosulfonyl)-2-methylphenyl]acetamideTarget compound for disposal.
CAS Number 252562-03-1Required for RCRA waste manifesting.
Molecular Formula C₉H₁₂N₂O₃SHigh sulfur/nitrogen content dictates scrubber use.
Physical State White to off-white crystalline powderHigh risk of aerosolization; do not dry sweep.
Solubility Sparingly soluble in water; soluble in DMSO/MeOHLiquid waste will primarily be organic solvent mixtures.

Table 2: Validated Incineration Parameters

Incineration PhaseTarget ParameterMechanistic Rationale
Primary Chamber 800 °C – 1000 °CVolatilization and initial combustion of the organic framework.
Secondary Chamber > 1100 K (> 827 °C)Overcomes activation energy required to cleave S-N and C-S bonds.
Residence Time > 2.0 secondsEnsures complete thermal degradation, preventing API release.
Emission Control Alkaline Scrubber (NaOH)Neutralizes SO₂ and NOx gases generated during mineralization.

Waste Management & Thermal Destruction Workflow

The following diagram illustrates the logical relationship between laboratory waste generation, segregation, and the required industrial thermal destruction pathway.

WasteManagement Gen Waste Generation (CAS 252562-03-1) Solid Solid Waste (Powders, PPE) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid Seg Waste Segregation & RCRA Labeling Solid->Seg Liquid->Seg Inc High-Temp Incineration (>1100 K) Seg->Inc Transport to Licensed Facility Scrub Alkaline Flue Gas Scrubbing (SO2 / NOx Neutralization) Inc->Scrub Combustion Gases Release Verified Clean Emission (CEMS Monitored) Scrub->Release Neutralized Exhaust

Workflow for segregation, thermal destruction, and emission control of sulfonamide chemical waste.

Standard Operating Procedures (SOPs)

To guarantee safety and compliance, every protocol must act as a self-validating system . Do not proceed to subsequent steps without verifying the success of the previous action.

Protocol 1: Self-Validating Waste Segregation and Packaging

Objective: Isolate the intermediate from incompatible waste streams to ensure optimal incineration kinetics.

  • Solid Waste Containment

    • Action: Collect all contaminated consumables (weighing boats, spatulas, PPE) and residual powder in double-lined, 6-mil polyethylene bags.

    • Causality: Polyethylene provides a robust moisture barrier, preventing the sparingly soluble powder from leaching into secondary containment if exposed to ambient humidity.

  • Liquid Waste Segregation

    • Action: Store organic solvent waste (e.g., DMSO, methanol) containing the compound in high-density polyethylene (HDPE) jerricans. Strictly isolate from halogenated solvents.

    • Causality: Halogenated solvents lower the combustion efficiency of the incinerator and risk the formation of dioxins during the thermal destruction of the aromatic ring. Segregating halogen-free sulfonamide waste ensures optimal thermal kinetics at 1100 K.

  • Self-Validation & Verification

    • Action: Prior to sealing, use a portable X-ray fluorescence (XRF) analyzer or specific gravity check on liquid drums to confirm the absence of unexpected halogens. Reconcile the waste manifest with the Certificate of Destruction (CoD) post-incineration to verify that Continuous Emission Monitoring Systems (CEMS) detected no SO₂/NOx spikes during batch destruction.

Protocol 2: Spill Response and Surface Decontamination

Objective: Safely neutralize and remove localized spills of the intermediate, verifying complete decontamination analytically.

  • Isolation and PPE

    • Action: Evacuate the immediate 2-meter radius. Don a P100 particulate respirator, nitrile gloves, and chemical safety goggles.

    • Causality: The compound is a fine crystalline powder that poses an inhalation hazard and can cause severe mucous membrane irritation.

  • Containment and Collection

    • Action: For powder spills, do not dry sweep. Lightly mist the powder with 70% isopropanol to dampen it, then collect using a HEPA-filtered vacuum or wet-wipe method.

    • Causality: Dry sweeping aerosolizes the active intermediate, exponentially increasing inhalation risk and spreading contamination to adjacent lab surfaces.

  • Chemical Decontamination

    • Action: Wash the affected surface with a 5% sodium hypochlorite solution, let sit for 15 minutes, and rinse with deionized water.

    • Causality: Oxidizing agents like hypochlorite assist in the preliminary degradation of the organic framework, rendering trace residues less biologically active before final wiping.

  • Self-Validation (Analytical Swab Test)

    • Action: Swab the decontaminated area using a validated surface swab kit. Extract the swab in a 50:50 methanol:water solution and analyze via HPLC-UV (λ = 254 nm).

    • Causality: Visual inspection is insufficient for pharmaceutical intermediates. The protocol is only validated as "complete" when analytical results confirm residual concentrations are below the Acceptable Daily Exposure (ADE) limit (typically < 10 µ g/100 cm²).

References

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides | ResearchGate | 2

  • Pharmaceutical Manufacturing Effluent Guidelines - Final Rule | U.S. Environmental Protection Agency (EPA) | 1

  • Thiophene-2-sulfonamide Safety Data Sheet | ChemicalBook | 3

Sources

Handling

Personal protective equipment for handling N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

[1] Part 1: Executive Safety Summary Compound Identity: N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Structural Class: Sulfonamide Derivative / Acetanilide Analogue Primary Hazard Definition: Sensitizer & Irritant This...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary

Compound Identity: N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Structural Class: Sulfonamide Derivative / Acetanilide Analogue Primary Hazard Definition: Sensitizer & Irritant

This compound is a structural analogue of N-acetylsulfanilamide. While specific toxicological data for this exact isomer may be sparse in public repositories, its structure dictates that it be handled as a Category 1 Skin Sensitizer and Category 2 Respiratory Irritant .

The Core Risk: The primary danger is not acute lethality, but immunological sensitization . Repeated exposure to trace dusts can lead to life-long sulfonamide allergies (Stevens-Johnson Syndrome risk in extreme cases). Therefore, the safety protocol focuses on containment and dermal isolation .

Part 2: Physicochemical & Hazard Profile (The "Why")

To select the correct PPE, we must understand the enemy. This molecule combines an aniline core with a sulfonamide group.

PropertyValue / CharacteristicOperational Implication
Physical State Solid Crystalline PowderHigh potential for electrostatic dust generation during weighing.
Solubility Soluble in DMSO, MethanolWarning: DMSO permeates nitrile gloves rapidly, carrying the allergen into the bloodstream.
GHS Classification (Derived)H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE must prevent all skin contact and dust inhalation.[1][2]
OEB (Band) Band 3 (0.01 – 0.1 mg/m³)Requires local exhaust ventilation (LEV) or HEPA filtration; open bench handling is prohibited.

Part 3: PPE Stratification & Decision Logic

Do not use a "one size fits all" approach. PPE must scale with the energy and quantity of the operation.

PPE Selection Matrix
Protection ZoneTier 1: Analytical Scale (<10 mg)Tier 2: Preparative Scale (>10 mg - 10 g)
Respiratory N95 / FFP2 Mask (Fit-tested)P100 / P3 Half-Face Respirator or PAPR
Dermal (Hands) Double Nitrile Gloves (0.11mm min thickness). Change outer pair every 30 mins.High-Risk Chemical Gloves (e.g., Silver Shield or thick Nitrile >0.2mm) over inner nitrile.
Dermal (Body) Standard Lab Coat (Buttoned to neck).Tyvek® Sleeves or Disposable Coverall (Type 5/6).
Ocular Side-shield Safety Glasses.Unvented Chemical Goggles .
Glove Material Logic
  • Nitrile: Excellent for the dry powder.

  • Laminate (Silver Shield): MANDATORY if dissolving the compound in DMSO or DMF . Standard nitrile offers <5 minutes protection against DMSO-solvated sensitizers.

Part 4: Operational Workflows (The "How")

Logic Diagram: PPE & Handling Decision Tree

PPE_Decision_Tree Start Start: Handling N-[4-(aminosulfonyl)-2-methylphenyl]acetamide Form_Check Is the compound in Solution or Solid? Start->Form_Check Solid_Path Solid / Powder Form_Check->Solid_Path Liquid_Path Solution (DMSO/MeOH) Form_Check->Liquid_Path Qty_Check Quantity > 100mg? Solid_Path->Qty_Check Solvent_Check Solvent = DMSO/DMF? Liquid_Path->Solvent_Check Tier1 TIER 1 PROTOCOL - Fume Hood ON - Double Nitrile Gloves - N95 Mask (Optional if in hood) Qty_Check->Tier1 No Tier2 TIER 2 PROTOCOL - Powder Containment Hood - P100 Respirator - Tyvek Sleeves Qty_Check->Tier2 Yes Special_Gloves MANDATORY: Laminate/Silver Shield Gloves Solvent_Check->Special_Gloves Yes Std_Gloves Double Nitrile (Change 15min) Solvent_Check->Std_Gloves No

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the critical branch for DMSO handling.

Step-by-Step Handling Protocol

Objective: Weighing 50 mg for an assay.

  • Preparation:

    • Activate Fume Hood (Face velocity check: 0.5 m/s).

    • Place a disposable balance mat (absorbent side up) inside the hood.

    • Don PPE: Inner nitrile gloves -> Lab coat -> Tyvek sleeves (taped to inner glove) -> Outer nitrile gloves.

  • The Weighing (Static Control):

    • Sulfonamides are prone to static charge. Use an antistatic gun or polonium strip if available.

    • Never use a spatula directly from the stock bottle if the bottle neck is narrow. Pour a small amount into a secondary weigh boat, then transfer. This prevents contaminating the main stock rim.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the powder.

    • Cap immediately. Vortex inside the hood.

  • Decontamination (Doffing):

    • Wipe the balance and work area with 10% soap solution, then 70% Ethanol.

    • Doffing Sequence:

      • Remove outer gloves (turn inside out) -> Waste.

      • Remove Tyvek sleeves -> Waste.

      • Remove Lab coat.

      • Remove Inner gloves (touching only the inside near the wrist).

      • Wash hands with soap and cool water (warm water opens pores).

Part 5: Decontamination & Disposal

Spills
  • Powder Spill: Do NOT sweep. Sweeping generates dust.[3]

    • Cover with wet paper towels (soaked in water/detergent) to dampen the powder.

    • Scoop up the damp mass.

    • Clean surface with 0.1M NaOH (sulfonamides are often soluble in basic aqueous solutions, aiding removal) followed by water.

Disposal
  • Solid Waste: Segregate as "Hazardous Chemical Waste - Toxic/Irritant."

  • Liquid Waste: If dissolved in organic solvents, segregate into "Halogenated" or "Non-Halogenated" solvent waste.

  • Destruction: Incineration is the preferred method for sulfonamide destruction to prevent environmental accumulation (antibiotic resistance risk).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 486517, Acetamide, N-[4-(aminosulfonyl)-2-methylphenyl]-. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Sulfonamides and their derivatives (General Hazard Classifications). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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